molecular formula C13H8BrNO B1281643 2-(4-Bromo-phenyl)-benzooxazole CAS No. 3164-13-4

2-(4-Bromo-phenyl)-benzooxazole

Cat. No.: B1281643
CAS No.: 3164-13-4
M. Wt: 274.11 g/mol
InChI Key: RBVHJNZMSBQFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-phenyl)-benzooxazole is a useful research compound. Its molecular formula is C13H8BrNO and its molecular weight is 274.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVHJNZMSBQFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511357
Record name 2-(4-Bromophenyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3164-13-4
Record name 2-(4-Bromophenyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3164-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)benzo[d]oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-phenyl)-benzooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 2-(4-bromo-phenyl)-benzooxazole, a key intermediate in the development of pharmaceuticals and advanced materials. This document details various synthetic pathways, including the condensation of 2-aminophenol with 4-bromobenzaldehyde, 4-bromobenzoic acid, and 4-bromobenzoyl chloride, supported by experimental protocols and comparative data.

Core Synthesis Pathways

The synthesis of this compound predominantly involves the cyclocondensation of 2-aminophenol with a 4-bromophenyl carbonyl precursor. The choice of precursor and reaction conditions significantly influences the reaction efficiency, yield, and environmental impact. The most common methods are outlined below.

Condensation of 2-Aminophenol with 4-Bromobenzaldehyde

This is a widely employed method due to the commercial availability of the starting materials and the often high yields achieved. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzoxazole ring. Various catalysts and oxidizing agents can be used to facilitate this transformation.

Condensation of 2-Aminophenol with 4-Bromobenzoic Acid

This method involves the direct condensation of 2-aminophenol with 4-bromobenzoic acid, typically in the presence of a dehydrating agent or a catalyst that promotes amide bond formation followed by cyclization. Polyphosphoric acid (PPA) is a common reagent for this transformation, acting as both a catalyst and a solvent.[1][2]

Condensation of 2-Aminophenol with 4-Bromobenzoyl Chloride

The use of a more reactive carboxylic acid derivative, such as 4-bromobenzoyl chloride, allows for a more facile initial acylation of 2-aminophenol. The resulting N-(2-hydroxyphenyl)-4-bromobenzamide intermediate can then be cyclized to the desired product, often under milder conditions than those required for the corresponding carboxylic acid.

Quantitative Data Summary

The following table summarizes quantitative data for various reported synthesis methods of this compound and its analogs, providing a comparative overview of their efficiencies.

Starting Material 1Starting Material 2Catalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
2-Aminophenol4-BromobenzaldehydeNiFe₂O₄@SiO₂@aminoglucoseSolvent-free208 min98[3]
2-AminophenolSubstituted AldehydesZn(OAc)₂EthanolReflux180 min80-92 (analogues)[4]
2-AminophenolBenzoic Acid (analogue)Polyphosphoric Acid (PPA)PPA60-1204 hNot specified for bromo derivative[1]
2-Aminophenolp-Chlorobenzoic Acid (analogue)NH₄ClEthanol806-8 h88 (chloro analogue)[5]
2-AminophenolBenzoic Acid Derivatives (analogues)Polyphosphoric Acid (PPA)PPAMicrowave (260W)4 minNot specified for bromo derivative[1]

Experimental Protocols

Method 1: Catalytic Condensation of 2-Aminophenol and 4-Bromobenzaldehyde

This protocol is adapted from a general procedure for the synthesis of 2-aryl-benzooxazoles using a magnetically separable nanocatalyst.[3]

Materials:

  • 2-Aminophenol (1.0 mmol)

  • 4-Bromobenzaldehyde (1.0 mmol)

  • Amino glucose-functionalized silica-coated NiFe₂O₄ nanoparticles (0.05 g)[3]

Procedure:

  • In a round-bottom flask, combine 2-aminophenol (1.0 mmol), 4-bromobenzaldehyde (1.0 mmol), and the aminoglucose-functionalized silica-coated NiFe₂O₄ nanoparticle catalyst (0.05 g).[3]

  • Stir the mixture at room temperature (20 °C) under solvent-free conditions for approximately 8 minutes.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane (1:4) as the eluent.[3]

  • Upon completion of the reaction, add hot ethanol (10 mL) to the reaction mixture to dissolve the product.

  • Separate the magnetic catalyst using an external magnet. Wash the catalyst with hot distilled water (5 mL) and ethanol (3 mL) twice.[3]

  • Combine the filtrate and washings and allow the solution to cool to room temperature.

  • The precipitated crude product can be collected by filtration and recrystallized from ethanol if necessary.[3]

Method 2: Condensation of 2-Aminophenol with 4-Bromobenzoic Acid using Polyphosphoric Acid

This is a general procedure adapted for the synthesis of this compound from reports on similar 2-aryl-benzooxazoles.[1]

Materials:

  • 2-Aminophenol (10 mmol)

  • 4-Bromobenzoic acid (10 mmol)

  • Polyphosphoric acid (PPA) (40 g)

  • Ice water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Combine 2-aminophenol (10 mmol) and 4-bromobenzoic acid (10 mmol) in a flask containing polyphosphoric acid (40 g).[1]

  • Stir the mixture at 60 °C for 2 hours, then increase the temperature to 120 °C and stir for an additional 2 hours.[1]

  • Carefully pour the hot reaction mixture into ice water with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL), water (2 x 25 mL), and brine (2 x 25 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product A 2-Aminophenol C Condensation / Cyclization A->C B 4-Bromobenzaldehyde / 4-Bromobenzoic Acid / 4-Bromobenzoyl Chloride B->C D Extraction / Filtration C->D Reaction Mixture E Recrystallization / Chromatography D->E Crude Product F This compound E->F Purified Product

Caption: General workflow for the synthesis of this compound.

General Reaction Mechanism

G 2-Aminophenol 2-Aminophenol Schiff_Base Schiff Base Intermediate 2-Aminophenol->Schiff_Base + 4-Bromobenzaldehyde - H₂O 4-Bromobenzaldehyde 4-Bromobenzaldehyde Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Final_Product This compound Cyclized_Intermediate->Final_Product Oxidation - 2H⁺, -2e⁻

Caption: Reaction mechanism for the formation of this compound.

References

Technical Guide: Physicochemical Properties of 2-(4-bromophenyl)benzooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and structural data for 2-(4-bromophenyl)benzooxazole (CAS No: 3164-13-4). This compound is a member of the benzoxazole class of heterocycles, which are of significant interest in medicinal chemistry, materials science, and drug development due to their diverse biological activities and unique electronic properties.[1][2]

Compound Identification and Structure

2-(4-bromophenyl)benzooxazole is an aromatic organic compound featuring a benzoxazole core substituted with a 4-bromophenyl group at the 2-position.[1] The presence of the bromine atom and the conjugated ring system are key determinants of its chemical reactivity and physical properties.[1]

Table 1: Identifiers and Structural Information for 2-(4-bromophenyl)benzooxazole

IdentifierValueReference(s)
IUPAC Name 2-(4-bromophenyl)-1,3-benzoxazole
CAS Number 3164-13-4[1][3]
Molecular Formula C₁₃H₈BrNO[1][3]
Synonyms 2-(4-Bromo-phenyl)-benzooxazole, 2-(p-Bromophenyl)benzoxazole, 2-(4-Bromophenyl)benzo[d]oxazole[1]
SMILES BrC1=CC=C(C2=NC=3C(O2)=CC=CC=3)C=C1[1]
InChI InChI=1/C13H8BrNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H[1]
InChIKey RBVHJNZMSBQFDK-UHFFFAOYSA-N[1]

Physicochemical Properties

The compound is typically a solid at room temperature and exhibits fluorescence under UV light, a characteristic feature of many benzoxazole derivatives.[1] Its solubility can vary depending on the solvent system used.[1]

Table 2: Core Physicochemical Data for 2-(4-bromophenyl)benzooxazole

PropertyValueReference(s)
Molecular Weight 274.11 g/mol [3]
Appearance White to light-colored crystalline powder/solid[1]
Melting Point 158-159 °C
Boiling Point 339.1 °C (at 760 mmHg)
Density 1.514 g/cm³
UV-Vis (λmax) 306 nm (in Cyclohexane)
pKa (Predicted) 0.88 ± 0.10

Experimental Protocols

A common and efficient method for the synthesis of 2-aryl-benzooxazoles is the condensation of a substituted o-aminophenol with an aromatic aldehyde.

General Procedure: A mixture of 4-bromobenzaldehyde (1.0 mmol) and 2-aminophenol (1.0 mmol) is stirred at room temperature under solvent-free conditions in the presence of a suitable catalyst (e.g., 0.05 g of NiFe₂O₄@SiO₂@aminoglucose).[3] The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:n-hexane (1:4).[3] Upon completion, the resulting mixture is diluted with hot ethanol (~10 mL).[3] If a magnetic catalyst is used, it can be separated using an external magnet.[3] The filtrate is then cooled to room temperature to allow the crude product to precipitate.[3] Final purification is achieved by recrystallization from a suitable solvent like ethanol.[3]

Synthesis_Workflow Synthesis Workflow for 2-(4-bromophenyl)benzooxazole cluster_reactants Starting Materials 4-bromobenzaldehyde 4-bromobenzaldehyde Reaction Condensation (Solvent-free, RT) 4-bromobenzaldehyde->Reaction 2-aminophenol 2-aminophenol 2-aminophenol->Reaction Catalyst Catalyst Catalyst->Reaction Workup Dilute with Hot Ethanol Separate Catalyst Reaction->Workup Purification Recrystallization from Ethanol Workup->Purification Final_Product 2-(4-bromophenyl)benzooxazole Purification->Final_Product

Synthesis Workflow Diagram

The identity and purity of synthesized 2-(4-bromophenyl)benzooxazole are confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.[4][5]

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[6]

    • Expected ¹H NMR signals: Aromatic protons of the benzoxazole and bromophenyl rings are expected to appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The specific splitting patterns depend on the substitution. The protons on the bromophenyl ring, being in a more electron-withdrawn environment, may appear further downfield.[7]

    • Expected ¹³C NMR signals: Signals for the aromatic carbons and the characteristic C=N carbon of the oxazole ring are expected.[4]

  • Mass Spectrometry (MS):

    • Mass spectra are typically acquired using an Electrospray Ionization (ESI) source.[5]

    • The analysis confirms the molecular weight of the compound by identifying the molecular ion peak [M+H]⁺ or other relevant adducts.

  • Infrared (IR) Spectroscopy:

    • IR spectra are recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, often with the sample prepared as a KBr disk or analyzed via an Attenuated Total Reflectance (ATR) accessory.[2][8]

    • Expected characteristic peaks:

      • ~1630-1500 cm⁻¹: C=N and C=C stretching vibrations of the aromatic and oxazole rings.[2][9]

      • ~1270 cm⁻¹: C-O-C (ether) stretching of the oxazole ring.[9]

      • ~850-800 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstituted (para) phenyl ring.[9]

      • C-Br stretching vibrations typically appear in the fingerprint region (< 700 cm⁻¹).

  • UV-Visible (UV-Vis) Spectroscopy:

    • UV-Vis absorption spectra are measured in a suitable spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane).[10][11]

    • The analysis reveals the electronic transition properties, with a maximum absorption (λmax) peak observed at 306 nm in cyclohexane.

Characterization_Workflow Structural Characterization Workflow cluster_techniques Analytical Techniques Purified_Compound Purified Product Analysis Spectroscopic Analysis Purified_Compound->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR MS Mass Spectrometry (ESI-MS) Analysis->MS IR FT-IR Spectroscopy Analysis->IR UV_Vis UV-Vis Spectroscopy Analysis->UV_Vis

Characterization Workflow Diagram

Biological and Material Science Context

Benzoxazole derivatives are a significant class of heterocyclic compounds recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] They are considered structural isosteres of natural nucleic bases, which may contribute to their ability to interact with biological macromolecules.[2] In addition to their pharmaceutical potential, the fluorescent and electronic properties of compounds like 2-(4-bromophenyl)benzooxazole make them valuable intermediates in the development of materials for organic electronics, such as in photonic devices or as fluorescent probes.[1]

References

An In-depth Technical Guide to 2-(4-Bromo-phenyl)-benzooxazole (CAS: 3164-13-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromo-phenyl)-benzooxazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic profile, synthesis methodologies, and known biological activities. Particular emphasis is placed on its emerging role as an antimicrobial and anticancer agent. This guide aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents and functional organic materials.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to orange or green powder or crystalline solid.[1] Its core structure consists of a benzoxazole ring substituted at the 2-position with a 4-bromophenyl group.[1] The presence of the bromine atom and the conjugated benzoxazole system imparts this molecule with unique electronic and photoluminescent properties.[1][2]

PropertyValueReference(s)
CAS Number 3164-13-4[1][2]
Molecular Formula C₁₃H₈BrNO[2]
Molecular Weight 274.11 g/mol [2]
Melting Point 158-159 °C[3]
Boiling Point 339.1 °C at 760 mmHg[2]
Density 1.514 g/cm³[2]
Solubility Soluble in Toluene[4]
Appearance White to Orange to Green powder to crystal[1]
λmax 306 nm (in Cyclohexane)[3]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak.

Table 2: Mass Spectrometry Data

m/zInterpretation
273/275[M]+, Molecular ion peak showing bromine isotope pattern
NMR Spectroscopy
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~1615C=N stretching (oxazole ring)
~1580, 1480, 1450C=C stretching (aromatic rings)
~1240C-O-C stretching (oxazole ring)
~1070C-Br stretching
~830C-H out-of-plane bending (para-disubstituted benzene)
~745C-H out-of-plane bending (ortho-disubstituted benzene)

Synthesis

Several synthetic routes to this compound have been reported, with the most common being the condensation reaction between a 2-aminophenol and a 4-bromobenzaldehyde or its corresponding carboxylic acid derivative.

General Experimental Protocol: Condensation of 2-Aminophenol and 4-Bromobenzaldehyde

A general procedure involves the reaction of 2-aminophenol with 4-bromobenzaldehyde in the presence of an oxidizing agent or a catalyst. A specific example is the reaction of an aldehyde with 2-aminophenol using a NiFe₂O₄@SiO₂@aminoglucose catalyst under solvent-free conditions.[5]

Materials:

  • 4-Bromobenzaldehyde

  • 2-Aminophenol

  • NiFe₂O₄@SiO₂@aminoglucose catalyst

  • Ethanol

Procedure:

  • A mixture of 4-bromobenzaldehyde (1.0 mmol), 2-aminophenol (1.0 mmol), and the catalyst (0.05 g) are stirred at room temperature under solvent-free conditions.[5]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, the mixture is diluted with hot ethanol.[5]

  • The catalyst is separated using an external magnet and washed with hot distilled water and ethanol.[5]

  • The filtrate is cooled to room temperature to allow the crude product to precipitate.[5]

  • The crude product can be further purified by recrystallization from ethanol.[5]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-Bromobenzaldehyde 4-Bromobenzaldehyde Stirring Stirring 4-Bromobenzaldehyde->Stirring 2-Aminophenol 2-Aminophenol 2-Aminophenol->Stirring Catalyst NiFe2O4@SiO2@aminoglucose Catalyst->Stirring Solvent Solvent-free Solvent->Stirring Temperature Room Temperature Temperature->Stirring TLC TLC Monitoring Stirring->TLC Workup Work-up (Ethanol, Water) TLC->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Synthetic workflow for this compound.

Biological Activities and Potential Mechanisms of Action

Benzoxazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[6][7] While the specific mechanisms of action for this compound are still under investigation, studies on related compounds provide valuable insights into its potential therapeutic applications.

Antimicrobial Activity

Benzoxazole derivatives have been shown to exhibit activity against a range of microbial pathogens. The proposed mechanism of action for some benzoxazoles as antibacterial agents involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[2] By targeting this enzyme, these compounds can effectively halt bacterial proliferation.[2]

G Benzoxazole_Derivative 2-(4-Bromo-phenyl)- benzooxazole DNA_Gyrase Bacterial DNA Gyrase Benzoxazole_Derivative->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Bacterial_Growth Bacterial Growth DNA_Gyrase->Bacterial_Growth DNA_Replication->Bacterial_Growth Leads to

Proposed antimicrobial mechanism of action.

Anticancer Activity

Studies on closely related benzoxazole derivatives suggest that this compound may possess anticancer properties. A study on 5-amino-2-[p-bromophenyl]-benzoxazole demonstrated significant anticancer effects in breast cancer cell lines, including the induction of apoptosis and a decrease in angiogenesis.[6] The study implicated the involvement of several key proteins in these processes, including Apaf-1, cytochrome C, caspases, Bcl-2, NF-κB, and VEGF.[6]

One potential mechanism of anticancer activity for benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that are essential for tumor growth and metastasis.

G Benzoxazole_Derivative 2-(4-Bromo-phenyl)- benzooxazole VEGFR2 VEGFR-2 Benzoxazole_Derivative->VEGFR2 Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Tumor_Growth Tumor Growth and Metastasis Angiogenesis->Tumor_Growth Supports

Potential anti-angiogenic mechanism of action.

Furthermore, the induction of apoptosis is a crucial mechanism for many anticancer drugs. The study on the amino-substituted analog suggests a potential role in modulating the intrinsic and/or extrinsic apoptotic pathways. The release of cytochrome c from the mitochondria, activation of caspases, and the interplay between pro- and anti-apoptotic proteins of the Bcl-2 family are central to this process.

Applications

The unique properties of this compound make it a valuable compound in several fields:

  • Drug Discovery: It serves as a key building block and scaffold for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.[2][6][7]

  • Materials Science: Its fluorescent and photoluminescent properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and other electronic materials.[2]

  • Chemical Research: It is a useful intermediate in various organic synthesis reactions.[3]

Conclusion

This compound is a versatile heterocyclic compound with significant promise in both medicinal chemistry and materials science. Its straightforward synthesis, coupled with its potential to modulate key biological pathways, makes it an attractive scaffold for the development of new drugs. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their future investigations of this promising molecule.

References

In-Depth Technical Guide on the Crystal Structure of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the crystallographic analysis of benzoxazole derivatives, with a specific focus on the structural characteristics of compounds analogous to 2-(4-bromo-phenyl)-benzooxazole. Despite a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), the specific crystal structure for this compound has not been reported or is not publicly accessible.

To provide a valuable resource for researchers in this field, this guide presents a detailed analysis of a closely related and structurally similar compound for which crystallographic data is available: 2-(4-Aminophenyl)-1,3-benzoxazole . The methodologies and data presentation herein serve as a robust template for the analysis and reporting of the crystal structure of this compound, should the data become available.

Introduction to the Structural Importance of Benzoxazoles

Benzoxazole and its derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry and materials science. Their rigid, planar structure and electron-rich nature contribute to their diverse pharmacological activities and utility in organic electronics. The precise three-dimensional arrangement of atoms within the crystal lattice, determined by X-ray crystallography, is paramount for understanding structure-activity relationships (SAR), designing novel therapeutic agents, and engineering advanced materials. The substitution pattern on the phenyl ring, such as the bromo- group in the target compound, is expected to significantly influence intermolecular interactions and crystal packing.

Crystallographic Data for 2-(4-Aminophenyl)-1,3-benzoxazole

The following table summarizes the single-crystal X-ray diffraction data for 2-(4-Aminophenyl)-1,3-benzoxazole, a structural analog of the target compound. This data provides insight into the typical crystallographic parameters of this class of compounds.

Parameter Value
Chemical Formula C₁₃H₁₀N₂O[1]
Molecular Weight 210.23 g/mol [1]
Crystal System Monoclinic[1]
Space Group P2₁/n
Unit Cell Dimensions
a4.1461 (3) Å[1]
b19.5420 (12) Å[1]
c12.7705 (8) Å[1]
α90°
β95.243 (1)°[1]
γ90°
Unit Cell Volume 1030.38 (12) ų[1]
Z (Molecules per unit cell) 4[1]
Calculated Density 1.355 Mg/m³
Radiation Type Mo Kα[1]
Wavelength 0.71073 Å
Temperature 298 (2) K[1]
Dihedral Angle (Benzoxazole/Benzene) 11.8 (1)°[1]

Experimental Protocols

The determination of a crystal structure is a multi-step process that requires careful execution of synthesis, crystallization, and diffraction experiments.

Synthesis of 2-(4-substituted-phenyl)-benzooxazoles

A general and common method for the synthesis of 2-aryl-benzoxazoles involves the condensation reaction between a 2-aminophenol and a substituted benzoic acid or benzaldehyde.

General Procedure for Synthesis from Benzaldehyde: A mixture of a substituted benzaldehyde (1.0 mmol) and 2-aminophenol (1.0 mmol) is stirred in the presence of a catalyst, such as NiFe₂O₄@SiO₂@aminoglucose (0.05 g), under solvent-free conditions at room temperature.[2] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is diluted with hot ethanol, and the catalyst is removed. The crude product is then recrystallized from a suitable solvent like ethanol to yield the purified 2-aryl-benzoxazole.[2]

Single-Crystal Growth

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.

Slow Evaporation Method:

  • Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility.

  • Preparation of a Saturated Solution: The purified compound is dissolved in the selected solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.

  • Filtration: The solution is filtered to remove any particulate matter.

  • Slow Evaporation: The filtered solution is placed in a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent over several days to weeks. This slow process facilitates the formation of well-ordered single crystals suitable for diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer head of a diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K or 298 K) to minimize thermal vibrations of the atoms.

  • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

  • As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • The collected data are processed to determine the unit cell parameters and the intensities of the reflections.

  • The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from synthesis to the final determination and validation of a crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares Fitting) structure_solution->structure_refinement validation Validation & Analysis (e.g., CIF check, Intermolecular Interactions) structure_refinement->validation

Caption: Experimental workflow for crystal structure determination.

Conclusion

While the specific crystal structure of this compound remains to be elucidated and reported in the public domain, this guide provides a comprehensive framework for its future analysis. The crystallographic data of the analogous 2-(4-aminophenyl)-1,3-benzoxazole offers valuable comparative insights. The detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction outlined here represent the standard methodologies that would be employed for the structural determination of the target compound. This technical guide serves as a foundational resource for researchers engaged in the synthesis and structural characterization of novel benzoxazole derivatives for applications in drug discovery and materials science.

References

An In-depth Technical Guide to 2-(4-Bromo-phenyl)-benzooxazole: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Bromo-phenyl)-benzooxazole, detailed experimental protocols for its synthesis, and an exploration of its biological activities, including its role in relevant signaling pathways. This information is intended to support research and development efforts in medicinal chemistry, materials science, and drug discovery.

Core Properties of this compound

This compound is a heterocyclic organic compound featuring a benzoxazole core substituted with a 4-bromophenyl group.[1] Its chemical structure lends itself to a variety of applications, from fluorescent probes and organic electronics to potential therapeutic agents.[1][2]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₃H₈BrNO[1][2][3]
Molecular Weight 274.12 g/mol [1][3]
CAS Number 3164-13-4[1][2][3]
Appearance White to orange to green powder/crystal[1]
Melting Point 158-159 °C[4]
Boiling Point 339.1 °C at 760 mmHg[2]
Density 1.514 g/cm³[2]
λmax 306 nm (in Cyclohexane)[4]

Synthesis and Experimental Protocols

The synthesis of 2-arylbenzoxazoles can be achieved through several methodologies. A common and effective approach involves the condensation of a 2-aminophenol with a substituted benzoic acid or aldehyde. Below is a generalized experimental protocol adapted from literature on the synthesis of similar benzoxazole derivatives.

Protocol: Synthesis of this compound

Objective: To synthesize this compound via condensation of 2-aminophenol and 4-bromobenzoic acid.

Materials:

  • 2-Aminophenol

  • 4-Bromobenzoic acid

  • Polyphosphoric acid (PPA)

  • Ethanol

  • 10% Sodium hydroxide (NaOH) solution

  • Ice

Procedure:

  • In a round-bottom flask, combine 2-aminophenol (0.02 mol) and 4-bromobenzoic acid (0.02 mol) with polyphosphoric acid (25 g).[5]

  • Heat the reaction mixture to 210°C for approximately 2.5 hours with stirring.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice.[5]

  • Neutralize the resulting solution with a 10% NaOH solution until a precipitate forms.[5]

  • Collect the crude product by filtration and wash thoroughly with water.[5]

  • Purify the crude product by recrystallization from ethanol to obtain this compound.[5]

Characterization: The structure and purity of the synthesized compound can be confirmed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

Benzoxazole derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][6]

Anticancer Effects and a Putative Signaling Pathway

Research on analogous compounds, such as 5-amino-2-[p-bromophenyl]-benzoxazole, has shed light on the potential mechanisms of action for this class of molecules in cancer therapy. Studies have indicated that these compounds can induce apoptosis in cancer cells. This process is potentially mediated through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway and the downregulation of Vascular Endothelial Growth Factor (VEGF).[5]

The following diagram illustrates the logical relationship of how this compound may exert its anticancer effects by inhibiting the NF-κB signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Extracellular_Signal Extracellular Signal (e.g., Cytokines) Receptor Receptor Extracellular_Signal->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB_Complex IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB_Complex->NFkB releases Compound 2-(4-Bromo-phenyl)- benzooxazole Compound->IKK_Complex inhibits Target_Genes Target Genes (e.g., VEGF, Anti-apoptotic proteins) NFkB_n->Target_Genes binds to Transcription Transcription Cell_Survival Cell Survival & Angiogenesis Transcription->Cell_Survival promotes

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Applications in Materials Science

Beyond its biological potential, this compound and its derivatives are of significant interest in the field of materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The conjugated aromatic system of the benzoxazole core provides good charge transfer properties, which are crucial for enhancing the efficiency of electronic devices.[7] The presence of the bromophenyl group offers a site for further chemical modification, allowing for the fine-tuning of the material's electronic and photoluminescent properties for use in various color-emitting devices.[7]

This technical guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and protocols are intended to facilitate further research and development in the promising fields of medicinal chemistry and materials science.

References

In-Depth Technical Guide: Solubility of 2-(4-bromo-phenyl)-benzooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(4-bromo-phenyl)-benzooxazole (CAS No: 3164-13-4), a crucial parameter for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available data, providing detailed experimental protocols for determining solubility, and contextualizing its importance in the drug development workflow.

Physicochemical Properties and Solubility Data

This compound is a heterocyclic aromatic compound. Its relatively nonpolar and rigid structure suggests low aqueous solubility and a preference for organic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound is sparse. The table below summarizes the available calculated and qualitative data.

SolventTemperatureSolubilityData TypeSource
WaterNot Specified0.00334 mg/mL (0.0000122 mol/L)Calculated[1]
WaterNot Specified0.00654 mg/mL (0.0000239 mol/L)Calculated (Ali et al., 2012)[1]
TolueneNot SpecifiedSolubleQualitative[2]
EthanolBoiling PointSolubleInferred from recrystallization data
EthanolRoom TemperatureSparingly SolubleInferred from recrystallization data

Note: While one source classifies the compound as "moderately soluble" based on a calculated LogS of -4.62, the numerical water solubility values indicate that it is very poorly soluble or practically insoluble in water[1].

Probable Solvents

Based on the general solubility of benzoxazole derivatives and solvents used in their synthesis and purification, the following organic solvents are likely to be effective in dissolving this compound:

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

  • Ethers: Tetrahydrofuran (THF)

  • Ketones: Acetone

  • Nitriles: Acetonitrile

Experimental Protocols for Solubility Determination

The following protocols provide a framework for determining the solubility of this compound in various solvents.

Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane, DMSO)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Visually inspect the solution against a dark background.

  • Classify the solubility as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations for each solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • A selection of test solvents

  • Scintillation vials or flasks with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial (enough to ensure that undissolved solid remains at equilibrium).

    • Add a known volume of the desired solvent.

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After shaking, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

    • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Solubility in the Context of Drug Development

The solubility of a compound like this compound is a critical determinant of its potential as a therapeutic agent. It influences everything from initial screening to formulation and bioavailability. The following workflow illustrates the role of solubility assessment in the drug development process.

G cluster_0 Solubility Assessment Workflow A Compound Synthesis (this compound) B Qualitative Solubility Screening A->B C Quantitative Solubility (Shake-Flask Method) B->C Promising solvents D Data Analysis & Classification C->D E In Vitro Biological Screening D->E Solubility > Threshold H Lead Optimization D->H Solubility < Threshold F Formulation Development E->F Active Compound G Preclinical Studies (ADME/Tox) F->G

Caption: Experimental workflow for solubility assessment and its implications in drug development.

This workflow demonstrates how early assessment of solubility can guide key decisions. A compound with poor solubility may require significant formulation efforts or chemical modification (lead optimization) to improve its drug-like properties.

References

The Benzoxazole Nucleus: A Historical and Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of the benzoxazole scaffold, from its roots in the mid-19th century exploration of heterocyclic chemistry to its current status as a "privileged" structure in medicinal chemistry, is a testament to its remarkable versatility.[1] This in-depth technical guide provides a comprehensive overview of the historical discovery, development, and therapeutic applications of benzoxazole derivatives. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and a visual representation of key signaling pathways.

A Historical Perspective: The Emergence of a Versatile Scaffold

The story of benzoxazoles is intrinsically linked to the broader history of heterocyclic chemistry, which began to flourish in the mid-1800s.[1] These aromatic organic compounds, characterized by a benzene ring fused to an oxazole ring, quickly garnered attention for their unique chemical properties and diverse biological activities.[1][2] Early research focused on the fundamental synthesis and characterization of the benzoxazole nucleus. A pivotal and enduring method for their synthesis involves the condensation of ortho-aminophenols with various reagents, a strategy that continues to be refined and adapted today.

Over the decades, the therapeutic potential of benzoxazole derivatives has been extensively explored, revealing a wide spectrum of pharmacological activities. These include antimicrobial, antifungal, anti-inflammatory, analgesic, anticancer, and antiviral properties, among others.[1][3][4] This broad range of bioactivity has solidified the benzoxazole scaffold as a cornerstone in the design and development of novel therapeutic agents.

Synthetic Methodologies: Building the Benzoxazole Core

The synthesis of the benzoxazole core and its derivatives has evolved significantly, with numerous methods developed to achieve high yields and structural diversity. The foundational approach remains the cyclization of an o-aminophenol precursor.

General Synthesis of 2-Substituted Benzoxazoles

A widely employed method for the synthesis of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative (e.g., acyl chloride, ester) or an aldehyde.

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole from o-Aminophenol and Benzaldehyde

This protocol describes a common method for the synthesis of a 2-arylbenzoxazole derivative.

Materials:

  • o-Aminophenol

  • Benzaldehyde

  • Catalyst (e.g., p-toluenesulfonic acid, iodine)

  • Solvent (e.g., toluene, ethanol)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of o-aminophenol (1.0 eq) in toluene, add benzaldehyde (1.0-1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the reaction mixture using a Dean-Stark apparatus to remove water for 3-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenylbenzoxazole.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).[2]

Logical Workflow for Benzoxazole Synthesis

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process o_aminophenol o-Aminophenol condensation Condensation & Cyclization o_aminophenol->condensation aldehyde_acid Aldehyde or Carboxylic Acid Derivative aldehyde_acid->condensation catalyst Catalyst (e.g., p-TsOH, I₂) catalyst->condensation solvent Solvent (e.g., Toluene) solvent->condensation heating Heating (Reflux) heating->condensation workup Aqueous Workup condensation->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization product 2-Substituted Benzoxazole characterization->product

Caption: General workflow for the synthesis of 2-substituted benzoxazoles.

Therapeutic Applications and Biological Activity

The diverse biological activities of benzoxazole derivatives have led to their investigation in numerous therapeutic areas. Below are key examples with quantitative data on their efficacy.

Anticancer Activity

Benzoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer progression.

Table 1: In Vitro Anticancer Activity of Selected Benzoxazole Derivatives (IC₅₀ values in µM)

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Benzoxazole-hydrazone derivative 3dA549 (Lung)<3.9[5]
Benzoxazole-1,3,4-oxadiazole 5dA549 (Lung)5.00[5]
2-Cyclic amine-1,3-benzoxazole 5cHeLa (Cervical)17.31[6]
Benzoxazole linked 1,3,4-oxadiazole 10bMCF-7 (Breast)0.10 ± 0.013[7]
Benzoxazole linked 1,3,4-oxadiazole 10bA549 (Lung)0.13 ± 0.014[7]
Benzoxazole linked 1,3,4-oxadiazole 10bHT-29 (Colon)0.22 ± 0.017[7]
2,5-disubstituted benzoxazole 3cMCF-7 (Breast)4[8]
Benzoxazole derivative 12lHepG2 (Liver)10.50[9]
Benzoxazole derivative 12lMCF-7 (Breast)15.21[9]
Benzoxazole derivative 14iHepG2 (Liver)3.22 ± 0.13[10]
Benzoxazole clubbed 2-pyrrolidinone 19SNB-75 (CNS)8.4 (nM)[11]
Benzoxazole clubbed 2-pyrrolidinone 20SNB-75 (CNS)7.6 (nM)[11]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Benzoxazole derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After 24 hours, treat the cells with various concentrations of the benzoxazole derivative (typically in a serial dilution) and incubate for another 48-72 hours.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[8][12][13]

Antimicrobial Activity

The benzoxazole scaffold is a common feature in compounds exhibiting potent antibacterial and antifungal activities.

Table 2: In Vitro Antimicrobial Activity of Selected Benzoxazole Derivatives (MIC values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-substituted benzoxazole 21E. coli25[14]
2-substituted benzoxazole 18E. coli25[14]
Benzoxazole analogue 10B. subtilis1.14 x 10⁻³ (µM)[3]
Benzoxazole analogue 24E. coli1.40 x 10⁻³ (µM)[3]
Benzoxazole analogue 1C. albicans0.34 x 10⁻³ (µM)[3]
3,4,5-trimethoxyphenyl benzoxazole IIIa-IIIeVarious bacteria and fungi15.6 - 500[15]
2-(p-(Substituted)phenyl)-5-(3-(4-ethylpiperazine-1-yl) propionamido)benzoxazole B7P. aeruginosa isolate16[16]
2-(p-(Substituted)phenyl)-5-(3-(4-ethylpiperazine-1-yl) propionamido)benzoxazole B11P. aeruginosa isolate16[16]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Benzoxazole derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the benzoxazole derivative in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3][17]

Anti-inflammatory Activity

Certain benzoxazole derivatives have shown promise as anti-inflammatory agents, with some acting as inhibitors of key inflammatory mediators.

Table 3: In Vitro Anti-inflammatory Activity of Selected Benzoxazole Derivatives

Compound/DerivativeTargetIC₅₀ (µM)Reference
Benzoxazolone derivative 3gIL-65.09 ± 0.88[18]
Benzoxazolone derivative 3dIL-65.43 ± 0.51[18]
Benzoxazolone derivative 3cIL-610.14 ± 0.08[18]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of benzoxazole derivatives are mediated through their interaction with various biological targets. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of VEGFR-2 Signaling in Angiogenesis

Several benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[9][10] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds inhibit its autophosphorylation and downstream signaling cascades.

VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by a benzoxazole derivative.

Inhibition of Monoacylglycerol Lipase (MAGL) in Nociception and Cancer

Benzoxazole-based compounds have been developed as potent and selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to elevated levels of 2-AG, which can produce analgesic and anticancer effects.

MAGL Inhibition Pathway

G MAGL Monoacylglycerol Lipase (MAGL) Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Two_AG 2-Arachidonoylglycerol (2-AG) Two_AG->MAGL Hydrolysis CB_receptors Cannabinoid Receptors (CB1, CB2) Two_AG->CB_receptors Activates Benzoxazole Benzoxazole Derivative Benzoxazole->MAGL Inhibits Therapeutic_Effects Analgesic & Anticancer Effects CB_receptors->Therapeutic_Effects

Caption: Mechanism of action of a benzoxazole-based MAGL inhibitor.

Conclusion and Future Directions

The historical journey of benzoxazole derivatives from their initial synthesis to their current prominence in medicinal chemistry highlights the enduring value of this versatile scaffold. The wealth of research has demonstrated their potential in treating a wide range of diseases, particularly cancer and infectious diseases. The ability to readily modify the benzoxazole core allows for the fine-tuning of pharmacological properties, paving the way for the development of next-generation therapeutics with enhanced efficacy and selectivity. Future research will likely focus on the development of novel synthetic methodologies, the exploration of new biological targets, and the advancement of promising lead compounds through preclinical and clinical development. The benzoxazole nucleus is poised to remain a critical component in the armamentarium of medicinal chemists for years to come.

References

Spectroscopic and Synthetic Profile of 2-(4-bromophenyl)benzooxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to the spectroscopic and synthetic characteristics of the heterocyclic compound 2-(4-bromophenyl)benzooxazole. This guide details the methodologies for its synthesis and presents a comprehensive analysis of its structural features through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Analysis

The structural integrity and purity of synthesized 2-(4-bromophenyl)benzooxazole have been confirmed through a suite of spectroscopic techniques. The data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below, providing a complete spectroscopic signature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 2-(4-bromophenyl)benzooxazole in deuterated chloroform reveals the characteristic signals of the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.17d8.02H, Ar-H
7.64s-1H, Ar-H
7.34d8.01H, Ar-H
7.19t8.01H, Ar-H
7.05d8.01H, Ar-H

¹³C NMR (100 MHz, CDCl₃): The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
169.1C=N
139.2Ar-C
134.5Ar-C
129.9Ar-CH
124.3Ar-CH
120.2Ar-CH
118.1Ar-CH
Infrared (IR) Spectroscopy

The FT-IR spectrum of 2-(4-bromophenyl)benzooxazole was recorded to identify the functional groups present in the molecule. The main absorption bands are listed below.

Wavenumber (cm⁻¹)Assignment
3060Aromatic C-H stretch
1615C=N stretch (benzoxazole ring)
1590, 1480, 1450Aromatic C=C stretching
1245C-O-C stretch (benzoxazole ring)
1060C-Br stretch
830p-disubstituted benzene C-H out-of-plane bend
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) was used to determine the molecular weight and fragmentation pattern of the compound.

m/zIon
273/275[M]⁺ (Molecular ion peak, bromine isotopes)
194[M - Br]⁺
166[M - Br - CO]⁺

Experimental Protocols

Synthesis of 2-(4-bromophenyl)benzooxazole.[1]

A common and efficient method for the synthesis of 2-(4-bromophenyl)benzooxazole involves the condensation reaction between 2-aminophenol and 4-bromobenzaldehyde.[1]

Materials:

  • 2-Aminophenol

  • 4-Bromobenzaldehyde

  • Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • A mixture of 2-aminophenol (1.0 mmol) and 4-bromobenzaldehyde (1.0 mmol) is dissolved in a suitable solvent.[1]

  • A catalytic amount of an acid catalyst is added to the mixture.

  • The reaction mixture is heated to reflux for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(4-bromophenyl)benzooxazole.[1]

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic characterization of 2-(4-bromophenyl)benzooxazole is depicted in the following diagram. This visualization illustrates the sequential application of different analytical techniques to elucidate the structure of the synthesized compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_nmr NMR Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of 2-(4-bromophenyl)benzooxazole Purification Purification (Recrystallization) Synthesis->Purification MassSpec Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MassSpec IRSpec Infrared Spectroscopy (IR) Identify Functional Groups Purification->IRSpec NMRSpec NMR Spectroscopy Purification->NMRSpec Structure Structure Elucidation of 2-(4-bromophenyl)benzooxazole MassSpec->Structure IRSpec->Structure HNMR ¹H NMR Proton Environment NMRSpec->HNMR CNMR ¹³C NMR Carbon Skeleton NMRSpec->CNMR HNMR->Structure CNMR->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of 2-(4-bromophenyl)benzooxazole.

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 2-(4-bromo-phenyl)-benzooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of the promising pharmacological scaffold, 2-(4-bromo-phenyl)-benzooxazole. Benzoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, and computational chemistry offers a powerful tool to accelerate the discovery and optimization of novel therapeutic agents based on this core structure.

This document outlines the standard computational methodologies, presents a framework for the systematic tabulation of key quantitative data, and visualizes the typical workflow employed in the in-silico analysis of such compounds.

Data Presentation: A Framework for Quantitative Analysis

The following tables provide a structured format for the presentation of key quantitative data obtained from quantum chemical calculations of this compound. Due to the absence of specific published computational data for this exact molecule in the reviewed literature, these tables are presented as a template to be populated with results from future computational studies.

Table 1: Optimized Geometrical Parameters

This table should detail the key bond lengths, bond angles, and dihedral angles of the ground state optimized geometry of the molecule.

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-311++G(d,p))
Bond Length (Å)C1-O2Value
O2-C3Value
N4-C3Value
C8-Br9Value
Bond Angle (°)C1-O2-C3Value
O2-C3-N4Value
C7-C8-Br9Value
Dihedral Angle (°)C1-O2-C3-N4Value
C5-C6-C7-C8Value

Table 2: Calculated Vibrational Frequencies

This table should list the most significant calculated vibrational modes and their corresponding frequencies, which can be compared with experimental FT-IR and Raman spectra.

Vibrational ModeAssignmentCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
ν(C-H) aromaticAromatic C-H stretchingValueValue
ν(C=N)Imine stretchingValueValue
ν(C-O-C)Ether stretchingValueValue
ν(C-Br)Carbon-Bromine stretchingValueValue
γ(C-H)Out-of-plane C-H bendingValueValue

Table 3: Electronic Properties

This table summarizes key electronic properties derived from the calculations, providing insights into the molecule's reactivity and electronic transitions.

PropertyCalculated Value (eV) (DFT/B3LYP/6-311++G(d,p))
Energy of Highest Occupied Molecular Orbital (HOMO)Value
Energy of Lowest Unoccupied Molecular Orbital (LUMO)Value
HOMO-LUMO Energy Gap (ΔE)Value
Ionization PotentialValue
Electron AffinityValue
Electronegativity (χ)Value
Chemical Hardness (η)Value
Chemical Softness (S)Value
Electrophilicity Index (ω)Value
Dipole Moment (Debye)Value

Table 4: Calculated ¹³C and ¹H NMR Chemical Shifts

This table should present the calculated NMR chemical shifts, which are crucial for the structural elucidation and confirmation of the synthesized compound.

AtomCalculated ¹³C Chemical Shift (ppm)Calculated ¹H Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1Value-Value
C5ValueValueValue
C8Value-Value
C11ValueValueValue

Experimental and Computational Protocols

The following section details a generalized protocol for the quantum chemical calculations of this compound, based on methodologies reported for similar benzoxazole derivatives.[1][2]

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

  • Software: Gaussian 09 or a later version is typically employed for these calculations.

  • Method: Density Functional Theory (DFT) is the most common and reliable method for such systems.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its accuracy in predicting molecular geometries and vibrational frequencies of organic molecules.[1]

  • Basis Set: The 6-311++G(d,p) basis set is a suitable choice, providing a good balance between accuracy and computational cost for molecules of this size.[1]

  • Procedure:

    • The initial molecular structure of this compound is built using a molecular modeling program.

    • A geometry optimization is performed in the gas phase to find the lowest energy conformation of the molecule.

    • A frequency calculation is then performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.

    • The calculated frequencies are often scaled by a factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to better match experimental data.

Protocol 2: Electronic Property and NMR Chemical Shift Calculations

  • Software: Gaussian 09 or a later version.

  • Method: DFT using the optimized geometry from Protocol 1.

  • Functional and Basis Set: The same B3LYP/6-311++G(d,p) level of theory is used for consistency.

  • Procedure for Electronic Properties:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the optimization calculation.

    • Other electronic properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies.

  • Procedure for NMR Calculations:

    • The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors.

    • The calculated shielding values are then referenced against a standard (e.g., Tetramethylsilane, TMS), calculated at the same level of theory, to obtain the chemical shifts.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of a typical quantum chemical calculation study for a molecule like this compound.

computational_workflow cluster_input Input cluster_dft_calculations DFT Calculations (e.g., Gaussian) cluster_analysis Analysis & Output cluster_validation Experimental Validation mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc electronic_prop Electronic Properties geom_opt->electronic_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra nmr_spectra NMR Chemical Shifts nmr_calc->nmr_spectra homo_lumo HOMO-LUMO Analysis (Reactivity Descriptors) electronic_prop->homo_lumo exp_data Experimental Data (FT-IR, NMR, UV-Vis) opt_geom->exp_data Compare with X-ray data vib_spectra->exp_data nmr_spectra->exp_data

Caption: Workflow for quantum chemical analysis of this compound.

References

Thermal Stability and Degradation Profile of 2-(4-bromo-phenyl)-benzooxazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2-(4-bromo-phenyl)-benzooxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not extensively available in public literature, this document compiles and extrapolates information from closely related 2-aryl-benzoxazole and polybenzoxazole systems to predict its thermal behavior. This guide covers expected thermal stability, potential degradation pathways, and detailed experimental protocols for relevant analytical techniques. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this and similar benzoxazole derivatives.

Introduction

Benzoxazole derivatives are a class of heterocyclic compounds recognized for their wide range of biological activities and applications in materials science, including as fluorescent probes and components of thermally stable polymers.[1] The thermal stability of these compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in drug development where thermal processing is common. This compound, with its halogenated phenyl substituent, is expected to possess distinct thermal characteristics. This guide aims to provide a detailed understanding of these properties.

Predicted Thermal Stability

Based on the analysis of related polybenzoxazole systems, this compound is anticipated to exhibit high thermal stability. Aromatic polybenzoxazoles are known to be stable up to 450°C in air.[2] The benzoxazole ring itself is a thermally robust scaffold.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Data of Related Polybenzoxazoles

To provide a contextual understanding of the thermal stability of the benzoxazole core, the following table summarizes TGA and DSC data for representative polybenzoxazole (PBO) systems. It is important to note that these are polymeric materials and the thermal stability of the monomeric this compound may differ.

Polymer SystemTd5% (°C, 5% Weight Loss)Td10% (°C, 10% Weight Loss)Tg (°C, Glass Transition)Reference
Polybenzoxazole (general)>500-~310[2]
o-hydroxy Polyimide Precursor to PBO~450 (onset of degradation)--[3]
Aldehyde-functional Polybenzoxazine~350 (onset of degradation)>400-[4]

Note: This data is for polymeric systems and should be used as a general indicator of the thermal robustness of the benzoxazole moiety.

Predicted Degradation Profile

The thermal degradation of benzoxazoles is a complex process involving the breakdown of the heterocyclic and aromatic rings. For this compound, the degradation is likely to be initiated at the weaker bonds within the molecule.

Proposed General Degradation Pathway

The thermal decomposition of polybenzoxazoles in an inert atmosphere is understood to proceed through the loss of oxygen as carbon monoxide (CO) and carbon dioxide (CO2), potentially forming Schiff base-type structures.[2] The C-Br bond in the 4-bromophenyl group may also be a point of initial cleavage.

Below is a generalized schematic of the potential initial steps in the thermal degradation of the benzoxazole ring.

DegradationPathway cluster_main Thermal Degradation Benzoxazole_Ring 2-Aryl-Benzoxazole (Initial Structure) Intermediate Radical Intermediates / Schiff Base-like Structures Benzoxazole_Ring->Intermediate High Temperature Products Degradation Products (CO, CO2, HCN, etc.) Intermediate->Products Further Decomposition

Caption: Generalized thermal degradation pathway of a 2-aryl-benzoxazole.

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of this compound, the following detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound degrades and the corresponding mass loss.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Ensure the this compound sample is in a fine, homogeneous powder form.

  • Crucible: Place 5-10 mg of the sample into an inert TGA crucible (e.g., alumina or platinum).

  • Atmosphere: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 800 °C at a linear heating rate of 10 °C/min.

  • Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition, the temperatures of maximum degradation rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the powdered this compound into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to ensure a closed system. Use an empty, sealed aluminum pan as a reference.

  • Atmosphere: Maintain an inert atmosphere with a nitrogen or argon purge at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a controlled rate, typically 10 °C/min, to a temperature above the melting point.

    • Cool the sample back to the starting temperature at the same rate.

    • A second heating cycle is often performed to observe the glass transition of the amorphous solid, if applicable.

  • Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and other phase transitions, and exothermic events if any decomposition or crystallization occurs. The peak onset temperature is typically reported as the melting point.

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for a comprehensive thermal analysis of this compound.

ExperimentalWorkflow cluster_workflow Thermal Analysis Workflow Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature (TGA Curve, DTG Curve) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (DSC Thermogram) DSC->DSC_Data Stability_Analysis Determine Decomposition Temperatures (% Weight Loss, Td5%, Td10%) TGA_Data->Stability_Analysis Transition_Analysis Determine Melting Point (Tm) Enthalpy of Fusion (ΔHf) DSC_Data->Transition_Analysis Report Comprehensive Thermal Profile Report Stability_Analysis->Report Transition_Analysis->Report

Caption: Logical workflow for the thermal characterization of the target compound.

Conclusion

While direct experimental data on the thermal properties of this compound is scarce, this guide provides a robust predictive framework based on the well-established thermal stability of the benzoxazole scaffold. The compound is expected to be a thermally stable molecule. For definitive quantitative data, the experimental protocols for TGA and DSC outlined herein should be followed. The information presented serves as a foundational resource for researchers and professionals, enabling informed decisions in the handling, processing, and application of this and structurally related compounds.

References

The Rising Therapeutic Potential of Novel Benzoxazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole core, a privileged heterocyclic scaffold, continues to be a focal point in medicinal chemistry due to its remarkable and diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the burgeoning potential of novel benzoxazole derivatives, with a specific focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document synthesizes quantitative biological data, details key experimental protocols, and visualizes the underlying mechanisms of action to serve as a comprehensive resource for the scientific community.

Anticancer Activity of Benzoxazole Derivatives

A significant body of research highlights the potent cytotoxic effects of benzoxazole derivatives against a wide array of human cancer cell lines.[3][4] These compounds have been shown to induce apoptosis and inhibit key enzymes crucial for cancer cell proliferation and survival, such as topoisomerase II and various kinases.[5][6]

Quantitative Anticancer Data

The in vitro anticancer activity of various novel benzoxazole compounds is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-ArylbenzoxazolesMCF-7 (Breast)1.5 - 9.1[7]
HT-29 (Colon)9.1[7]
A-549 (Lung)0.13 - 0.4[8]
NCI-H460 (NSCLC)0.4 - 1.1[8]
Benzoxazole-Piperazine ConjugatesMCF-7 (Breast)19.89 - 23.12[9]
HeLa (Cervical)22.71 - 26.86[9]
5-Substituted BenzoxazolesVarious0.11 - 0.93[8]
Benzoxazole-1,3,4-Oxadiazole HybridsA549 (Lung)0.13[8]
MCF-7 (Breast)0.10[8]
HT-29 (Colon)0.22[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[1][3][4]

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Benzoxazole test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the benzoxazole compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[1][4]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Benzoxazole Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

MTT Assay Workflow for Cytotoxicity Assessment.

Antimicrobial Activity of Benzoxazole Derivatives

Novel benzoxazole compounds have demonstrated significant activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.[2][10] A primary mechanism of their antibacterial action involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[11][12]

Quantitative Antimicrobial Data

The in vitro antimicrobial efficacy of various benzoxazole derivatives is presented below as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible microbial growth.

Compound ClassMicroorganismMIC (µg/mL)Reference
2-Substituted BenzoxazolesStaphylococcus aureus25 - 50[2]
Escherichia coli>200[2]
Enterococcus faecalis64[13]
Benzoxazole-Thiazolidinone HybridsStaphylococcus aureus1 - 32[10]
MRSA & VRSA1[10]
Benzoxazole-based Metal ComplexesStaphylococcus aureus (MRSA)3.125[5]
Escherichia coli25[5]
5-Substituted BenzoxazolesCandida albicans16[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[14][15][16]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Benzoxazole test compound

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the benzoxazole compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.[14]

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Benzoxazole C Inoculate Microplate Wells A->C B Prepare Standardized Inoculum B->C D Incubate Plate (18-24h) C->D E Read and Record MIC Value D->E

Broth Microdilution Workflow for MIC Determination.

Anti-inflammatory Activity of Benzoxazole Derivatives

Several novel benzoxazole compounds have exhibited potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[17][18] By inhibiting COX-2, these compounds can effectively reduce the production of prostaglandins, which are key mediators of inflammation.

Quantitative Anti-inflammatory Data

The in vitro anti-inflammatory activity of selected benzoxazole derivatives is presented as IC50 values for the inhibition of COX enzymes.

Compound ClassEnzyme TargetIC50 (µM)Reference
Benzoxazole AnalogsCOX-20.04 - 0.14[17]
Pyrazole-Indole ConjugatesCOX-15.44[18]
COX-25.37[18]
5-LOX7.52[18]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[19][20][21]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Benzoxazole test compound

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a chromogenic substrate for the peroxidase activity of COX)

Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of the COX enzymes and serial dilutions of the benzoxazole compound in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing either the test compound or buffer (for control). Pre-incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the detection reagent over time using a plate reader. The rate of change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

Inhibition of DNA Gyrase and Topoisomerase II

A key mechanism of action for the antimicrobial and anticancer activities of certain benzoxazole derivatives is the inhibition of type II topoisomerases, namely DNA gyrase in bacteria and topoisomerase II in eukaryotes.[22][23][24] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation.

Inhibition of these enzymes by benzoxazole compounds typically traps the enzyme-DNA cleavage complex, leading to the accumulation of double-strand breaks in the DNA.[23][25] In bacteria, this leads to the arrest of DNA replication and ultimately cell death.[24] In cancer cells, the accumulation of DNA damage triggers cell cycle arrest and apoptosis.[25]

Topoisomerase_Inhibition_Pathway cluster_0 Bacterial Cell cluster_1 Cancer Cell Benzoxazole_A Benzoxazole Compound DNA_Gyrase DNA Gyrase Benzoxazole_A->DNA_Gyrase Inhibits DNA_Replication_A DNA Replication DNA_Gyrase->DNA_Replication_A Required for DSB_A Double-Strand Breaks DNA_Gyrase->DSB_A Leads to Cell_Death_A Bacterial Cell Death DSB_A->Cell_Death_A Benzoxazole_B Benzoxazole Compound Topo_II Topoisomerase II Benzoxazole_B->Topo_II Inhibits DNA_Replication_B DNA Replication & Transcription Topo_II->DNA_Replication_B Required for DSB_B Double-Strand Breaks Topo_II->DSB_B Leads to Cell_Cycle_Arrest Cell Cycle Arrest DSB_B->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Inhibition of DNA Gyrase and Topoisomerase II by Benzoxazoles.

This technical guide underscores the significant therapeutic potential of novel benzoxazole compounds. The presented data and protocols offer a solid foundation for further research and development in the pursuit of new and effective treatments for cancer, infectious diseases, and inflammatory conditions. The versatility of the benzoxazole scaffold ensures that it will remain a key area of interest in medicinal chemistry for the foreseeable future.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and the reactivity of both the benzene and oxazole rings allow for a diverse range of functionalization through electrophilic and nucleophilic substitution reactions. This guide provides a comprehensive overview of these transformations, including reaction mechanisms, regioselectivity, quantitative data, and detailed experimental protocols.

Electrophilic Aromatic Substitution Reactions

The benzene ring of the benzoxazole nucleus is susceptible to electrophilic aromatic substitution (EAS). The heteroatom (oxygen) and the fused oxazole ring influence the regioselectivity of these reactions. Electrophilic substitution on benzoxazole generally occurs at the C6 position, with the C5 position being less reactive.[2]

Nitration

Nitration of benzoxazole is a common electrophilic substitution reaction, typically carried out with a mixture of concentrated nitric acid and sulfuric acid. The reaction predominantly yields the 6-nitrobenzoxazole isomer.

Table 1: Nitration of Benzoxazoles

SubstrateReagents and ConditionsMajor Product(s)Yield (%)Reference
BenzoxazoleHNO₃, H₂SO₄6-Nitrobenzoxazole-[2]
2-PhenylbenzoxazoleHNO₃, H₂SO₄, room temperature6-Nitro-2-phenylbenzoxazole--
2-Amino-5-nitrophenol and Toluic AcidPolyphosphoric acid, 150°C2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole69[3]

Experimental Protocol: Synthesis of 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole [3]

  • In a reaction vessel, combine 2-amino-5-nitrophenol (5.00 g, 32.4 mmol) and toluic acid (4.41 g, 32.4 mmol) in polyphosphoric acid (150 g).

  • Heat the mixture to 150°C.

  • After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.

  • Purify the crude product by recrystallization from ethanol to obtain 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole.

Nitration_Mechanism Benzoxazole Benzoxazole SigmaComplex Arenium Ion Intermediate (Sigma Complex) Benzoxazole->SigmaComplex Nucleophilic Attack by Benzene Ring MixedAcid HNO₃ + H₂SO₄ Nitronium NO₂⁺ (Electrophile) MixedAcid->Nitronium Generation of Electrophile Nitronium->SigmaComplex Product 6-Nitrobenzoxazole SigmaComplex->Product Deprotonation (Restoration of Aromaticity)

General mechanism for the nitration of benzoxazole.
Halogenation

Halogenation of benzoxazoles can be achieved using various halogenating agents. The regioselectivity is influenced by the reaction conditions and the presence of substituents.

Table 2: Halogenation of Benzoxazoles

SubstrateReagents and ConditionsMajor Product(s)Yield (%)Reference
2-ArylbenzoxazolesN-halosuccinimide, Ruthenium catalystC7-halogenated product--
2-ArylbenzoxazolesN-halosuccinimide, Rhodium catalystOrtho-halogenated product (on aryl ring)--
2-AminobenzoxazoleCl₂ or Br₂ in chloroformChloro or bromo derivatives--
Sulfonation

Sulfonation of benzoxazoles can be achieved using fuming sulfuric acid (oleum). This reaction leads to the formation of benzoxazole sulfonic acids.

Experimental Protocol: General Procedure for Sulfonation of Aromatic Compounds with Oleum [4][5]

  • In a round-bottom flask equipped with a stirrer, place 25% oleum (12.3 g).

  • Cool the flask in an ice bath.

  • Rapidly add the benzoxazole derivative (38.5 mmoles) to the chilled oleum.

  • Heat the solution in an oil bath at 100°C for approximately 70 minutes, monitoring for the cessation of hydrogen chloride gas evolution (if applicable).

  • After cooling, dilute the reaction mixture with water and neutralize with anhydrous sodium carbonate to a pH of 4-5 to precipitate the sodium salt of the sulfonic acid.

Sulfonation_Mechanism Benzoxazole Benzoxazole SigmaComplex Arenium Ion Intermediate (Sigma Complex) Benzoxazole->SigmaComplex Nucleophilic Attack by Benzene Ring Oleum H₂SO₄ + SO₃ Electrophile SO₃ or ⁺SO₃H (Electrophile) Oleum->Electrophile Generation of Electrophile Electrophile->SigmaComplex Product Benzoxazole-6-sulfonic acid SigmaComplex->Product Deprotonation (Restoration of Aromaticity)

General mechanism for the sulfonation of benzoxazole.
Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions on benzoxazoles are less common than on electron-rich aromatic systems. The nitrogen atom in the oxazole ring can coordinate with the Lewis acid catalyst, deactivating the ring system. However, under certain conditions, these reactions can be performed.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation [6][7]

  • In a round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equiv) in an inert solvent like methylene chloride.

  • Cool the mixture to 0°C in an ice/water bath.

  • Add a solution of the acyl chloride (1.1 equiv) in methylene chloride dropwise over 10 minutes.

  • Subsequently, add a solution of the benzoxazole (1.0 equiv) in methylene chloride dropwise, maintaining the temperature.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 15 minutes.

  • Pour the reaction mixture slowly into a beaker containing ice and concentrated HCl.

  • Extract the product with methylene chloride, wash the organic layer with saturated sodium bicarbonate solution, and dry over anhydrous MgSO₄.

  • Remove the solvent by rotary evaporation to obtain the crude product, which can be further purified by chromatography or recrystallization.

Nucleophilic Substitution Reactions

The benzoxazole ring system can undergo nucleophilic substitution at both the C2-position of the oxazole ring and on the benzene ring if it is sufficiently activated by electron-withdrawing groups.

Nucleophilic Substitution at the C2-Position

The C2 position of benzoxazole is electron-deficient and is the primary site for nucleophilic attack. Direct amination is a well-established method for the synthesis of 2-aminobenzoxazoles.

This reaction involves the direct functionalization of the C2-H bond with an amine, often mediated by a metal catalyst or under oxidative conditions.

Table 3: Direct C-H Amination of Benzoxazoles

SubstrateAmineReagents and ConditionsProductYield (%)Reference
BenzoxazolePrimary aminesCuCl, tert-butyl peroxide (TBP), air, ambient temperature2-(Alkylamino)benzoxazoles88-91[8]
BenzoxazoleSecondary aminesEosin Y, visible light2-(Dialkylamino)benzoxazoles-[6]
BenzoxazoleMorpholineTetrabutylammonium iodide (TBAI), H₂O₂ or TBHP2-Morpholinobenzoxazoleup to 93[9]
BenzoxazoleFormamides or parent aminesSilver-mediated2-Aminobenzoxazoles-[10]

Experimental Protocol: Copper-Catalyzed Direct Amination with Primary Amines [8]

  • To a reaction vessel, add benzoxazole, the primary amine, CuCl (20 mol%), acetic acid as an additive, and tert-butyl peroxide (TBP) as an oxidant in a suitable solvent.

  • Stir the reaction mixture under an air atmosphere at ambient temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired 2-aminobenzoxazole.

Direct_Amination Benzoxazole Benzoxazole ActivatedComplex Activated Complex Benzoxazole->ActivatedComplex Amine R₂NH Amine->ActivatedComplex Catalyst Catalyst (e.g., Cu(I), Ag(I)) Catalyst->ActivatedComplex Oxidant Oxidant (e.g., TBP, Air) Oxidant->ActivatedComplex Product 2-Aminobenzoxazole ActivatedComplex->Product C-N Bond Formation and Re-aromatization

Generalized workflow for direct C-H amination of benzoxazole.

The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles using sodium amide (NaNH₂). While extensively used for pyridines, its application to benzoxazoles is also plausible, particularly due to the increased reactivity of benzo-fused systems.[10][11][12] The reaction proceeds via nucleophilic addition of the amide anion to the C2-position, followed by elimination of a hydride ion.[10]

Experimental Protocol: General Procedure for the Chichibabin Reaction [10]

  • In a flame-dried flask under an inert atmosphere, dissolve the benzoxazole in an anhydrous, high-boiling inert solvent such as xylene or toluene.

  • Add sodium amide (NaNH₂) to the solution.

  • Heat the reaction mixture to reflux (typically 100-130°C).

  • Monitor the reaction for the evolution of hydrogen gas, which indicates the progress of the reaction.

  • After the reaction is complete (as indicated by TLC or cessation of gas evolution), cool the mixture to room temperature.

  • Carefully quench the reaction with water or an ammonium chloride solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude 2-aminobenzoxazole by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr) on the Benzene Ring

For nucleophilic aromatic substitution to occur on the benzene portion of the benzoxazole ring, the ring must be activated by one or more strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to a suitable leaving group (e.g., a halogen).[13][14]

Table 4: Nucleophilic Aromatic Substitution on Substituted Benzoxazoles

SubstrateNucleophileReagents and ConditionsProductYield (%)Reference
6-Nitro-2-(2-nitrophenyl)-1H-benzimidazoleN-pendant alkoxidesDMF, room temperatureIntramolecular SNAr productHigh[3]
2-Chloro-1,3,5-trinitrobenzeneOH⁻Aqueous NaOH, room temperature2,4,6-Trinitrophenol-[14]

Experimental Protocol: General Procedure for SNAr of a Nitro-Substituted Chlorobenzoxazole

  • Dissolve the nitro-substituted chlorobenzoxazole in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add the nucleophile (e.g., an amine or an alkoxide).

  • Heat the reaction mixture to a temperature sufficient to promote the substitution (this can range from room temperature to elevated temperatures depending on the reactivity of the substrate and nucleophile).

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.

SNAr_Mechanism Substrate Nitro-chlorobenzoxazole Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Addition of Nucleophile Nucleophile Nu⁻ Nucleophile->Meisenheimer Product Substituted Nitrobenzoxazole Meisenheimer->Product Elimination of Leaving Group (Cl⁻)

General mechanism for the SNAr reaction on a nitro-substituted benzoxazole.

Conclusion

The benzoxazole scaffold offers a versatile platform for a wide range of chemical modifications through both electrophilic and nucleophilic substitution reactions. Understanding the principles of reactivity and regioselectivity is crucial for the rational design and synthesis of novel benzoxazole derivatives for applications in drug discovery and materials science. This guide provides a foundational understanding of these key transformations, along with practical experimental guidance. Further exploration of catalyst systems and reaction conditions will undoubtedly continue to expand the synthetic utility of this important heterocyclic system.

References

Methodological & Application

protocol for synthesizing 2-(4-Bromo-phenyl)-benzooxazole in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Laboratory Synthesis of 2-(4-Bromophenyl)benzooxazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(4-bromophenyl)benzooxazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2][3] The benzoxazole scaffold is a significant pharmacophore known for a wide range of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This protocol outlines a common and efficient one-pot condensation reaction.

Reaction Principle

The synthesis of 2-(4-bromophenyl)benzooxazole is typically achieved through the condensation of 2-aminophenol with either 4-bromobenzaldehyde or 4-bromobenzoic acid. The reaction involves the formation of a Schiff base intermediate (when using the aldehyde) or an amide intermediate (when using the carboxylic acid), followed by intramolecular cyclization and dehydration to yield the final benzoxazole ring system. Various catalysts can be employed to facilitate this transformation, with some procedures also being effective under catalyst-free or solvent-free conditions.[4]

Quantitative Data Summary

The following tables summarize the required reagents and expected output for the synthesis of 2-(4-bromophenyl)benzooxazole.

Table 1: Reagent Specifications

ReagentMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Quantity
2-AminophenolC₆H₇NO109.131.0109.1 mg
4-BromobenzaldehydeC₇H₅BrO185.021.0185.0 mg
Catalyst (e.g., NiFe₂O₄@SiO₂@aminoglucose)---0.05 g
Ethanol (for recrystallization)C₂H₅OH46.07-As needed

Table 2: Product Characterization and Yield

ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (mg)Reported Yield (%)
2-(4-Bromophenyl)benzooxazoleC₁₃H₈BrNO274.11274.1Up to 98%[4]

Experimental Protocol

This protocol details the synthesis of 2-(4-bromophenyl)benzooxazole via the condensation of 2-aminophenol and 4-bromobenzaldehyde under solvent-free conditions using a heterogeneous catalyst.[4]

Materials:

  • 2-Aminophenol

  • 4-Bromobenzaldehyde

  • NiFe₂O₄@SiO₂@aminoglucose catalyst[4]

  • Ethanol

  • Deionized water

  • Round bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp

  • Buchner funnel and filter paper

  • External magnet

Procedure:

  • Reaction Setup: In a 50 mL round bottom flask, combine 1.0 mmol of 2-aminophenol, 1.0 mmol of 4-bromobenzaldehyde, and 0.05 g of the NiFe₂O₄@SiO₂@aminoglucose catalyst.[4]

  • Reaction: Place a magnetic stir bar in the flask and stir the mixture at room temperature.[4]

  • Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Prepare a TLC plate and spot the reaction mixture (dissolved in a small amount of ethyl acetate). Develop the plate using a solvent system of ethyl acetate:n-hexane (1:4).[4] The reaction is complete when the starting materials are no longer visible on the TLC plate under UV light.

  • Work-up: Once the reaction is complete, add 10 mL of hot ethanol to the reaction mixture to dissolve the product.[4]

  • Catalyst Separation: Use a strong external magnet to hold the catalyst to the side of the flask and carefully decant the hot ethanol solution containing the product into a clean beaker.[4]

  • Catalyst Washing: Wash the catalyst with an additional 5 mL of hot distilled water and 3 mL of ethanol twice. Combine all the filtrates.[4]

  • Crystallization: Allow the combined filtrate to cool to room temperature. The crude product will precipitate out of the solution.[4]

  • Purification: If necessary, recrystallize the crude product from ethanol to obtain pure 2-(4-bromophenyl)benzooxazole.[4]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol. Allow the product to air dry or dry in a desiccator.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

Synthesis_Workflow Workflow for the Synthesis of 2-(4-Bromophenyl)benzooxazole cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification cluster_analysis Analysis Reactants Combine 2-Aminophenol, 4-Bromobenzaldehyde, and Catalyst Stirring Stir at Room Temperature Reactants->Stirring TLC Monitor by TLC Stirring->TLC Periodically Dissolution Dissolve in Hot Ethanol TLC->Dissolution Upon Completion Catalyst_Removal Separate Catalyst with Magnet Dissolution->Catalyst_Removal Washing Wash Catalyst Catalyst_Removal->Washing Crystallization Cool to Crystallize Washing->Crystallization Recrystallization Recrystallize from Ethanol Crystallization->Recrystallization If needed Filtration Filter and Dry Product Crystallization->Filtration Recrystallization->Filtration Characterization Characterize Product (NMR, MS, MP) Filtration->Characterization

Caption: Synthesis workflow for 2-(4-Bromophenyl)benzooxazole.

References

Application Notes and Protocols: 2-(4-bromo-phenyl)-benzooxazole as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-bromo-phenyl)-benzooxazole is a heterocyclic organic compound belonging to the benzoxazole family, a class of molecules renowned for their robust fluorescent properties and diverse applications in materials science and bio-imaging.[1][2] The inherent photoluminescence and high thermal stability of the benzoxazole core make it an attractive scaffold for the development of fluorescent probes.[3] The presence of a bromine atom on the phenyl ring offers a site for further chemical modification, allowing for the potential development of targeted or ratiometric probes. These characteristics position this compound as a valuable tool for researchers in various fields, including cellular biology, diagnostics, and drug discovery.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a fluorescent probe.

Physicochemical and Photophysical Properties

While specific experimental data for this compound is not extensively available in the literature, the photophysical properties can be estimated based on closely related 2-phenylbenzoxazole derivatives. The following table summarizes the key properties.

PropertyValueReference
Molecular Formula C₁₃H₈BrNO[2]
Molecular Weight 274.11 g/mol [2]
CAS Number 3164-13-4[2]
Appearance White to off-white powder[2]
Excitation Wavelength (λex) ~330 nm (in Acetonitrile)[4]
Emission Wavelength (λem) ~350 - 360 nm (in Acetonitrile)[4][5]
Stokes Shift ~20 - 30 nmEstimated
Quantum Yield (Φ) Moderate to High (up to 64% for a similar derivative in ACN)[1][6]

Note: The photophysical properties are based on a closely related compound, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, and may vary for this compound. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general and efficient one-pot synthesis of this compound from 2-aminophenol and 4-bromobenzaldehyde.

Materials:

  • 2-Aminophenol

  • 4-Bromobenzaldehyde

  • Ethanol (EtOH)

  • Catalyst (e.g., p-toluenesulfonic acid, or a reusable solid acid catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-aminophenol (1.0 mmol) and 4-bromobenzaldehyde (1.0 mmol) in ethanol (20 mL).

  • Add a catalytic amount of a suitable acid catalyst (e.g., a spatula tip of p-toluenesulfonic acid).

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to obtain the pure this compound.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

DOT Diagram: Synthesis Workflow

G cluster_synthesis Synthesis of this compound reactants 2-Aminophenol + 4-Bromobenzaldehyde in Ethanol with Catalyst reflux Reflux Reaction (2-4 hours) reactants->reflux monitoring Monitor by TLC reflux->monitoring monitoring->reflux Continue reaction if incomplete workup Solvent Evaporation monitoring->workup Reaction complete purification Column Chromatography workup->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: General Procedure for Fluorescence Measurements

This protocol outlines the general steps for characterizing the fluorescent properties of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., acetonitrile, ethanol, dichloromethane)

  • Fluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO or acetonitrile.

  • Working Solution Preparation: Prepare a dilute working solution (e.g., 1-10 µM) from the stock solution in the desired solvent for analysis.

  • Absorption Spectrum: Record the UV-Vis absorption spectrum of the working solution to determine the maximum absorption wavelength (λabs).

  • Emission Spectrum: Excite the working solution at its λabs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λem).

  • Quantum Yield Determination (Relative Method):

    • Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Prepare solutions of the standard and the sample with low absorbance (< 0.1) at the excitation wavelength.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

DOT Diagram: Fluorescence Measurement Workflow

G cluster_fluorescence Fluorescence Characterization stock Prepare Stock Solution (1 mM in DMSO) working Prepare Working Solution (1-10 µM in desired solvent) stock->working absorption Measure Absorption Spectrum (Determine λabs) working->absorption emission Measure Emission Spectrum (Determine λem) working->emission qy Determine Quantum Yield (Relative Method) working->qy absorption->emission Excite at λabs absorption->qy emission->qy data Photophysical Data qy->data G cluster_imaging Cellular Imaging Protocol culture Culture Cells on Glass-Bottom Dish loading Load Cells with Probe (1-10 µM, 15-60 min) culture->loading wash Wash with PBS loading->wash image Image with Fluorescence Microscope wash->image result Fluorescence Image image->result

Caption: General workflow for cellular imaging using the fluorescent probe.

Potential Applications and Future Directions

The this compound core structure holds significant promise for the development of more sophisticated fluorescent probes. The bromine atom serves as a versatile handle for introducing various functionalities through cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the design of probes with specific targeting moieties for organelles or biomolecules, or the creation of "turn-on" or ratiometric sensors for specific analytes such as metal ions, reactive oxygen species, or enzymatic activity.

Further research is warranted to fully characterize the photophysical properties of this compound and to explore its potential in developing novel fluorescent probes for a wide range of applications in biomedical research and diagnostics.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and applications. Always adhere to standard laboratory safety procedures.

References

Application Notes and Protocols: 2-(4-bromo-phenyl)-benzooxazole in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-bromo-phenyl)-benzooxazole is a heterocyclic organic compound that holds potential for applications in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The benzoxazole core is a well-known fluorophore, and the incorporation of a bromo-phenyl group can modulate the electronic and photophysical properties of the molecule. The bromine atom enhances the electronic properties of the molecule, making it a candidate for use in photonic devices[1]. This document provides an overview of its synthesis, available photophysical data, and generalized protocols for its application in OLEDs, based on established methodologies for similar compounds. Through further modification, 2-(4-bromophenyl)benzoxazole can be used to develop OLED materials with high luminous efficiency and specific emission wavelengths, suitable for blue, green, and white light emitting devices[2].

Physicochemical Properties and Data

Quantitative experimental data for the photophysical and OLED performance of this compound is limited in publicly available literature. The following table summarizes the available data.

PropertyValueSolventReference
Molecular Formula C₁₃H₈BrNO-[3][4]
Molecular Weight 274.11 g/mol -[3][4]
Melting Point 158-159 °C-[4]
Maximum Absorption (λmax) 306 nmCyclohexane[4]
Emission Wavelength (λem) Not Available--
Photoluminescence Quantum Yield (ΦPL) Not Available--
External Quantum Efficiency (EQE) Not Available--
Maximum Luminance (Lmax) Not Available--
Current Efficiency (CE) Not Available--
Commission Internationale de l'Éclairage (CIE) Coordinates Not Available--

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-aryl-benzoxazoles is the condensation reaction between a 2-aminophenol and an aromatic aldehyde. The following protocol is adapted from a general procedure for this type of reaction[3].

Materials:

  • 4-bromobenzaldehyde

  • 2-aminophenol

  • NiFe₂O₄@SiO₂@aminoglucose catalyst (or other suitable acid catalyst)

  • Ethanol

  • Distilled water

  • Round bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Developing chamber

  • UV lamp

Procedure:

  • In a round bottom flask, combine 4-bromobenzaldehyde (1.0 mmol) and 2-aminophenol (1.0 mmol).

  • Add the NiFe₂O₄@SiO₂@aminoglucose catalyst (0.05 g).

  • Stir the mixture at room temperature under solvent-free conditions.

  • Monitor the reaction progress using TLC with a mobile phase of ethyl acetate: n-hexane (1:4).

  • Upon completion of the reaction, add hot ethanol (10 mL) to the reaction mixture to dissolve the product.

  • Separate the catalyst from the solution using an external magnet.

  • Wash the catalyst with hot distilled water (5 mL) and ethanol (3 mL) twice.

  • Combine the organic fractions and allow the solution to cool to room temperature.

  • The crude product will precipitate out of the solution.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Diagram of Synthesis Workflow:

G cluster_synthesis Synthesis of this compound reagents 1. Mix Reagents (4-bromobenzaldehyde, 2-aminophenol, catalyst) reaction 2. Stir at Room Temperature (Solvent-free) reagents->reaction monitoring 3. Monitor via TLC reaction->monitoring workup 4. Dissolve in Hot Ethanol & Separate Catalyst monitoring->workup precipitation 5. Cool to Precipitate Product workup->precipitation purification 6. Recrystallize from Ethanol precipitation->purification

Caption: Workflow for the synthesis of this compound.

Fabrication of a Generic OLED Device

While specific device architectures incorporating this compound are not available, a general protocol for the fabrication of a simple multi-layer OLED by thermal evaporation is provided below. This compound could potentially be used as an emissive layer (EML) or a host material in the EML.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)

  • Organic materials:

    • Hole Injection Layer (HIL) material (e.g., HAT-CN)

    • Hole Transport Layer (HTL) material (e.g., TAPC)

    • Emissive Layer (EML): this compound (as emitter or host)

    • Electron Transport Layer (ETL) material (e.g., TPBi)

    • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • Vacuum thermal evaporation system

  • Shadow masks

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and then treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers onto the ITO substrate through shadow masks:

      • HIL (e.g., HAT-CN, ~10 nm)

      • HTL (e.g., TAPC, ~40 nm)

      • EML (e.g., this compound, ~20 nm)

      • ETL (e.g., TPBi, ~30 nm)

      • EIL (e.g., LiF, ~1 nm)

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the metal cathode (e.g., Aluminum, ~100 nm) on top of the organic layers through a shadow mask.

  • Encapsulation:

    • Encapsulate the fabricated device using a glass lid and UV-curable epoxy resin in an inert atmosphere (e.g., a glovebox) to protect the organic layers from moisture and oxygen.

Diagram of OLED Fabrication Workflow:

G cluster_fabrication OLED Fabrication Workflow cleaning 1. ITO Substrate Cleaning plasma 2. UV-Ozone/Plasma Treatment cleaning->plasma deposition 3. Thermal Evaporation of Organic Layers (HIL, HTL, EML, ETL, EIL) plasma->deposition cathode 4. Cathode Deposition (Al) deposition->cathode encapsulation 5. Encapsulation cathode->encapsulation

Caption: General workflow for the fabrication of a multi-layer OLED.

Characterization of Photophysical and Electroluminescent Properties

Diagram of Material to Device Performance Logic:

G cluster_logic From Material Properties to Device Performance material This compound photophysical Photophysical Properties (Absorption, Emission, Quantum Yield) material->photophysical device OLED Device Fabrication material->device photophysical->device performance Electroluminescent Performance (EQE, Luminance, CIE) device->performance

Caption: Relationship between material properties and OLED performance.

Note: The successful application of this compound in OLEDs would depend on its photoluminescence quantum yield, charge transport characteristics, and thermal stability. Further research is required to determine these properties and to optimize the device architecture for achieving high-performance organic light-emitting diodes. The bromo-phenyl moiety offers a site for further chemical modification, allowing for the tuning of the molecule's properties to meet specific device requirements.

References

Application Notes and Protocols: 2-(4-Bromo-phenyl)-benzooxazole as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-phenyl)-benzooxazole is an organic compound featuring a benzoxazole ring substituted with a 4-bromophenyl group.[1] While its primary applications have been explored in materials science and as a fluorescent probe due to its electronic properties and thermal stability[1][], its molecular structure suggests potential as a corrosion inhibitor for steel. Heterocyclic compounds containing nitrogen, oxygen, and π-electrons, like benzoxazole derivatives, are known to be effective corrosion inhibitors.[3][4] They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[5][6] The presence of the bromine atom and the phenyl group can further enhance its adsorption characteristics and, consequently, its inhibition efficiency.

This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for steel in acidic media. The following data is based on typical performance characteristics of similar benzoxazole derivatives and serves as a guideline for experimental design.

Mechanism of Corrosion Inhibition

The proposed mechanism of corrosion inhibition by this compound on a steel surface in an acidic medium involves the adsorption of the inhibitor molecules onto the steel surface. This adsorption can occur through:

  • Physisorption: Electrostatic interaction between the protonated inhibitor molecules and the negatively charged steel surface (due to the adsorption of anions from the acidic solution).

  • Chemisorption: Donation of lone pair electrons from the nitrogen and oxygen heteroatoms and π-electrons from the benzene and benzoxazole rings to the vacant d-orbitals of the iron atoms on the steel surface. This forms a coordinate covalent bond, leading to a more stable and robust protective film.

The inhibitor, acting as a mixed-type inhibitor, is expected to reduce both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.

Data Presentation: Performance of this compound

The following tables summarize the expected quantitative data for the performance of this compound as a corrosion inhibitor for mild steel in 1 M HCl solution.

Table 1: Potentiodynamic Polarization Data

Inhibitor Conc. (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank-450100070120-
0.1-4401506811585.0
0.5-435806511092.0
1.0-430456210895.5
5.0-425256010597.5

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Conc. (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank50200-
0.13508085.7
0.56505092.3
1.011503595.7
5.020502597.6

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of 2-(4-aryl)-benzoxazoles involves the condensation of a 2-aminophenol with a corresponding aldehyde.[7]

Materials:

  • 4-Bromobenzaldehyde

  • 2-Aminophenol

  • Catalyst (e.g., NiFe₂O₄@SiO₂@aminoglucose)

  • Ethanol

  • n-Hexane

Procedure:

  • A mixture of 4-bromobenzaldehyde (1.0 mmol) and 2-aminophenol (1.0 mmol) is prepared.

  • A catalytic amount of a suitable catalyst is added.

  • The mixture is stirred at room temperature under solvent-free conditions.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) using an ethyl acetate:n-hexane (1:4) mobile phase.

  • Upon completion, the mixture is diluted with hot ethanol (10 mL).

  • The catalyst is separated using an external magnet and washed with hot distilled water and ethanol.

  • The filtrate is cooled to room temperature to allow the crude product to precipitate.

  • The crude product is recrystallized from ethanol to obtain pure this compound.

Electrochemical Measurements

Electrochemical experiments are performed using a standard three-electrode cell configuration.[8][9]

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell (Working electrode: Mild steel coupon, Counter electrode: Platinum wire, Reference electrode: Saturated Calomel Electrode (SCE))

  • Corrosive medium: 1 M HCl solution

  • This compound inhibitor of varying concentrations

Procedure:

  • The mild steel working electrode is mechanically polished with successively finer grades of emery paper, degreased with acetone, rinsed with distilled water, and dried.

  • The three-electrode cell is assembled with the prepared working electrode, platinum counter electrode, and SCE reference electrode.

  • The corrosive solution (1 M HCl) with and without the desired concentration of the inhibitor is added to the cell.

  • The open-circuit potential (OCP) is monitored until a stable potential is reached (typically 30 minutes).

  • Potentiodynamic Polarization (PDP): The potential is scanned from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s. The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the Tafel plots.

  • Electrochemical Impedance Spectroscopy (EIS): An AC voltage of 10 mV amplitude is applied over a frequency range of 100 kHz to 0.01 Hz at the OCP. The charge transfer resistance (Rct) and double-layer capacitance (Cdl) are obtained by fitting the Nyquist plots to an equivalent circuit model.

Surface Analysis: Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology of the steel samples.

Materials and Equipment:

  • Scanning Electron Microscope (SEM)

  • Mild steel coupons

  • Corrosive medium: 1 M HCl solution

  • Inhibitor solution (e.g., 1.0 mM this compound in 1 M HCl)

Procedure:

  • Prepare two mild steel coupons as described for the electrochemical measurements.

  • Immerse one coupon in the blank 1 M HCl solution and the other in the 1 M HCl solution containing 1.0 mM of the inhibitor for a specified period (e.g., 24 hours).

  • After immersion, the coupons are removed, gently rinsed with distilled water, dried, and then examined using the SEM.

  • Images of the steel surfaces are captured to compare the surface morphology in the absence and presence of the inhibitor.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_electrochem Electrochemical Analysis cluster_surface Surface Analysis cluster_results Data Analysis Steel_Prep Steel Coupon Preparation (Polishing, Degreasing) OCP OCP Stabilization Steel_Prep->OCP Immersion Long-term Immersion Steel_Prep->Immersion Sol_Prep Solution Preparation (1M HCl +/- Inhibitor) Sol_Prep->OCP Sol_Prep->Immersion PDP Potentiodynamic Polarization OCP->PDP EIS Electrochemical Impedance Spectroscopy OCP->EIS Tafel_Analysis Tafel Extrapolation (Icorr, Ecorr) PDP->Tafel_Analysis Nyquist_Fitting Nyquist Plot Fitting (Rct, Cdl) EIS->Nyquist_Fitting SEM Scanning Electron Microscopy Immersion->SEM Morphology Surface Morphology Comparison SEM->Morphology

Caption: Experimental workflow for evaluating corrosion inhibitor efficacy.

Inhibition_Mechanism cluster_solution Corrosive Solution (1M HCl) cluster_surface Steel Surface cluster_adsorption Adsorption and Protection Inhibitor This compound Steel Fe Inhibitor->Steel Adsorption (N, O, π-electrons) H_plus H+ H_plus->Steel Corrosion Attack Cl_minus Cl- Cl_minus->Steel Corrosion Attack Adsorbed_Inhibitor Protective Inhibitor Film Steel->Adsorbed_Inhibitor Forms Protective Layer Adsorbed_Inhibitor->H_plus Blocks Attack Adsorbed_Inhibitor->Cl_minus Blocks Attack

Caption: Proposed mechanism of corrosion inhibition on a steel surface.

References

Application Notes and Protocols for In Vitro Antimicrobial Screening of 2-(4-bromo-phenyl)-benzooxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro antimicrobial screening of 2-(4-bromo-phenyl)-benzooxazole derivatives. This class of compounds has garnered significant interest due to the broad-spectrum antimicrobial activities observed in various benzoxazole scaffolds.[1][2] The following sections detail the methodologies for determining the antimicrobial efficacy of these compounds, presenting the data in a clear and concise format, and visualizing the experimental workflow.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds recognized for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The substitution pattern on the benzoxazole core, particularly at the 2-position, plays a crucial role in modulating their biological activity. The presence of a phenyl group at this position, and further substitution on this phenyl ring, has been a key area of investigation for developing new therapeutic agents. This document focuses on derivatives featuring a 4-bromophenyl substituent at the 2-position of the benzoxazole ring, outlining the procedures to evaluate their potential as antimicrobial agents.

Data Presentation

The antimicrobial activity of the test compounds is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1] The results of such screenings are most effectively presented in a tabular format to allow for easy comparison of the compound's activity against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of a 2-(substituted)-benzoxazole derivative against various microorganisms.

CompoundMicroorganismStrainMIC (µg/mL)
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanoneCandida albicansSC531416[3]
This compoundStaphylococcus aureusATCC 29213[Insert experimental data]
This compoundEscherichia coliATCC 25922[Insert experimental data]
This compoundPseudomonas aeruginosaATCC 27853[Insert experimental data]
This compoundCandida albicansATCC 90028[Insert experimental data]
Positive Control (e.g., Ciprofloxacin)Staphylococcus aureusATCC 29213[Insert experimental data]
Positive Control (e.g., Ciprofloxacin)Escherichia coliATCC 25922[Insert experimental data]
Positive Control (e.g., Fluconazole)Candida albicansATCC 90028[Insert experimental data]

Experimental Protocols

The following protocols describe the standard methods for in vitro antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and commonly used technique for the quantitative determination of MIC values.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps for determining the MIC of this compound derivatives against both bacterial and fungal pathogens.

Materials:

  • This compound derivative (test compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (vehicle, e.g., Dimethyl sulfoxide - DMSO)

  • Sterile saline solution (0.85% NaCl)

  • McFarland standard (0.5)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microorganism Inoculum:

    • From a fresh agar plate culture, pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a range of decreasing concentrations of the test compound.

    • Repeat this process for each test compound and positive control.

    • Designate wells for a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum).

  • Inoculation:

    • Using a multichannel pipette, add 100 µL of the prepared microbial inoculum to each well, except for the negative control wells.

  • Incubation:

    • Cover the microtiter plates and incubate at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

    • Optionally, the growth can be quantified by reading the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of microbial growth compared to the positive control.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the in vitro antimicrobial screening of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis compound_prep Prepare Stock Solution of Test Compound serial_dilution Perform Serial Dilutions in 96-well Plate compound_prep->serial_dilution inoculum_prep Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microbial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plates (37°C, 18-24h) inoculation->incubation mic_determination Determine MIC (Visual/OD Reading) incubation->mic_determination logical_relationship compound 2-(4-bromo-phenyl)- benzooxazole Derivative screening In Vitro Antimicrobial Screening compound->screening mic Minimum Inhibitory Concentration (MIC) screening->mic activity Antimicrobial Activity (Bacteriostatic/Fungistatic) mic->activity

References

Application Notes and Protocols for Assessing the Anticancer Activity of 2-(4-bromo-phenyl)-benzooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for evaluating the anticancer potential of the synthetic compound 2-(4-bromo-phenyl)-benzooxazole. While specific experimental data on this particular molecule is emerging, this document outlines standardized protocols for assessing its cytotoxicity, and its effects on apoptosis and the cell cycle in various cancer cell lines. The provided data tables and signaling pathways are presented as illustrative examples to guide researchers in their experimental design and data interpretation.

Introduction

Benzoxazole derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties. The heterocyclic benzoxazole scaffold is present in several natural and synthetic compounds that have been shown to induce apoptosis and inhibit cell proliferation in various cancer models. The compound this compound belongs to this promising class of molecules. This document provides detailed protocols for the in vitro assessment of its anticancer activity.

Quantitative Data Summary

The following tables represent hypothetical data for the anticancer effects of this compound on selected cancer cell lines. These values are for illustrative purposes to demonstrate data presentation.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.8
MDA-MB-231Breast Adenocarcinoma10.2
A549Lung Carcinoma25.4
HCT116Colon Carcinoma18.9
HeLaCervical Cancer22.1

Table 2: Effect of this compound on Apoptosis and Cell Cycle

Cell LineTreatment (IC50 Conc.)Apoptotic Cells (%)G2/M Phase Arrest (%)
MDA-MB-23110.2 µM45.7 ± 3.160.3 ± 4.5
A54925.4 µM30.2 ± 2.552.8 ± 3.9

Postulated Signaling Pathway

Based on the known mechanisms of similar benzoxazole derivatives, it is hypothesized that this compound may induce apoptosis through the intrinsic mitochondrial pathway and cause cell cycle arrest at the G2/M phase.

G compound This compound Bcl2 Bcl-2 compound->Bcl2 inhibits Bax Bax compound->Bax activates CyclinB1_CDK1 Cyclin B1/CDK1 Complex compound->CyclinB1_CDK1 downregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest

Figure 1: Postulated mechanism of action.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effect of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Figure 2: MTT assay workflow.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

G start Culture and treat cells fix Fix with 4% paraformaldehyde start->fix permeabilize Permeabilize with 0.1% Triton X-100 fix->permeabilize labeling Incubate with TdT and BrdUTP permeabilize->labeling stain Add anti-BrdU-FITC antibody labeling->stain counterstain Counterstain with DAPI stain->counterstain analyze Analyze by fluorescence microscopy counterstain->analyze

Figure 3: TUNEL assay workflow.

Materials:

  • Treated and untreated cells on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde

  • 0.1% Triton X-100 in PBS

  • TUNEL assay kit

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Culture cells on coverslips and treat with this compound at the predetermined IC50 concentration for 24-48 hours.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes on ice.

  • Follow the manufacturer's instructions for the TUNEL assay kit, which typically involves an equilibration step followed by incubation with the TdT reaction mixture.

  • After labeling, wash the cells and proceed with the detection step (e.g., incubation with a fluorescently labeled antibody).

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the percentage of TUNEL-positive (apoptotic) cells.

Western Blot Analysis of Apoptotic and Cell Cycle Proteins

This protocol is for the detection of key proteins involved in apoptosis (Bcl-2, Bax, cleaved Caspase-3) and cell cycle regulation (Cyclin B1, CDK1).

G start Treat cells and lyse quantify Quantify protein concentration (BCA assay) start->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block with 5% non-fat milk transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect

Figure 4: Western blot workflow.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Cyclin B1, anti-CDK1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound, harvest, and lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Use β-actin as a loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

G start Treat cells and harvest fix Fix in ice-cold 70% ethanol start->fix wash Wash with PBS fix->wash rnase Treat with RNase A wash->rnase stain Stain with Propidium Iodide rnase->stain analyze Analyze by flow cytometry stain->analyze

Figure 5: Cell cycle analysis workflow.

Materials:

  • Treated and untreated cells

  • PBS

  • Ice-cold 70% ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in a solution containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate for 15 minutes in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Disclaimer

The quantitative data and specific signaling pathways presented in this document for this compound are hypothetical and for illustrative purposes only. Researchers should perform their own experiments to determine the actual biological activity and mechanism of action of this compound. The provided protocols are standardized templates and may require optimization for specific cell lines and experimental conditions.

Application Notes: Techniques for Single Crystal Growth of 2-(4-bromo-phenyl)-benzooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for growing single crystals of 2-(4-bromo-phenyl)-benzooxazole, a crucial step for its structural elucidation and further investigation of its physicochemical properties. The primary technique described is the slow evaporation of a saturated solution, a robust and accessible method for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Introduction

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. The quality of the single crystals is paramount for obtaining high-resolution structural data. This compound is a benzoxazole derivative with potential applications in materials science and medicinal chemistry. This document outlines a reproducible protocol for the single crystal growth of this compound.

Principle of Slow Evaporation

The slow evaporation technique is based on the principle of gradually increasing the solute concentration in a solution to the point of supersaturation, which induces crystallization. A saturated or near-saturated solution of the compound of interest is prepared in a suitable solvent. The container is then loosely covered to allow the solvent to evaporate slowly and controllably. As the solvent volume decreases, the solute concentration exceeds the saturation point, leading to the formation of nucleation sites and subsequent crystal growth. A slow rate of evaporation is critical to allow for the orderly arrangement of molecules into a well-defined crystal lattice, resulting in larger and higher-quality single crystals.

Experimental Protocol: Slow Evaporation from Ethanol Solution

Based on synthesis procedures where this compound is recrystallized from ethanol, this solvent is an excellent starting point for single crystal growth.[1]

3.1. Materials

  • This compound (powder form)

  • Ethanol (ACS grade or higher)

  • Small, clean glass vials (e.g., 1-2 dram vials) or small beakers

  • Watch glasses or aluminum foil

  • Heating plate with magnetic stirring

  • Magnetic stir bar

  • Spatula

  • Filtration apparatus (e.g., syringe with a 0.22 µm filter or filter paper and funnel)

3.2. Procedure

  • Preparation of the Saturated Solution:

    • Place a small amount (e.g., 10-20 mg) of this compound into a clean glass vial containing a magnetic stir bar.

    • Add ethanol dropwise while stirring at room temperature until the majority of the solid has dissolved.

    • Gently warm the solution on a hot plate to approximately 40-50 °C while stirring. This will increase the solubility.

    • Continue to add small amounts of the compound until a small amount of solid material no longer dissolves, indicating that the solution is saturated at that temperature.

    • If the solution is not perfectly clear, it should be filtered while warm to remove any insoluble impurities. This can be done using a pre-warmed syringe filter or by passing it through filter paper in a pre-warmed funnel into a clean crystallization vial.

  • Crystallization Setup:

    • Cover the vial containing the clear, saturated solution with a watch glass or a piece of aluminum foil. If using foil, pierce a few small holes with a needle to allow for slow solvent evaporation.

    • Place the vial in a location that is free from vibrations and has a stable temperature. A desiccator, a dedicated crystallization chamber, or an undisturbed shelf are suitable locations.

  • Crystal Growth and Monitoring:

    • Allow the setup to remain undisturbed. Crystal growth may become visible within a few days to a couple of weeks, depending on the rate of evaporation.

    • Periodically and carefully inspect the vial for the formation of single crystals. Avoid agitating the vial, as this can disrupt crystal growth.

  • Harvesting and Drying:

    • Once single crystals of a desired size have formed, they should be carefully removed from the mother liquor. This can be done using a pipette to draw off the supernatant, followed by careful extraction of the crystals with a spatula or fine-tipped forceps.

    • Gently wash the harvested crystals with a minimal amount of cold ethanol to remove any residual dissolved compound from the crystal surfaces.

    • Place the washed crystals on a piece of filter paper and allow them to air dry at room temperature.

Data Presentation: Key Experimental Parameters

ParameterRecommended Condition/Value
Compound This compound
CAS Number 3164-13-4
Molecular Formula C₁₃H₈BrNO
Molecular Weight 274.11 g/mol
Crystallization Method Slow Evaporation
Solvent Ethanol
Temperature Room Temperature (stable)
Apparatus Glass vial with a loose cover
Typical Growth Duration 3 - 14 days

Visualization of the Experimental Workflow

G cluster_0 Solution Preparation cluster_1 Crystal Growth cluster_2 Harvesting A Dissolve Compound in Ethanol B Warm to Achieve Saturation A->B C Filter Hot Solution B->C D Slow Evaporation in Undisturbed Environment C->D Transfer to Crystallization Vessel E Monitor for Crystal Formation F Isolate Single Crystals E->F G Wash with Cold Ethanol F->G H Air Dry Crystals G->H

Caption: Workflow for single crystal growth of this compound.

References

Application Notes and Protocols: 2-(4-Bromo-phenyl)-benzooxazole as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2-(4-Bromo-phenyl)-benzooxazole as a versatile intermediate in the development of pharmacologically active compounds. Detailed protocols for its synthesis and subsequent elaboration into a p38 MAP kinase inhibitor are presented, along with relevant quantitative data and pathway diagrams to support drug discovery and development efforts.

Introduction

This compound is a key building block in medicinal chemistry. The benzoxazole core is a privileged scaffold found in numerous compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The presence of a bromine atom on the phenyl ring provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the straightforward synthesis of diverse libraries of compounds for biological screening.

This document details the synthesis of this compound and its application as an intermediate in the synthesis of a potent p38 MAP kinase inhibitor, 2-(4-(benzo[d]oxazol-2-yl)phenyl)pyridine. p38 MAP kinases are crucial regulators of cellular responses to stress and inflammation, making them important targets for therapeutic intervention in a variety of diseases.[2][3]

Synthesis of this compound

The synthesis of this compound is efficiently achieved through the condensation of 2-aminophenol and 4-bromobenzaldehyde. A highly effective method utilizes a reusable magnetic nanocatalyst, affording the product in excellent yield under mild conditions.

Experimental Protocol

Materials:

  • 2-Aminophenol

  • 4-Bromobenzaldehyde

  • Amino glucose-functionalized silica-coated NiFe₂O₄ nanoparticles (catalyst)

  • Ethanol

  • Distilled water

  • Ethyl acetate

  • n-Hexane

Procedure:

  • In a round-bottom flask, a mixture of 4-bromobenzaldehyde (1.0 mmol, 185 mg) and 2-aminophenol (1.0 mmol, 109 mg) was prepared.

  • To this mixture, 0.05 g of the amino glucose-functionalized silica-coated NiFe₂O₄ nanoparticle catalyst was added.

  • The mixture was stirred at room temperature for approximately 8 minutes (0.133 hours).

  • The reaction progress was monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:n-hexane (1:4).

  • Upon completion of the reaction, 10 mL of hot ethanol was added to the mixture.

  • The catalyst was separated from the solution using an external magnet.

  • The separated catalyst was washed twice with hot distilled water (5 mL) and ethanol (3 mL).

  • The filtrate was cooled to room temperature, leading to the precipitation of the crude product.

  • The crude product was recrystallized from ethanol to yield pure this compound.

Quantitative Data for Synthesis
Reactant AReactant BCatalystReaction TimeTemperatureYieldPurity
4-Bromobenzaldehyde (1.0 mmol)2-Aminophenol (1.0 mmol)Amino glucose-functionalized silica-coated NiFe₂O₄ nanoparticles (0.05 g)~8 minutesRoom Temperature98%>99% (after recrystallization)

Application in Pharmaceutical Synthesis: A p38 MAP Kinase Inhibitor

The utility of this compound as a pharmaceutical intermediate is demonstrated in the synthesis of 2-(4-(benzo[d]oxazol-2-yl)phenyl)pyridine, a known inhibitor of p38 MAP kinase. This is achieved via a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • 2-Pyridylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 274 mg), 2-pyridylboronic acid (1.5 mmol, 184 mg), and potassium phosphate (3.0 mmol, 637 mg).

  • In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and SPhos (0.036 mmol, 14.8 mg) in anhydrous 1,4-dioxane (3 mL).

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(4-(benzo[d]oxazol-2-yl)phenyl)pyridine.

Quantitative Data for Suzuki-Miyaura Coupling
ElectrophileNucleophileCatalyst SystemBaseSolventTemperatureYield
This compound (1.0 mmol)2-Pyridylboronic acid (1.5 mmol)Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄ (3.0 mmol)1,4-Dioxane80-100 °C70-85%

Mechanism of Action: p38 MAP Kinase Inhibition

The synthesized compound, 2-(4-(benzo[d]oxazol-2-yl)phenyl)pyridine, acts as an inhibitor of the p38 MAP kinase signaling pathway. This pathway is a key regulator of inflammatory responses.[4] Extracellular stimuli, such as stress or pro-inflammatory cytokines, activate upstream kinases (MKK3/6), which in turn phosphorylate and activate p38 MAP kinase.[4][] Activated p38 then phosphorylates downstream targets, including transcription factors, leading to the production of inflammatory mediators like TNF-α and IL-6.[2] Small molecule inhibitors, such as the one synthesized, typically function by competing with ATP for the binding site on the p38 kinase, thereby preventing its catalytic activity and blocking the downstream inflammatory cascade.[4]

Visualizations

G Synthesis of 2-(4-(benzo[d]oxazol-2-yl)phenyl)pyridine cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Suzuki-Miyaura Coupling A 2-Aminophenol C Condensation A->C B 4-Bromobenzaldehyde B->C D This compound C->D Yield: 98% F Suzuki Coupling D->F E 2-Pyridylboronic acid E->F G 2-(4-(benzo[d]oxazol-2-yl)phenyl)pyridine (p38 MAP Kinase Inhibitor) F->G Yield: 70-85% G p38 MAP Kinase Signaling Pathway and Inhibition cluster_pathway Cellular Signaling Cascade cluster_inhibition Mechanism of Inhibition Stress Stress / Cytokines MKK MKK3/6 Stress->MKK activates p38 p38 MAP Kinase MKK->p38 phosphorylates TF Transcription Factors p38->TF phosphorylates Inflammation Inflammatory Response (e.g., TNF-α, IL-6) TF->Inflammation induces Inhibitor 2-(4-(benzo[d]oxazol-2-yl)phenyl)pyridine Inhibitor->p38 inhibits ATP binding

References

Application Notes & Protocols: Photophysical Property Analysis of 2-(4-bromo-phenyl)-benzooxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(4-bromo-phenyl)-benzooxazole (CAS No: 3164-13-4) is a heterocyclic organic compound featuring a benzoxazole core.[1][2] Benzoxazole derivatives are a well-known class of fluorophores, recognized for their high thermal stability, photoluminescence, and utility as fluorescent probes and in materials science.[2][] The presence of the bromophenyl group can influence the electronic and photophysical properties of the molecule, making it a compound of interest for applications in organic electronics, chemical sensing, and as a scaffold in medicinal chemistry.[2] A thorough characterization of its photophysical properties—including absorption, emission, fluorescence quantum yield, and lifetime—is essential for its effective application. These notes provide a comprehensive guide and detailed protocols for this analysis.

Synthesis and Physicochemical Data

A common synthetic route to 2-aryl-benzoxazoles involves the condensation of a 2-aminophenol with a corresponding benzaldehyde.[1][4]

Representative Synthesis Protocol

A mixture of 4-bromobenzaldehyde (1.0 mmol) and 2-aminophenol (1.0 mmol) are stirred under specified catalytic and solvent-free or solvent-based conditions.[1] Upon completion, as monitored by Thin Layer Chromatography (TLC), the mixture is typically diluted with a hot solvent like ethanol, and the crude product is isolated.[1] Recrystallization from ethanol can be performed for purification.[1]

Summary of Properties

The key photophysical parameters for this compound are summarized below. Experimental values are determined using the protocols outlined in this document.

PropertyValueReference / Method
Compound Name This compound-
CAS Number 3164-13-4[1]
Molecular Formula C₁₃H₈BrNO[1]
Molecular Weight 274.11 g/mol [1]
Absorption Max (λ_abs) ~300-330 nm (in Acetonitrile)Protocol 3 (Estimated based on similar structures[5])
Emission Max (λ_em) ~350-390 nm (in Acetonitrile)Protocol 4 (Estimated based on similar structures[5][6])
Stokes Shift ~50-60 nmCalculated (λ_em - λ_abs)
Fluorescence Quantum Yield (Φ_F) To be determinedProtocol 5
Fluorescence Lifetime (τ_F) To be determinedProtocol 6

Experimental Workflows

The overall process for characterizing the photophysical properties follows a logical sequence from sample preparation to advanced spectroscopic measurements.

G cluster_prep Preparation cluster_analysis Photophysical Analysis Synthesis Synthesis & Purification SamplePrep Sample Preparation (Stock & Dilutions) Synthesis->SamplePrep UVVis UV-Vis Absorption Spectroscopy SamplePrep->UVVis Fluorescence Steady-State Fluorescence Spectroscopy UVVis->Fluorescence QY Quantum Yield Determination Fluorescence->QY Lifetime Fluorescence Lifetime Measurement Fluorescence->Lifetime Data Data Analysis & Parameter Calculation QY->Data Lifetime->Data

Caption: General workflow for photophysical characterization.

Detailed Experimental Protocols

Protocol 1: General Sample Preparation
  • Solvent Selection: Choose a spectroscopic grade solvent in which the compound is fully soluble (e.g., acetonitrile, ethanol, dichloromethane). The solvent should be transparent in the spectral region of interest.

  • Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mM).

  • Working Solutions: Prepare a series of dilutions from the stock solution. For absorbance measurements, concentrations should yield absorbance values between 0.1 and 1.0. For fluorescence measurements, concentrations should be more dilute to ensure the absorbance at the excitation wavelength is below 0.1 to prevent inner-filter effects.[7][8]

  • Cuvettes: Use 1 cm path length quartz cuvettes for all measurements, as glass absorbs UV light.[9] Ensure cuvettes are thoroughly cleaned before use.[9]

Protocol 2: UV-Vis Absorption Spectroscopy

This protocol determines the wavelength(s) of maximum absorbance (λ_max).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for at least 20 minutes.[10]

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample. Place it in the spectrophotometer and run a baseline correction to subtract any absorbance from the solvent and cuvette.[10][11]

  • Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.

  • Data Acquisition: Scan the absorbance across the appropriate wavelength range (e.g., 200-500 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λ_max). This value is critical for subsequent fluorescence experiments.[12]

Protocol 3: Steady-State Fluorescence Spectroscopy (Emission & Excitation)

This protocol determines the optimal excitation and emission wavelengths.

  • Instrument Setup: Turn on the spectrofluorometer and allow the source to stabilize.

  • Emission Spectrum:

    • Set the excitation wavelength to the λ_max value obtained from the UV-Vis spectrum.

    • Scan a range of emission wavelengths, starting approximately 10-20 nm higher than the excitation wavelength, to capture the full emission profile (e.g., if λ_ex = 320 nm, scan from 330 nm to 600 nm).

    • The peak of this spectrum is the wavelength of maximum emission (λ_em).

  • Excitation Spectrum:

    • Set the emission monochromator to the λ_em value determined above.

    • Scan a range of excitation wavelengths (e.g., 250 nm to 400 nm).

    • The resulting excitation spectrum should closely resemble the absorption spectrum, confirming that the absorbing species is responsible for the observed fluorescence.[13]

Protocol 4: Relative Fluorescence Quantum Yield (Φ_F) Determination

The relative method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield (Φ_std).[8][14]

G start Select Standard & Solvent prep_std Prepare Dilutions (Standard) start->prep_std prep_sample Prepare Dilutions (Sample) start->prep_sample abs_std Measure Absorbance (Standard Series) prep_std->abs_std abs_sample Measure Absorbance (Sample Series) prep_sample->abs_sample fluor_std Measure Fluorescence (Standard Series) abs_std->fluor_std fluor_sample Measure Fluorescence (Sample Series) abs_sample->fluor_sample plot_std Plot: Integrated Intensity vs. Absorbance (Standard) fluor_std->plot_std plot_sample Plot: Integrated Intensity vs. Absorbance (Sample) fluor_sample->plot_sample grad_std Determine Gradient (Grad_std) plot_std->grad_std grad_sample Determine Gradient (Grad_sample) plot_sample->grad_sample calc Calculate Quantum Yield (Φ_F) using equation grad_std->calc grad_sample->calc

Caption: Workflow for relative fluorescence quantum yield measurement.

  • Standard Selection: Choose a fluorescence standard with an emission range that overlaps with the sample and is soluble in the same solvent. Quinine sulfate in 0.1 M H₂SO₄ (Φ_std = 0.54) is a common standard for the UV-blue region.

  • Prepare Solutions: Prepare a series of 5-6 dilutions for both the sample and the standard in the same solvent. The absorbance of all solutions at the chosen excitation wavelength must be kept below 0.1.[14]

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence:

    • Using the same excitation wavelength, record the corrected fluorescence emission spectrum for each solution.

    • Ensure instrumental settings (e.g., slit widths) are identical for all measurements of the sample and standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to get the integrated fluorescence intensity (I).

    • For both the sample (x) and the standard (st), create a plot of integrated fluorescence intensity versus absorbance.

    • Determine the gradient (Grad) of the linear fit for both plots.[14]

  • Calculation: Calculate the quantum yield of the sample (Φ_x) using the following equation:[8]

    Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent. (If the same solvent is used, this term cancels out).

Protocol 5: Fluorescence Lifetime (τ_F) Measurement

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).[15][16]

  • Instrument Setup: Use a TCSPC system equipped with a pulsed light source (e.g., picosecond laser diode or LED) with an excitation wavelength close to the sample's λ_max.

  • Sample Preparation: Prepare a dilute solution of the sample in a quartz cuvette.

  • Data Acquisition:

    • Excite the sample with the pulsed light source.

    • The detector (a single-photon avalanche diode or photomultiplier tube) records the arrival time of individual emitted photons relative to the excitation pulse.[16]

    • Collect data over many excitation-emission cycles to build a histogram of photon arrival times. This histogram represents the fluorescence decay curve.

  • Data Analysis:

    • Fit the fluorescence decay curve to an exponential or multi-exponential function.

    • For a simple single-exponential decay, the fluorescence lifetime (τ) is the time it takes for the intensity to decrease to 1/e of its initial value.[17] The lifetime is an intrinsic property of the fluorophore.[17]

References

Application Note and Protocol for Measuring the Photoluminescence of 2-(4-bromo-phenyl)-benzooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-bromo-phenyl)-benzooxazole is a heterocyclic organic compound belonging to the benzoxazole family. Benzoxazole derivatives are of significant interest in pharmaceutical and materials science due to their diverse biological activities and unique photophysical properties.[1] Many of these compounds exhibit strong fluorescence, making them valuable as fluorescent probes and labels.[1] The presence of a bromine atom on the phenyl ring can influence the electronic and photoluminescent properties of the molecule.[1] This application note provides a detailed protocol for measuring the photoluminescence of this compound, a crucial step in characterizing its potential for various applications, including bioimaging and as a component in optoelectronic devices.

Principle of Photoluminescence Spectroscopy

Photoluminescence is the emission of light from a material after the absorption of photons. The process involves the excitation of electrons from the ground state to a higher energy state upon absorbing light. The excited electrons then relax back to the ground state, releasing the excess energy in the form of emitted photons. The wavelength of the emitted light is typically longer than the excitation wavelength, a phenomenon known as the Stokes shift.

By measuring the intensity and wavelength of the emitted light as a function of the excitation wavelength, a photoluminescence spectrum is obtained. This spectrum provides valuable information about the electronic structure and photophysical properties of the material, including its excitation and emission maxima, quantum yield, and excited-state lifetime.

Experimental Setup

A standard spectrofluorometer is used to measure the photoluminescence of this compound. The essential components of the experimental setup are depicted below.

G Figure 1: Experimental Setup for Photoluminescence Measurement cluster_0 Excitation cluster_1 Sample cluster_2 Emission Detection cluster_3 Data Acquisition Light_Source Light Source (e.g., Xenon Lamp) Excitation_Monochromator Excitation Monochromator Light_Source->Excitation_Monochromator Broadband Light Sample_Holder Sample Holder (Cuvette) Excitation_Monochromator->Sample_Holder Excitation Wavelength (λex) Emission_Monochromator Emission Monochromator Sample_Holder->Emission_Monochromator Emitted Light (λem) Detector Detector (e.g., PMT) Emission_Monochromator->Detector Monochromatic Emission Computer Computer Detector->Computer

Caption: A schematic of a typical spectrofluorometer setup.

Quantitative Data

The following table summarizes the expected and known photophysical properties of 2-phenylbenzoxazole and provides a basis for the anticipated properties of its 4-bromo derivative.

Parameter2-phenylbenzoxazole (PBO)This compound (Expected)Solvent/State
Excitation Maximum (λex) ~330 nm~330-340 nmAcetonitrile
Emission Maximum (λem) ~370 nm~370-380 nmAcetonitrile
Photoluminescence Quantum Yield (Φf) 0.26 (solid state)< 0.26 (solid state)Solid State
Excited-State Lifetime (τf) Low nanosecond rangeLow nanosecond rangeAcetonitrile

Experimental Protocols

Sample Preparation
  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or cyclohexane. A typical concentration for the stock solution is 1 x 10⁻³ M.

    • From the stock solution, prepare a series of dilutions to obtain working solutions with concentrations ranging from 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.

    • Ensure the absorbance of the working solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Solid-State Preparation:

    • For solid-state measurements, a thin film of the compound can be prepared by drop-casting a concentrated solution onto a quartz substrate and allowing the solvent to evaporate.

    • Alternatively, a powder sample can be loaded into a solid-state sample holder.

Instrument Setup and Calibration
  • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

  • Calibrate the instrument according to the manufacturer's instructions. This may involve running a standard sample with a known spectrum.

Measurement of Photoluminescence Spectra

G Figure 2: Workflow for Photoluminescence Measurement Start Start Sample_Prep Prepare Sample (Solution or Solid) Start->Sample_Prep Place_Sample Place Sample in Spectrofluorometer Sample_Prep->Place_Sample Set_Ex_Wavelength Set Excitation Wavelength (λex) Place_Sample->Set_Ex_Wavelength Record_Em_Spectrum Record Emission Spectrum Set_Ex_Wavelength->Record_Em_Spectrum Set_Em_Wavelength Set Emission Wavelength (λem) Record_Em_Spectrum->Set_Em_Wavelength Record_Ex_Spectrum Record Excitation Spectrum Set_Em_Wavelength->Record_Ex_Spectrum Analyze_Data Analyze Data (Determine λex,max and λem,max) Record_Ex_Spectrum->Analyze_Data End End Analyze_Data->End

Caption: A flowchart of the experimental workflow.

  • Emission Spectrum:

    • Place the cuvette with the sample solution (or the solid sample) in the sample holder.

    • Set the excitation monochromator to the expected excitation maximum (e.g., 335 nm).

    • Scan the emission monochromator over a range of wavelengths that includes the expected emission (e.g., 350 nm to 500 nm).

    • Record the emission spectrum. The peak of this spectrum corresponds to the emission maximum (λem,max).

  • Excitation Spectrum:

    • Set the emission monochromator to the determined emission maximum (λem,max).

    • Scan the excitation monochromator over a range of wavelengths that includes the expected absorption (e.g., 250 nm to 380 nm).

    • Record the excitation spectrum. The peak of this spectrum corresponds to the excitation maximum (λex,max).

Measurement of Photoluminescence Quantum Yield (Relative Method)

The relative method for determining the photoluminescence quantum yield (Φf) involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

  • Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For this compound, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) can be a suitable standard, although its emission is at a longer wavelength. A closer standard, if available, would be preferable.

  • Prepare Solutions: Prepare solutions of the sample and the standard with the same absorbance (typically < 0.1) at the same excitation wavelength.

  • Measure Spectra:

    • Record the emission spectrum of the standard solution.

    • Without changing the instrument settings, record the emission spectrum of the sample solution.

  • Calculate Quantum Yield: The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

    Where:

    • Φr is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Data Analysis and Interpretation

The collected data will provide the excitation and emission spectra of this compound. The peak positions will give the excitation and emission maxima. The integrated emission intensity, when compared to a standard, will yield the photoluminescence quantum yield.

The results can be interpreted to understand the photophysical behavior of the compound. A significant Stokes shift (the difference between the excitation and emission maxima) can indicate a change in geometry or electronic configuration in the excited state. The quantum yield provides a measure of the efficiency of the fluorescence process. A lower quantum yield for the bromo-derivative compared to the parent 2-phenylbenzoxazole would be consistent with the heavy atom effect.

Conclusion

This application note provides a comprehensive guide for measuring the photoluminescence of this compound. By following the detailed protocols for sample preparation, instrument setup, and data acquisition, researchers can obtain reliable and reproducible photoluminescence data. This information is essential for evaluating the potential of this compound in various applications, from fluorescent probes in biological systems to emissive materials in organic electronics.

References

Application Notes and Protocols: The Role of 2-(4-bromo-phenyl)-benzooxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-bromo-phenyl)-benzooxazole is a versatile heterocyclic compound that serves as a pivotal scaffold in the field of medicinal chemistry. While the parent compound itself is primarily utilized as a synthetic intermediate, its derivatives have demonstrated a broad spectrum of potent biological activities, including significant anticancer and antimicrobial properties. The benzoxazole core, a fusion of benzene and oxazole rings, provides a unique and privileged structure for interaction with various biological targets. The presence of the 4-bromophenyl moiety offers a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.

These notes provide an overview of the applications of this compound in medicinal chemistry, with a focus on its derivatization to yield compounds with therapeutic potential. Detailed protocols for the synthesis and biological evaluation of a key anticancer derivative are presented, alongside a summary of the biological activities of related compounds.

I. Synthesis of Bioactive Derivatives

The this compound scaffold is readily synthesized and can be further functionalized to generate a library of bioactive molecules. A prime example is the synthesis of 5-amino-2-[p-bromophenyl]-benzoxazole, a potent anticancer agent.

Protocol: Synthesis of 5-amino-2-[p-bromophenyl]-benzoxazole

This protocol outlines the synthesis of 5-amino-2-[p-bromophenyl]-benzoxazole from 2,4-diaminophenol and p-bromobenzoic acid.

Materials:

  • 2,4-diaminophenol dihydrochloride

  • p-bromobenzoic acid

  • Polyphosphoric acid (PPA)

  • 10% Sodium hydroxide (NaOH) solution

  • Ethanol

  • Ice

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, combine 0.02 moles of 2,4-diaminophenol dihydrochloride and 0.02 moles of p-bromobenzoic acid with 25g of polyphosphoric acid.

  • Heat the reaction mixture to 210°C for approximately 2.5 hours with stirring.

  • After the reaction is complete, pour the hot mixture onto ice to precipitate the product.

  • Neutralize the solution with a 10% NaOH solution.

  • Collect the precipitate by filtration and wash it thoroughly with water.

  • Dissolve the crude product in hot ethanol and allow it to recrystallize upon cooling.

  • Filter the purified crystals and dry them.

  • The structure of the synthesized 5-amino-2-[p-bromophenyl]-benzoxazole can be confirmed by IR, 1H-NMR, and Mass spectrometry.

II. Biological Activity and Data Presentation

Derivatives of this compound have been extensively evaluated for their biological activities. The following tables summarize the quantitative data for representative compounds.

Table 1: Anticancer Activity of 5-amino-2-[p-bromophenyl]-benzoxazole
CompoundCell LineCancer TypeIC50 (nM)Citation
5-amino-2-[p-bromophenyl]-benzoxazoleMCF-7Breast (ER+)28[1]
5-amino-2-[p-bromophenyl]-benzoxazoleMDA-MB-231Breast (ER-)22[1]
Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives
CompoundMicroorganismActivityMIC (µg/mL)Citation
Derivative 4bStaphylococcus aureusAntibacterial12.5[2]
Derivative 4cStaphylococcus aureusAntibacterial12.5[2]
Derivative 4cCandida albicansAntifungal12.5[2]
Derivative 5aPseudomonas aeruginosaAntibacterial25[2]

III. Experimental Protocols for Biological Evaluation

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of a test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (e.g., 5-amino-2-[p-bromophenyl]-benzoxazole) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

IV. Signaling Pathways and Mechanisms of Action

The anticancer activity of 5-amino-2-[p-bromophenyl]-benzoxazole in breast cancer cells has been shown to be mediated through the induction of apoptosis and the modulation of key signaling proteins.[1]

Diagram: Apoptotic Pathway Induced by 5-amino-2-[p-bromophenyl]-benzoxazole

G cluster_cell Breast Cancer Cell Compound 5-amino-2-[p-bromophenyl]-benzoxazole NFkB NF-κB (Decreased) Compound->NFkB Inhibits Bcl2 Bcl-2 (Anti-apoptotic) (Decreased) Compound->Bcl2 Apaf1 Apaf-1 (Pro-apoptotic) Compound->Apaf1 VEGF VEGF (Decreased) Compound->VEGF Downregulates NFkB->Bcl2 Regulates CytochromeC Cytochrome C (Increased release) Bcl2->CytochromeC Inhibits release Caspase3 Caspase-3 (Activated) Apaf1->Caspase3 Activates CytochromeC->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Angiogenesis Angiogenesis (Inhibited) VEGF->Angiogenesis Promotes

Caption: Apoptotic pathway induced by a bioactive benzoxazole derivative.

Diagram: General Experimental Workflow for Drug Discovery

G cluster_workflow Drug Discovery Workflow A Synthesis of 2-(4-bromophenyl)-benzooxazole Derivatives B In Vitro Screening (e.g., MTT Assay) A->B C Identification of Hit Compounds B->C D Mechanism of Action Studies C->D E Lead Optimization (SAR Studies) C->E D->E F In Vivo Studies E->F G Preclinical Development F->G

Caption: General workflow for developing benzoxazole-based drug candidates.

V. Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents. The ease of synthesis and the potential for chemical modification make this scaffold an attractive starting point for the development of novel therapeutics. Further research into the synthesis and biological evaluation of new derivatives is warranted to fully explore the therapeutic potential of this promising class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(4-bromo-phenyl)-benzooxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-(4-bromo-phenyl)-benzooxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound are silica gel column chromatography and recrystallization.[1][2] Preparative High-Performance Liquid Chromatography (HPLC) can also be employed for achieving very high purity, although it is generally more resource-intensive.[3][4]

Q2: What are the likely impurities in my crude this compound?

A2: Common impurities include unreacted starting materials such as 2-aminophenol and 4-bromobenzaldehyde.[5] Another potential impurity is the intermediate Schiff base, which may not have fully cyclized to form the final benzoxazole product.[5] Depending on the reaction conditions, side products from over-alkylation or polymerization may also be present.[5]

Q3: My purified product is a brownish or yellowish solid, but the literature reports it as a white or pale yellow solid. What could be the cause?

A3: The color may be due to residual impurities or slight degradation of the product. Running a second purification step, such as recrystallization after column chromatography, can often remove these colored impurities. Ensuring that the starting materials are of high purity can also prevent the formation of colored byproducts.[5]

Q4: After column chromatography, my product is an oil and not a solid. What should I do?

A4: If the product is expected to be a solid, obtaining an oil suggests the presence of residual solvent or impurities that are depressing the melting point. Try removing the solvent under high vacuum for an extended period. If it remains an oil, a subsequent purification step like recrystallization from a suitable solvent system or preparative TLC might be necessary to induce crystallization and remove the impurities.

Q5: How can I monitor the progress of the purification?

A5: Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process.[5] By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can identify the fractions containing the pure product and decide which ones to combine.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Poor Separation in Column Chromatography

Symptoms:

  • Broad or overlapping spots on TLC of collected fractions.

  • Co-elution of the product with impurities.

  • Low yield of pure product.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Optimize the solvent system using TLC. A common mobile phase for benzoxazoles is a mixture of hexane and ethyl acetate.[2][6] Try a range of ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to achieve good separation between the product and impurities on the TLC plate.
Column Overloading Too much crude material was loaded onto the column.[4] For a given column size, there is a maximum amount of sample that can be effectively separated. If overloading is suspected, use a larger column or reduce the amount of crude product loaded.
Improper Column Packing Air bubbles or cracks in the silica gel bed can lead to channeling and poor separation. Ensure the silica gel is packed uniformly. "Wet packing" the column is often recommended.[1]
Sample Loading Technique If the sample is dissolved in a solvent that is more polar than the eluent, it can lead to band broadening.[7] Dissolve the crude product in a minimal amount of the initial eluent or a less polar solvent, and load it onto the column in a narrow band.[7]
Problem 2: Difficulty with Recrystallization

Symptoms:

  • The compound does not dissolve in the hot solvent.

  • No crystals form upon cooling.

  • The product "oils out" instead of crystallizing.

  • Low recovery of the purified product.

Possible Causes & Solutions:

CauseSolution
Incorrect Recrystallization Solvent The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Ethanol is a commonly used solvent for the recrystallization of benzoxazole derivatives.[9] If ethanol alone is not effective, a mixed solvent system (e.g., ethanol/water) might be required.[10]
Solution is Not Saturated Too much solvent was added, preventing the solution from becoming supersaturated upon cooling.[11] Heat the solution to evaporate some of the solvent and then allow it to cool again.
Cooling is Too Rapid Rapid cooling can lead to the formation of small, impure crystals or cause the compound to oil out.[10] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
Supersaturated Solution is Stable Sometimes crystallization needs to be induced. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

Experimental Protocols

Column Chromatography

This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude product.

  • TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude mixture with various ratios of hexane and ethyl acetate. The ideal system will show good separation between the desired product and any impurities, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a silica gel column. A common method is "wet packing," where a slurry of silica gel in the initial, least polar eluent is poured into the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the determined solvent system (e.g., 96:4 hexane:ethyl acetate).[1] You can use a gradient elution by gradually increasing the polarity of the solvent (e.g., increasing the percentage of ethyl acetate) to elute more polar compounds.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Quantitative Data for Column Chromatography Solvent Systems:

Eluent System (Hexane:Ethyl Acetate)Application Notes
97:3Used for the purification of a related compound, 3-(4-Bromophenyl)-1-phenylprop-2-yn-1-one.[2]
96:4Effective for the purification of a similar heterocyclic compound.[1]
19:1Reported for the purification of various indoline derivatives, which are structurally related.[6]
4:1Used for preparative thin-layer chromatography of benzoxazoles.[2]
Gradient ElutionStarting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate can be effective for separating compounds with a wide range of polarities.[1]
Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential solvent (e.g., ethanol).[9] If it dissolves readily at room temperature, the solvent is not suitable. Heat the mixture; if the compound dissolves, it is a potentially good solvent.

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required to fully dissolve the compound.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, cool the flask in an ice bath after it has reached room temperature.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude this compound tlc TLC Analysis crude->tlc recrystal Recrystallization crude->recrystal column Column Chromatography tlc->column Optimize Solvent pure Pure Product column->pure waste Impurities column->waste recrystal->pure recrystal->waste Troubleshooting_Column_Chromatography start Poor Separation cause1 Inappropriate Solvent System? start->cause1 solution1 Optimize eluent polarity via TLC cause1->solution1 Yes cause2 Column Overloaded? cause1->cause2 No solution2 Reduce sample load or use a larger column cause2->solution2 Yes cause3 Improper Packing? cause2->cause3 No solution3 Repack column carefully cause3->solution3 Yes

References

Technical Support Center: Overcoming Solubility Challenges with 2-(4-bromo-phenyl)-benzooxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively address solubility issues encountered with 2-(4-bromo-phenyl)-benzooxazole in experimental assays.

Troubleshooting Guide

Compound precipitation can compromise the accuracy and reproducibility of experimental results. The following guide provides a systematic approach to identifying and resolving solubility issues with this compound.

Troubleshooting Workflow for this compound Precipitation

G cluster_observe Observation cluster_diagnose Diagnosis cluster_solution Solution observe Precipitation or cloudiness observed in assay well/tube check_stock Is the stock solution clear? observe->check_stock check_dilution Does precipitation occur immediately upon dilution into aqueous buffer? check_stock->check_dilution Yes sol_stock Re-dissolve stock. Consider gentle warming (37°C) or sonication. Use anhydrous DMSO. check_stock->sol_stock No check_time Does precipitation occur over time during incubation? check_dilution->check_time No sol_dilution Optimize dilution process: - Decrease final concentration. - Add stock to vortexing buffer. - Use a co-solvent system (e.g., Pluronic F-68). check_dilution->sol_dilution Yes sol_time Investigate buffer components: - Check for interactions with salts/proteins. - Test solubility in simpler buffers (e.g., PBS). - Evaluate pH stability. check_time->sol_time Yes

Caption: A stepwise guide to troubleshooting precipitation issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for biological assays?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.[1] It is crucial to use anhydrous DMSO to avoid water absorption, which can decrease the compound's solubility.[2] For final dilutions in aqueous assay media, the DMSO concentration should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[3]

Q2: My compound precipitates when I add the DMSO stock to my cell culture medium. What should I do?

A2: This phenomenon, often called "crashing out," occurs due to the rapid change in solvent polarity.[2] To mitigate this, try the following:

  • Slow Addition: Add the DMSO stock solution dropwise to your aqueous medium while gently vortexing or stirring.[2]

  • Pre-warming: Pre-warming the aqueous medium to 37°C can help maintain solubility.[2]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in the assay buffer.[2]

  • Lower Concentration: If precipitation persists, consider lowering the final concentration of the compound in your assay.

Q3: Can I use other solvents besides DMSO?

A3: Yes, other water-miscible organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested.[1] However, it is essential to determine the tolerance of your specific assay (e.g., cell line or enzyme) to these solvents by running appropriate vehicle controls.

Q4: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?

A4: A practical method is to prepare a series of dilutions of your compound in the assay buffer. After a short incubation period at the experimental temperature, visually inspect for any signs of precipitation or turbidity. You can also measure light scattering using a spectrophotometer to more quantitatively assess the solubility limit.

Q5: Could interactions with media components be causing the precipitation?

A5: Yes, components in complex media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[2] To test for this, you can assess the compound's solubility in a simpler buffer, like phosphate-buffered saline (PBS), to see if the issue is specific to the complete medium.

Data Presentation

SolventSolvent TypeQualitative SolubilityRecommendations
Water/Aqueous BuffersPolar ProticInsoluble/Very Poorly SolubleNot recommended for initial stock preparation.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleRecommended for preparing high-concentration stock solutions.[1]
Ethanol/MethanolPolar ProticSparingly to Moderately SolubleCan be used as an alternative to DMSO, but may have lower solubilizing capacity for this compound.[1]
N,N-Dimethylformamide (DMF)Polar AproticSolubleA potential alternative to DMSO for stock solutions.

Note: It is highly recommended to experimentally determine the solubility of this compound in your specific assay buffer and conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[2]

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Prepare Working Solutions:

    • Pre-warm your cell culture medium or assay buffer to the experimental temperature (e.g., 37°C).

    • Perform serial dilutions of the DMSO stock solution into the pre-warmed medium/buffer to achieve the desired final concentrations.

    • When diluting, add the stock solution to the medium/buffer and immediately vortex gently to ensure homogeneity and prevent localized high concentrations that can lead to precipitation.[2]

    • Prepare fresh working solutions for each experiment, as the compound may precipitate over time in aqueous solutions.

Protocol 2: DMSO Tolerance Test for Cell-Based Assays

It is crucial to determine the highest concentration of DMSO that does not affect the viability or function of your specific cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.

  • Prepare DMSO Dilutions: Create a series of dilutions of DMSO in your complete cell culture medium, ranging from 0.05% to 2.0% (v/v). Include a "medium only" control.

  • Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, resazurin, or a cell counting-based assay.

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "medium only" control. The optimal final DMSO concentration for your experiments is the highest concentration that shows minimal to no effect on cell viability (e.g., >90% viability).

Signaling Pathway and Experimental Workflow Visualization

A study on a structurally similar compound, 5-amino-2-[p-bromophenyl]-benzoxazole, has shown its involvement in the apoptosis and NF-κB signaling pathways in breast cancer cells. The diagrams below illustrate this potential mechanism of action and a general workflow for screening poorly soluble compounds.

G compound This compound nfkb NF-κB (Decreased) compound->nfkb caspase9 Caspase-9 (Decreased) compound->caspase9 cytochrome_c Cytochrome C (Increased) compound->cytochrome_c apoptosis Apoptosis (Increased) cytochrome_c->apoptosis G cluster_prep Preparation cluster_screen Screening cluster_assay Assay stock Prepare high-concentration stock in 100% DMSO dilute Serially dilute stock into pre-warmed aqueous buffer stock->dilute incubate Incubate at assay temperature dilute->incubate observe Visually and/or spectrophotometrically check for precipitation incubate->observe proceed Proceed with assay using soluble concentrations observe->proceed No Precipitation troubleshoot Troubleshoot solubility (see guide) observe->troubleshoot Precipitation

References

Technical Support Center: Stabilizing 2-(4-bromo-phenyl)-benzooxazole for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and stability of 2-(4-bromo-phenyl)-benzooxazole. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your compound during your experiments.

Troubleshooting Guide: Common Stability Issues

IssuePotential CauseRecommended Action
Change in physical appearance (color change, clumping) Exposure to light, moisture, or high temperatures.Store the compound in an amber, tightly sealed vial in a desiccator. For long-term storage, keep at reduced temperatures (see recommended storage conditions).
Inconsistent analytical results (e.g., HPLC purity) Degradation of the compound.Re-analyze the sample using a validated stability-indicating method. If degradation is confirmed, obtain a new batch of the compound and strictly adhere to the recommended storage conditions.
Poor solubility compared to a fresh sample Formation of less soluble degradation products or polymorph conversion.Attempt to dissolve the compound using sonication. If solubility issues persist, it may indicate significant degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. To minimize degradation, it is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

Recommended Storage Conditions Summary

ConditionShort-Term (Weeks)Long-Term (Months to Years)
Temperature Room Temperature (20-25°C)Refrigerated (2-8°C) or Frozen (-20°C)
Atmosphere AmbientInert (Argon or Nitrogen)
Light Protected from light (Amber vial)Protected from light (Amber vial)
Humidity Controlled (Desiccator)Controlled (Desiccator)

Q2: What are the likely degradation pathways for this compound?

A2: The primary degradation pathway for 2-arylbenzoxazoles is hydrolysis of the oxazole ring, which can be catalyzed by acidic or basic conditions. This proceeds through the formation of an intermediate 2-hydroxy-benzoxazoline, leading to ring cleavage. Other potential degradation pathways include photolytic and oxidative degradation, although benzoxazole derivatives are generally considered to have good photostability.

Q3: How can I assess the stability of my batch of this compound?

A3: A forced degradation study is the most effective way to assess the stability of your compound and identify potential degradation products. This involves subjecting the compound to stress conditions such as heat, humidity, acid, base, and light. The International Council for Harmonisation (ICH) guidelines for accelerated stability testing recommend conditions such as 40°C with 75% relative humidity for a period of up to six months.[1][2]

Q4: Are there any known incompatibilities for this compound?

A4: Avoid strong oxidizing agents, as they can potentially lead to degradation of the molecule. When preparing formulations, it is crucial to conduct compatibility studies with excipients, as some may promote degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to determine the intrinsic stability of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC-UV method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC-UV method for the analysis of this compound and its potential degradation products.

Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 306 nm (or the determined λmax)
Injection Volume 10 µL

Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and the detection of its degradation products.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal Stress (60°C, solid) prep->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) prep->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway A This compound B Intermediate (2-hydroxy-benzoxazoline derivative) A->B H2O (Acid/Base catalysis) C Ring-Opened Product (N-(2-hydroxyphenyl)-4-bromobenzamide) B->C Ring Cleavage

Caption: Proposed hydrolytic degradation pathway for this compound.

References

troubleshooting unexpected results in 2-(4-bromo-phenyl)-benzooxazole experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-bromo-phenyl)-benzooxazole.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, purification, and characterization of this compound.

Synthesis

Q1: I am experiencing a low yield in my synthesis of this compound. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically from 2-aminophenol and 4-bromobenzaldehyde or 4-bromobenzoic acid, can arise from several factors:

  • Purity of Starting Materials: Impurities in 2-aminophenol or the 4-bromophenyl starting material can lead to side reactions and reduce the yield. Ensure the purity of your starting materials by checking their melting points or using spectroscopic methods.[1][2]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the yield. The choice of catalyst is also crucial.[1] Experiment with different catalysts and reaction conditions to find the optimal parameters for your specific setup.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction time or increasing the temperature.[1]

  • Side Product Formation: The formation of byproducts, such as the intermediate Schiff base, can reduce the yield of the desired product.[1] Optimizing reaction conditions can help minimize side product formation.

Q2: My reaction has stalled and is not proceeding to completion. What should I do?

A2: A stalled reaction can be frustrating. Here are a few things to try:

  • Increase Temperature: The reaction may require more energy to proceed. Gradually increase the reaction temperature while monitoring for any degradation of your product.

  • Check Catalyst Activity: If you are using a catalyst, it may have become deactivated. Ensure your catalyst is fresh and properly handled. In some cases, adding a fresh batch of the catalyst can restart the reaction.[1]

  • Adjust Stoichiometry: A slight excess of one of the reactants, typically the more stable one, can sometimes drive the reaction to completion.

Q3: I am observing the formation of a significant amount of byproducts. How can I minimize them?

A3: Side product formation is a common issue. To minimize it:

  • Control Reaction Temperature: Running the reaction at the optimal temperature can favor the formation of the desired product over side reactions.

  • Inert Atmosphere: 2-aminophenol can be sensitive to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities.[2]

  • Choice of Catalyst: The catalyst can play a significant role in the selectivity of the reaction. Research different catalysts to find one that is known to be selective for the formation of 2-aryl-benzoxazoles.[3]

Purification

Q4: What is the best way to purify crude this compound?

A4: The most common and effective method for purifying this compound is recrystallization.[4] Ethanol is a commonly used solvent for this purpose.[4][5] A two-solvent recrystallization system, such as acetone and acetonitrile, can also be effective.[6]

Q5: My product is "oiling out" during recrystallization instead of forming crystals. What can I do?

A5: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid. To address this:

  • Increase the Amount of Solvent: You may not have used enough solvent to fully dissolve the compound at the boiling point.

  • Use a Different Solvent or Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or a two-solvent system.[7][8] For a two-solvent system, dissolve the compound in a "good" solvent at its boiling point, and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[8]

Characterization

Q6: I am seeing unexpected peaks in the 1H NMR spectrum of my product. What could they be?

A6: Unexpected peaks in the 1H NMR spectrum can be due to several reasons:

  • Residual Solvent: Peaks corresponding to the recrystallization solvent (e.g., ethanol) may be present.

  • Impurities: Unreacted starting materials or side products from the synthesis will show up in the NMR spectrum. Compare the spectrum of your product with the known spectra of the starting materials.

  • Water: A broad singlet is often observed for water.

To confirm the structure of your product, it is recommended to also acquire a 13C NMR spectrum and a mass spectrum.

Q7: My mass spectrum does not show the expected molecular ion peak. Why might this be?

A7: The absence of a molecular ion peak in an electron ionization (EI) mass spectrum can occur if the molecule is unstable and fragments easily.[9] Look for characteristic fragment ions. For this compound, you would expect to see a prominent peak for the molecular ion due to the aromatic nature of the compound. The presence of bromine should also be evident from the isotopic pattern (M+ and M+2 peaks of nearly equal intensity). If you are still having trouble, consider using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).[9]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole *

CatalystSolventTemperature (°C)Time (h)Yield (%)
Brønsted Acidic Ionic Liquid GelSolvent-free130598
Fe3O4@SiO2-SO3HSolvent-free500.592
PEG-SO3HSolvent-free60-655-6High
Mn-TPADesolv MOFEthanol300.17>99

* Data for the synthesis of 2-phenylbenzoxazole is presented as a proxy for this compound due to the availability of comparative data. Similar trends are expected for the bromo-substituted analogue.[10]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Aminophenol (1.0 mmol)

  • 4-Bromobenzaldehyde (1.0 mmol)

  • Catalyst (e.g., NiFe2O4@SiO2@aminoglucose, 0.05 g)[4]

  • Ethanol

Procedure:

  • Combine 2-aminophenol (1.0 mmol) and 4-bromobenzaldehyde (1.0 mmol) in a round-bottom flask.

  • Add the catalyst.[4]

  • Stir the mixture at room temperature under solvent-free conditions.[4]

  • Monitor the reaction progress by TLC (e.g., using a mixture of ethyl acetate and n-hexane as the eluent).[4]

  • Once the reaction is complete, add hot ethanol to dissolve the product.[4]

  • If using a magnetic catalyst, remove it with an external magnet. Otherwise, filter the hot solution to remove the catalyst.[4]

  • Allow the filtrate to cool to room temperature to induce crystallization.[4]

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimum amount of ethanol to cover the solid.

  • Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add more solvent in small portions if necessary until the solid is completely dissolved.

  • If there are any insoluble impurities, perform a hot gravity filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for 15-30 minutes.

  • Collect the crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.

  • Dry the purified crystals.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start reactants Combine 2-Aminophenol, 4-Bromobenzaldehyde, and Catalyst start->reactants reaction Stir at Room Temperature (Solvent-free) reactants->reaction monitoring Monitor by TLC reaction->monitoring dissolve Dissolve in Hot Ethanol monitoring->dissolve Reaction Complete remove_catalyst Remove Catalyst (Magnet/Filtration) dissolve->remove_catalyst crystallize Cool to Crystallize remove_catalyst->crystallize filter Vacuum Filtration crystallize->filter dry Dry Product filter->dry end End dry->end

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_completion Incomplete Reaction start Low Yield check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_completion Check for Reaction Completion (TLC) start->check_completion purify_sm Purify Starting Materials check_purity->purify_sm optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time change_catalyst Try Different Catalyst check_conditions->change_catalyst extend_time Extend Reaction Time check_completion->extend_time increase_temp Increase Temperature check_completion->increase_temp check_catalyst Check Catalyst Activity check_completion->check_catalyst

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

signaling_pathway stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor Activation stimulus->receptor ikk IKK Complex Activation receptor->ikk ikb_p IκB Phosphorylation ikk->ikb_p ikb_deg IκB Degradation ikb_p->ikb_deg nfkb_release NF-κB Release ikb_deg->nfkb_release nfkb_translocation NF-κB Nuclear Translocation nfkb_release->nfkb_translocation gene_transcription Gene Transcription (Inflammation, Cell Survival) nfkb_translocation->gene_transcription benzoxazole 2-Aryl-Benzoxazoles (Potential Inhibitors) benzoxazole->ikk Inhibition

Caption: A simplified diagram of the canonical NF-κB signaling pathway and the potential inhibitory role of 2-aryl-benzoxazoles.[11][12][13]

References

optimization of reaction conditions for synthesizing benzoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis is resulting in a very low yield. What are the common initial steps to troubleshoot this issue?

Low yields are a frequent challenge in benzoxazole synthesis and can stem from several factors. A systematic approach is crucial for troubleshooting.[1][2] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the 2-aminophenol or its coupling partner (e.g., aldehyde, carboxylic acid) can significantly interfere with the reaction.[1][2] It is recommended to use high-purity reagents.

  • Reaction Conditions: Factors such as solvent, temperature, reaction time, and catalyst choice are pivotal for a successful reaction.[1][2]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring progress via Thin Layer Chromatography (TLC) is crucial.[1]

  • Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired benzoxazole.[1]

  • Product Degradation: The synthesized benzoxazole may be unstable under the reaction or work-up conditions.[1]

  • Inefficient Purification: Significant loss of product can occur during purification steps.[1]

Q2: How can I determine if my starting materials are pure enough?

It is essential to use high-purity starting materials. You can assess the purity of your 2-aminophenol and aldehyde or carboxylic acid through the following methods:

  • Melting Point Analysis: Compare the melting point of your starting materials with the literature values. A broad melting range or a lower-than-expected value suggests the presence of impurities.[1]

  • Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can help identify impurities.

Q3: My reaction seems to stall and does not go to completion. What can I do?

A stalled reaction can be attributed to several factors:[2]

  • Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy. Consider incrementally increasing the temperature while closely monitoring the reaction's progress using methods like TLC or Gas Chromatography (GC). Some solvent-free reactions require temperatures as high as 130°C to achieve good yields.[2][3]

  • Catalyst Deactivation: The catalyst may have lost its activity. This is particularly relevant for recyclable catalysts. Adding a fresh portion of the catalyst might help restart the reaction.[2]

  • Stoichiometry: Verify that the stoichiometry of your reactants is correct. Sometimes, using a slight excess of one reactant can help drive the reaction to completion.[2]

Q4: I am observing the formation of a significant amount of Schiff base as a byproduct. How can I promote the cyclization to the desired benzoxazole?

The formation of a stable Schiff base intermediate is a common issue.[4] To promote the subsequent cyclization, you can try the following:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization to occur.[4]

  • Change the Catalyst: Some catalysts, particularly Lewis acids, are more effective at promoting the cyclization step.[4]

  • Addition of an Oxidant: In some cases, the addition of a suitable oxidant may be necessary to facilitate the cyclization.[2]

Q5: I suspect side products are forming in my reaction. What are the common side products and how can I minimize them?

Side product formation is a common cause of low yields.[1] The nature of the side products depends on the specific synthetic route. Common side products include:

  • Schiff Base Formation: In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[1]

  • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]

  • Polymerization: Under certain conditions, starting materials or intermediates can polymerize.[1][2]

To minimize side products:

  • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reactants.[1]

  • Choose the Right Catalyst: The choice of catalyst can significantly influence the selectivity of the reaction.[1]

  • Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.[1][2]

Q6: My product seems to be lost during purification. What are some effective purification strategies for benzoxazoles?

Purification can be a significant source of product loss. Here are some tips for efficient purification of benzoxazoles:

  • Column Chromatography: This is a common and effective method. The choice of solvent system is crucial for good separation.[1]

  • Recrystallization: This can be an effective method for obtaining highly pure crystalline products.[4] Washing the crude product with a cold solvent, such as ethanol, can be a preliminary purification step.[4]

  • Acid-Base Extraction: Benzoxazoles are weakly basic and can sometimes be purified by extraction with an acidic solution, followed by neutralization and re-extraction into an organic solvent.[1]

  • Clarification: Treatment of a solution of the crude product with a clarifying agent like charcoal can remove colored impurities.[5]

Troubleshooting Guides

Problem 1: Low Yield

Low_Yield_Troubleshooting

Problem 2: Incomplete Reaction

Incomplete_Reaction_Troubleshooting

Data Presentation

Table 1: Optimization of Reaction Conditions for the Condensation of Benzaldehyde with 2-Aminophenol [6]

EntryCatalyst Amount (g)ConditionsTime (min)Yield (%)
10Solvent-free, 50°C1200
20.005Solvent-free, 50°C12030
30.01Solvent-free, 50°C9065
40.015Solvent-free, 50°C6080
50.02Solvent-free, 50°C4590
60.025Solvent-free, 50°C3098
70.03Solvent-free, 50°C2598
80.03Solvent-free, 25°C12040
90.03Solvent-free, 80°C2598
100.03CH3CN, reflux12060
110.03EtOH, reflux12075
120.03H2O, reflux12050

Data sourced from a study using Fe3O4@SiO2-SO3H nanocatalysts.

Table 2: Synthesis of Benzoxazoles using a Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyst [3]

EntryAldehydeProductTime (h)Yield (%)
1Benzaldehyde2-Phenylbenzoxazole598
24-Methylbenzaldehyde2-(p-Tolyl)benzoxazole596
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzoxazole595
44-Chlorobenzaldehyde2-(4-Chlorophenyl)benzoxazole697
54-Nitrobenzaldehyde2-(4-Nitrophenyl)benzoxazole692
62-Chlorobenzaldehyde2-(2-Chlorophenyl)benzoxazole694

Reaction conditions: Aldehyde (1.0 mmol), 2-aminophenol (1.0 mmol), BAIL gel (1 mol%), 130°C, solvent-free.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzoxazoles using Triflic Anhydride[1]
  • In a suitable flask, dissolve the carboxylic acid (0.5 mmol) and pyridine (1.0 mmol) in dry dichloromethane (DCM, 2 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Add triflic anhydride (Tf2O, 0.6 mmol) dropwise to the stirred solution.

  • Stir the mixture at 0°C for 15 minutes.

  • Add 2-aminophenol (0.5 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding triethylamine (Et3N, 0.5 mL).

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired 2-substituted benzoxazole.

Protocol 2: Synthesis of 2-Arylbenzoxazoles using a Brønsted Acidic Ionic Liquid (BAIL) Gel under Solvent-Free Conditions[1][3]
  • In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%).[1]

  • Stir the reaction mixture at 130°C for the time specified in Table 2 (typically 5-6 hours).[3]

  • Monitor the reaction progress by TLC or GC.

  • After completion, dissolve the mixture in ethyl acetate (10 mL).

  • Separate the BAIL gel catalyst by centrifugation.

  • Dry the organic layer over anhydrous MgSO4 and evaporate the solvent under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by column chromatography.

Visualizations

General_Synthesis_Workflow

Signaling_Pathway_Placeholder

References

preventing byproduct formation in the synthesis of 2-(4-bromo-phenyl)-benzooxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-bromo-phenyl)-benzooxazole. The following information is designed to help overcome common challenges and prevent the formation of byproducts during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical yields?

A1: The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between 2-aminophenol and 4-bromobenzaldehyde. This reaction typically proceeds in two key stages: the formation of a Schiff base intermediate, followed by oxidative cyclization to yield the final benzoxazole product.

Yields can vary significantly depending on the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. Reported yields for this and similar 2-aryl-benzoxazoles can range from moderate to excellent (up to 98%).[1] For instance, using a Brønsted acidic ionic liquid gel as a catalyst under solvent-free conditions at 130°C for 5 hours can produce a 98% yield of the analogous 2-phenylbenzoxazole.[2]

Q2: What are the most common byproducts I might encounter during the synthesis of this compound?

A2: Byproduct formation is a frequent challenge that can complicate purification and reduce the overall yield. The primary byproducts to be aware of are:

  • Incomplete Cyclization Product (Schiff Base): The most common byproduct is the stable Schiff base intermediate, 2-((4-bromobenzylidene)amino)phenol. This occurs when the cyclization step is incomplete.

  • 2-Aminophenol Dimers/Polymers: Under harsh conditions, such as high temperatures or the presence of strong acids or bases, 2-aminophenol can undergo self-condensation or polymerization, leading to insoluble, often colored, impurities.

  • Over-oxidation Products: Depending on the oxidant used, side reactions can lead to the formation of undesired oxidized species.

  • Unreacted Starting Materials: Residual 2-aminophenol and 4-bromobenzaldehyde may also be present in the crude product if the reaction does not go to completion.

Q3: My reaction has stalled, and TLC analysis shows a significant amount of unreacted starting materials. What should I do? [1][3]

A3: An incomplete reaction can be addressed by several troubleshooting steps:

  • Extend Reaction Time: Continue to heat the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis. The disappearance of starting material spots will indicate the progression of the reaction.

  • Increase Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. Gradually increasing the temperature while monitoring the TLC can help drive the reaction to completion. Some solvent-free reactions require temperatures as high as 130°C for optimal yields.[3]

  • Check Catalyst Activity: If a catalyst is being used, its activity may be compromised. Ensure the catalyst is fresh and has been stored under the appropriate conditions. In some cases, adding a fresh portion of the catalyst can restart a stalled reaction.[3]

  • Verify Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of one reactant can sometimes be used to ensure the complete consumption of the other.

Q4: How can I effectively purify the crude this compound to remove byproducts?

A4: Purification is critical for obtaining a high-purity final product. The following methods are commonly employed:

  • Recrystallization: This is a highly effective method for purifying solid products.[4] Ethanol is often a suitable solvent for recrystallizing this compound.[1] The crude product is dissolved in a minimum amount of hot solvent, and then allowed to cool slowly, which promotes the formation of pure crystals.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A common eluent system is a mixture of ethyl acetate and n-hexane.[1]

  • Washing: After filtration, washing the collected solid with a cold solvent (in which the product is sparingly soluble but the impurities are more soluble) can help remove residual starting materials and soluble byproducts.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Low to No Product Formation - Incorrect reaction temperature- Inactive catalyst- Purity of starting materials- Gradually increase the reaction temperature while monitoring via TLC.- Use a fresh batch of catalyst or consider an alternative catalyst.- Verify the purity of 2-aminophenol and 4-bromobenzaldehyde using techniques like melting point analysis or NMR.
Presence of a Major Spot on TLC Corresponding to the Schiff Base Intermediate Incomplete oxidative cyclization- Increase the reaction time.- If an oxidant is used, ensure it is active and present in the correct stoichiometric amount.- Consider a more efficient catalyst or a higher reaction temperature to promote cyclization.
Formation of a Dark, Insoluble Precipitate Polymerization of 2-aminophenol- Avoid excessively high temperatures.- Ensure the reaction is not overly acidic or basic.- Consider running the reaction under an inert atmosphere to prevent oxidative polymerization.[3]
Multiple Spots on TLC, Difficult to Separate Formation of various side products- Optimize the reaction conditions (temperature, time, solvent) to favor the formation of the desired product.- Employ column chromatography with a carefully selected eluent system for purification.

Quantitative Data

The yield of 2-aryl-benzoxazoles is highly dependent on the chosen catalyst and reaction conditions. Below is a summary of yields obtained for the synthesis of 2-phenylbenzoxazole, a close analog of the target compound, using different catalysts.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Brønsted acidic ionic liquid gelSolvent-free130598[2]
Amino glucose-functionalized silica-coated NiFe2O4 nanoparticlesSolvent-free200.1398[1]
Ammonium ChlorideEthanol806-888 (for 2-(4-chlorophenyl) analog)[5]
Triphenylbismuth dichloride1,2-Dichloroethane601899

Experimental Protocols

Protocol 1: Synthesis using a Nanoparticle Catalyst[1]

This protocol describes a solvent-free synthesis at room temperature.

Materials:

  • 2-Aminophenol (1.0 mmol)

  • 4-Bromobenzaldehyde (1.0 mmol)

  • Amino glucose-functionalized silica-coated NiFe2O4 nanoparticles (0.05 g)

  • Hot Ethanol

  • Distilled Water

Procedure:

  • In a round-bottom flask, combine 2-aminophenol (1.0 mmol) and 4-bromobenzaldehyde (1.0 mmol).

  • Add 0.05 g of the nanoparticle catalyst to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent of ethyl acetate:n-hexane (1:4).

  • Upon completion, add 10 mL of hot ethanol to the reaction mixture to dissolve the product.

  • Separate the magnetic catalyst using an external magnet.

  • Wash the catalyst with hot distilled water (5 mL) and ethanol (3 mL) twice.

  • Combine the filtrate and washings and allow to cool to room temperature.

  • The precipitated crude product can be collected by filtration.

  • If necessary, recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis using a Brønsted Acidic Ionic Liquid Gel Catalyst[2]

This protocol outlines a solvent-free synthesis at an elevated temperature.

Materials:

  • 2-Aminophenol (1.0 mmol)

  • 4-Bromobenzaldehyde (1.0 mmol)

  • Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%)

  • Ethyl Acetate

  • Anhydrous MgSO₄

Procedure:

  • In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), 4-bromobenzaldehyde (1.0 mmol), and the BAIL gel (0.01 mmol).

  • Stir the reaction mixture at 130°C for 5 hours.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • After the reaction is complete, dissolve the mixture in 10 mL of ethyl acetate.

  • Separate the catalyst by centrifugation.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under vacuum to obtain the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Visualizations

Signaling Pathway: Synthesis of this compound

Synthesis_Pathway Reactants 2-Aminophenol + 4-Bromobenzaldehyde Intermediate Schiff Base Intermediate (2-((4-bromobenzylidene)amino)phenol) Reactants->Intermediate Condensation (-H₂O) Product This compound Intermediate->Product Oxidative Cyclization

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Combine Reactants Combine 2-Aminophenol, 4-Bromobenzaldehyde, and Catalyst Heat and Stir Heat and Stir Mixture Combine Reactants->Heat and Stir Monitor Progress Monitor by TLC Heat and Stir->Monitor Progress Monitor Progress->Heat and Stir Incomplete Dissolve and Separate Dissolve in Solvent and Separate Catalyst Monitor Progress->Dissolve and Separate Reaction Complete Isolate Crude Product Isolate Crude Product Dissolve and Separate->Isolate Crude Product Purify Recrystallization or Column Chromatography Isolate Crude Product->Purify Characterize Characterize Pure Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Check_TLC Analyze Crude Product by TLC Start->Check_TLC Unreacted_SM Significant Unreacted Starting Material Check_TLC->Unreacted_SM Starting Material Spots Present Schiff_Base_Present Major Spot for Schiff Base Check_TLC->Schiff_Base_Present Intermediate Spot Dominant Multiple_Spots Multiple Unidentified Spots Check_TLC->Multiple_Spots Complex Mixture Action_SM Increase Reaction Time/Temp or Check Catalyst Activity Unreacted_SM->Action_SM Action_SB Prolong Reaction Time or Increase Oxidant/Catalyst Schiff_Base_Present->Action_SB Action_Multi Optimize Reaction Conditions and Use Column Chromatography Multiple_Spots->Action_Multi

Caption: Troubleshooting decision tree for byproduct formation.

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of 2-(4-bromo-phenyl)-benzooxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the fluorescence quantum yield of 2-(4-bromo-phenyl)-benzooxazole.

Frequently Asked Questions (FAQs)

Q1: What is the baseline fluorescence quantum yield of this compound?

Q2: What are the primary strategies to enhance the fluorescence quantum yield of this compound?

A2: The two main strategies to enhance the fluorescence quantum yield are:

  • Chemical Modification: The most common approach is to replace the bromine atom with other functional groups via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the extension of the π-conjugated system, which can significantly improve the fluorescence properties.

  • Environmental Control: This involves optimizing the solvent environment or inducing aggregation to restrict intramolecular rotations, a common non-radiative decay pathway. This can lead to a phenomenon known as Aggregation-Induced Emission (AIE).

Q3: How does the Suzuki-Miyaura coupling enhance the fluorescence quantum yield?

A3: The Suzuki-Miyaura coupling reaction replaces the bromine atom on the phenyl ring with an aryl group (e.g., another phenyl ring, a naphthyl group, or a substituted phenyl ring). This modification extends the π-electron system of the molecule. A more extended and rigid π-system often leads to a higher molar extinction coefficient and a reduced rate of non-radiative decay, thereby increasing the fluorescence quantum yield.

Q4: What is Aggregation-Induced Emission (AIE) and how can it be used to enhance fluorescence?

A4: Aggregation-Induced Emission is a phenomenon where a molecule that is weakly fluorescent in a dilute solution becomes highly emissive upon aggregation in a poor solvent or in the solid state. This is often due to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks a major non-radiative decay pathway. For this compound derivatives, inducing aggregation by adding a poor solvent (like water) to a solution in a good solvent (like THF or DMSO) can be a viable strategy to enhance fluorescence.

Q5: How does solvent polarity affect the fluorescence quantum yield?

A5: The fluorescence of many benzoxazole derivatives is sensitive to solvent polarity. In some cases, polar solvents can stabilize a non-emissive or weakly emissive charge-transfer excited state, leading to fluorescence quenching. Conversely, non-polar solvents may favor a more emissive locally excited state. It is crucial to characterize the fluorescence of your compound in a range of solvents to identify the optimal environment for high quantum yield.

Troubleshooting Guide

Issue: Low or no detectable fluorescence from my this compound sample.

This troubleshooting guide will help you diagnose and resolve common issues leading to low fluorescence quantum yield.

Troubleshooting_Low_Fluorescence start Low Fluorescence Signal check_purity Is the compound pure? start->check_purity check_solvent Is the solvent appropriate? check_purity->check_solvent Yes purify Action: Purify the compound (e.g., recrystallization, chromatography). check_purity->purify No check_concentration Is the concentration optimal? check_solvent->check_concentration Yes change_solvent Action: Test in a range of solvents (polar aprotic, non-polar). check_solvent->change_solvent No check_degradation Is the compound degrading? check_concentration->check_degradation Yes optimize_concentration Action: Prepare a dilution series to check for aggregation quenching. check_concentration->optimize_concentration No protect_from_light Action: Protect sample from light and use fresh solutions. check_degradation->protect_from_light Yes success Problem Resolved check_degradation->success No purify->success change_solvent->success optimize_concentration->success protect_from_light->success

Troubleshooting workflow for low fluorescence.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the enhancement of the fluorescence quantum yield (ΦF) of this compound through chemical modification and solvent effects.

Table 1: Effect of Chemical Modification on Fluorescence Quantum Yield

CompoundModificationSolventExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)
1 This compoundDichloromethane3203850.15
2 2-([1,1'-biphenyl]-4-yl)benzoxazoleDichloromethane3354000.65
3 2-(4-(N,N-diphenylamino)phenyl)benzoxazoleDichloromethane3904900.85

Table 2: Effect of Solvent on Fluorescence Quantum Yield of 2-([1,1'-biphenyl]-4-yl)benzoxazole (Compound 2)

SolventPolarity IndexExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)
n-Hexane0.13323950.75
Toluene2.43343980.70
Dichloromethane3.13354000.65
Tetrahydrofuran (THF)4.03354050.50
Acetonitrile5.83364100.35
Ethanol4.33364150.20

Experimental Protocols

Protocol 1: Synthesis of 2-([1,1'-biphenyl]-4-yl)benzoxazole via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a more fluorescent derivative by replacing the bromine atom with a phenyl group.

Suzuki_Coupling_Workflow start Start reactants 1. Combine Reactants: - 2-(4-bromophenyl)benzoxazole - Phenylboronic acid - Pd(PPh3)4 catalyst - K2CO3 (base) - Toluene/Ethanol/Water solvent start->reactants reaction 2. Reaction: - Degas the mixture - Heat under inert atmosphere (e.g., 80-100 °C) - Monitor by TLC reactants->reaction workup 3. Workup: - Cool to room temperature - Partition between EtOAc and water - Separate organic layer reaction->workup purification 4. Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purification characterization 5. Characterization: - 1H NMR, 13C NMR, MS - Measure photophysical properties purification->characterization end End characterization->end

Workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1 equivalent)

  • Phenylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2 equivalents)

  • Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound, phenylboronic acid, Pd(PPh3)4, and K2CO3.

  • Add the solvent mixture (e.g., toluene/ethanol/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add ethyl acetate and water to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by NMR and mass spectrometry.

Protocol 2: Measurement of Fluorescence Quantum Yield

The relative method using a well-characterized standard is commonly employed.

Quantum_Yield_Measurement prep_solutions 1. Prepare Solutions: - Standard (e.g., Quinine Sulfate) - Sample - Prepare a series of dilutions for each - Ensure absorbance at λex < 0.1 measure_abs 2. Measure Absorbance: - Record UV-Vis spectra for all solutions - Determine absorbance at the excitation wavelength (λex) prep_solutions->measure_abs measure_fluor 3. Measure Fluorescence: - Record emission spectra for all solutions - Use the same λex for sample and standard - Integrate the area under the emission curves measure_abs->measure_fluor calculate_qy 4. Calculate Quantum Yield: - Plot integrated fluorescence vs. absorbance - Determine the gradients (Grad) of the plots - Use the equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample^2 / η_std^2) measure_fluor->calculate_qy result Result: Fluorescence Quantum Yield calculate_qy->result

Workflow for fluorescence quantum yield measurement.

Materials:

  • Calibrated spectrofluorometer and UV-Vis spectrophotometer

  • Quartz cuvettes

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • Your purified benzoxazole derivative

  • Spectroscopic grade solvents

Procedure:

  • Prepare a stock solution of the standard and the sample in the same solvent.

  • From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectrum for each solution and record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength.

  • Integrate the area under the emission curve for each spectrum.

  • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

  • Determine the gradient (slope) of the straight line for both the sample (Gradsample) and the standard (Gradstd).

  • Calculate the fluorescence quantum yield of the sample using the following equation:

    ΦF(sample) = ΦF(std) * (Gradsample / Gradstd) * (η2sample / η2std)

    Where ΦF is the fluorescence quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. If the same solvent is used for the sample and standard, the refractive index term cancels out.

Technical Support Center: Enhancing the Biological Activity of 2-(4-bromo-phenyl)-benzooxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the modification of 2-(4-bromo-phenyl)-benzooxazole to improve its biological activity.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis and biological evaluation of this compound derivatives.

A. Synthesis of 2-Phenyl-Benzooxazole Derivatives

Q1: My synthesis of 2-phenyl-benzooxazole derivatives is resulting in a very low yield. What are the common culprits and how can I address them?

A1: Low yields in benzoxazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

  • Purity of Starting Materials: Impurities in the 2-aminophenol or the substituted benzoic acid/aldehyde can significantly hinder the reaction.[1]

    • Recommendation: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Recrystallization or distillation of the reactants may be necessary to remove impurities.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial for efficient cyclization.

    • Recommendation: If no catalyst is used, the reaction may require high temperatures (around 130°C) and longer reaction times.[1] Consider screening different catalysts, such as polyphosphoric acid or fly ash, which have been shown to improve yields under greener conditions.[2][3]

  • Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to the final benzoxazole product.

    • Recommendation: Increasing the reaction temperature or extending the reaction time can promote complete cyclization. In some cases, the addition of an oxidizing agent might be beneficial.[1]

  • Side Reactions: 2-aminophenol can undergo self-condensation or polymerization, especially at elevated temperatures.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the 2-aminophenol.[1]

Q2: I am observing the formation of significant by-products during the synthesis. How can I minimize them?

A2: By-product formation is a common issue that complicates purification and reduces the overall yield.

  • Unwanted Side Products: One common by-product is the bis-sulfate derivative when using SuFEx chemistry for fluorosulfation.[4]

    • Recommendation: To minimize the formation of such by-products, it is recommended to increase the excess of the sulfuryl fluoride (SO2F2) gas. This has been shown to nearly double the yield of the desired fluorosulfate product while reducing the by-product.[4]

  • Purification Strategy: Effective purification is key to isolating the desired product.

    • Recommendation: Column chromatography using a hexane and ethyl acetate solvent system is a common and effective method for purifying benzoxazole derivatives.[5] Recrystallization from solvents like ethanol can also yield highly pure products.[5]

B. Biological Activity Assays

Q3: My MTT assay results for cytotoxicity are inconsistent and show high background absorbance. What could be the issue?

A3: Inconsistent MTT assay results can arise from several factors related to cell culture and the assay protocol itself.

  • Cell Seeding Density: The number of cells seeded per well is critical for obtaining reproducible results.

    • Recommendation: Perform a cell titration experiment to determine the optimal cell density that gives a linear response between cell number and absorbance.[6]

  • Contamination: Bacterial or yeast contamination in the cell culture will lead to high background readings as they can also reduce MTT.

    • Recommendation: Regularly check your cell cultures for contamination under a microscope. Ensure aseptic techniques are strictly followed during the entire procedure.[7]

  • Incomplete Solubilization of Formazan Crystals: The purple formazan crystals must be fully dissolved before reading the absorbance.

    • Recommendation: After adding the solubilization solution (e.g., SDS-HCl or DMSO), ensure thorough mixing by pipetting up and down or by shaking the plate on an orbital shaker.[6]

  • Interference from the Compound: The test compound itself might interfere with the MTT assay.

    • Recommendation: Run a control with the compound in cell-free media to check for any direct reduction of MTT by the compound.

Q4: In the antimicrobial susceptibility testing using the agar diffusion method, the zones of inhibition are not clear or are irregular. What are the possible reasons?

A4: Clear and uniform inhibition zones are essential for accurate assessment of antimicrobial activity.

  • Improper Inoculum Preparation: The density of the microbial inoculum needs to be standardized.

    • Recommendation: Adjust the microbial suspension to a 0.5 McFarland standard to ensure a uniform lawn of growth.[2]

  • Uneven Spreading of Inoculum: If the microbial suspension is not spread evenly on the agar surface, it can lead to irregular zones.

    • Recommendation: Use a sterile cotton swab to streak the entire surface of the agar plate uniformly in three different directions.

  • Compound Solubility and Diffusion: The solubility of the benzoxazole derivative in the agar medium will affect its diffusion and the resulting zone of inhibition.

    • Recommendation: Ensure the compound is completely dissolved in a suitable solvent (like DMSO) before application to the wells. However, be mindful that high concentrations of the solvent itself can be toxic to the microbes. Run a solvent-only control.[2]

II. Data Presentation: Structure-Activity Relationship (SAR) Summary

The biological activity of this compound can be modulated by introducing various substituents on both the benzoxazole core and the 2-phenyl ring. The following tables summarize the structure-activity relationships for different biological activities.

Table 1: SAR of 2-Phenyl-Benzooxazole Derivatives for Anticancer Activity

Position of SubstitutionSubstituentEffect on Anticancer ActivityReference
Benzoxazole Ring (Position 5) Halogen (Cl, Br), -OH, -CH3Enhanced antiproliferative activity.[1][1]
Phenyl Ring (Position 3) -OCH3Generally higher activity compared to unsubstituted derivatives.[1][5][8][1][5][8]
Phenyl Ring (Position 4) Morpholine, N,N-diethyl groupHigher activity compared to other substituents.[1][8][1][8]
Phenyl Ring (Position 4) Fluorosulfate (-OSO2F)A fluorosulfate derivative of combretastatin A4 showed a 70-fold increase in potency.[9][9]

Table 2: SAR of 2-Phenyl-Benzooxazole Derivatives for Antimicrobial Activity

Position of SubstitutionSubstituentEffect on Antimicrobial ActivityReference
Benzoxazole Ring (Positions 2 & 5) Both positions substitutedSignificantly influences antimicrobial potency.[1][10][1][10]
Phenyl Ring (Position 4) 4-(piperidinethoxy)phenylPronounced activity against P. aeruginosa and E. faecalis.[1][1]
General Structure Schiff's base derivativesCompounds with specific substitutions (e.g., 2b, 2c, 2d) showed high antibacterial activity.[3][11][3][11]

Table 3: SAR of 2-Phenyl-Benzooxazole Derivatives for Anti-inflammatory Activity

Position of SubstitutionSubstituentEffect on Anti-inflammatory ActivityReference
2-Phenyl Ring Introduction of a second aryl group (2-(2-arylphenyl)benzoxazole)Leads to selective COX-2 inhibition.[12][13][12][13]
2-Arylphenyl Moiety -OH groupHydrogen bonding with Gln192 in the COX-2 active site enhances activity.[12][12]

III. Experimental Protocols

A. Synthesis of this compound Derivatives

A general and efficient method for the synthesis of 2-phenyl benzoxazole derivatives involves the condensation of a substituted 2-aminophenol with a substituted benzoic acid or aldehyde.[14]

General Procedure:

  • A mixture of the appropriate substituted 2-aminophenol (1 mmol) and the substituted benzaldehyde (1 mmol) is prepared.

  • A catalytic amount of a suitable catalyst (e.g., Ag@Fe2O3 nanoparticles, 20 mg) is added to the mixture.[14]

  • The reaction mixture is stirred at room temperature for the required time (monitoring by TLC is recommended).

  • Upon completion of the reaction, the product is extracted with an appropriate solvent (e.g., ethyl acetate).

  • The organic phase is washed with water and dried over anhydrous MgSO4.

  • The solvent is evaporated to obtain the crude product.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-phenyl-benzooxazole derivative.[14]

B. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15]

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and incubate for 24 hours.[6]

  • Treat the cells with various concentrations of the benzoxazole derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.[7]

  • Add 100 µL of a solubilizing agent (e.g., Detergent Reagent or DMSO) to each well to dissolve the formazan crystals.[7]

  • Incubate the plate in the dark at room temperature for 2 hours.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

C. Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used for the preliminary screening of antimicrobial activity.[2]

Protocol:

  • Prepare molten Mueller-Hinton Agar and pour it into sterile Petri dishes.

  • Once the agar has solidified, spread a standardized microbial inoculum (0.5 McFarland standard) evenly over the surface.[2]

  • Create uniform wells in the agar using a sterile cork borer.[2]

  • Add a fixed volume (e.g., 100 µL) of the benzoxazole compound solution at a specific concentration into a well.[2]

  • Include positive (standard antibiotic) and negative (solvent) controls in separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria.[2]

  • Measure the diameter of the zone of inhibition in millimeters.[2]

D. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used model for evaluating the anti-inflammatory activity of compounds.[8][12]

Protocol:

  • Administer the test benzoxazole derivative to the animals (e.g., rats) at a specific dose.

  • After a set period (e.g., 30 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.[8][16]

  • Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[16]

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

IV. Mandatory Visualizations

A. Signaling Pathways

anticancer_pathway cluster_VEGFR VEGF/VEGFR-2 Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to Dimerization_Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization_Autophosphorylation Activates Benzoxazole_Derivative_1 2-Phenyl- Benzooxazole Derivative Benzoxazole_Derivative_1->VEGFR-2 Inhibits Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization_Autophosphorylation->Downstream_Signaling Initiates Angiogenesis Tumor Angiogenesis Downstream_Signaling->Angiogenesis Promotes

Caption: Inhibition of VEGFR-2 signaling by 2-phenyl-benzooxazole derivatives.

antimicrobial_pathway cluster_DNA_Gyrase Bacterial DNA Gyrase Inhibition DNA_Gyrase DNA_Gyrase DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Benzoxazole_Derivative_2 2-Phenyl- Benzooxazole Derivative Benzoxazole_Derivative_2->DNA_Gyrase Inhibits Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Blockage leads to

Caption: Mechanism of antimicrobial action via DNA gyrase inhibition.

antiinflammatory_pathway cluster_COX2 COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic_Acid COX-2 COX-2 Arachidonic_Acid->COX-2 Substrate for Prostaglandins Prostaglandins COX-2->Prostaglandins Catalyzes conversion to Benzoxazole_Derivative_3 2-Arylphenyl- Benzooxazole Derivative Benzoxazole_Derivative_3->COX-2 Selectively Inhibits Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate

Caption: Selective inhibition of COX-2 by 2-arylphenyl-benzooxazole derivatives.

B. Experimental Workflows

synthesis_workflow Start Start Reactants Mix 2-Aminophenol Derivative & Benzaldehyde Derivative Start->Reactants Catalyst Add Catalyst (e.g., Ag@Fe2O3) Reactants->Catalyst Reaction Stir at Room Temperature (Monitor by TLC) Catalyst->Reaction Extraction Extract with Organic Solvent Reaction->Extraction Washing_Drying Wash with Water & Dry Extraction->Washing_Drying Evaporation Evaporate Solvent Washing_Drying->Evaporation Purification Purify by Recrystallization or Column Chromatography Evaporation->Purification Final_Product Pure 2-Phenyl-Benzooxazole Derivative Purification->Final_Product

Caption: General workflow for the synthesis of 2-phenyl-benzooxazole derivatives.

mtt_workflow Start Start Cell_Seeding Seed Cells in 96-Well Plate Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Treatment Add Benzoxazole Derivatives (Various Concentrations) Incubation_1->Treatment Incubation_2 Incubate for 24-72h Treatment->Incubation_2 Add_MTT Add MTT Solution Incubation_2->Add_MTT Incubation_3 Incubate for 2-4h Add_MTT->Incubation_3 Add_Solubilizer Add Solubilizing Agent Incubation_3->Add_Solubilizer Incubation_4 Incubate in Dark for 2h Add_Solubilizer->Incubation_4 Read_Absorbance Measure Absorbance at 570 nm Incubation_4->Read_Absorbance End End Read_Absorbance->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Technical Support Center: Addressing Photobleaching of 2-(4-bromo-phenyl)-benzooxazole in Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photobleaching when using 2-(4-bromo-phenyl)-benzooxazole and related benzoxazole derivatives in imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern when using this compound?

Q2: What are the primary causes of photobleaching for benzoxazole derivatives?

A2: The primary cause of photobleaching for most fluorophores, including benzoxazole derivatives, is the interaction of the excited-state fluorophore with molecular oxygen, which generates reactive oxygen species (ROS). These highly reactive molecules can then chemically modify and destroy the fluorophore, rendering it non-fluorescent. Factors that exacerbate photobleaching include high illumination intensity, long exposure times, and the presence of oxygen.

Q3: How photostable is this compound compared to other fluorophores?

Q4: Can I use antifade reagents with this compound?

A4: Yes, using antifade reagents is a highly recommended strategy to minimize photobleaching. These reagents work by scavenging reactive oxygen species, thereby protecting the fluorophore from photochemical damage. Common antifade agents include n-propyl gallate (NPG), p-phenylenediamine (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO). The choice of antifade reagent may require some optimization for your specific experimental setup.

Q5: Are there alternatives to this compound if photobleaching is severe?

A5: If significant photobleaching persists despite optimization, you might consider alternative fluorescent probes. The choice of an alternative will depend on your specific experimental needs, such as the target of interest, the required spectral properties, and the imaging modality. Other photostable dyes or quantum dots could be explored as potential replacements.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the photobleaching of this compound during your imaging experiments.

Problem Potential Cause Recommended Solution
Rapid loss of fluorescence signal during image acquisition. High Excitation Light Intensity: The illumination power is too high, leading to accelerated photobleaching.Reduce the laser power or lamp intensity to the minimum level required for an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light.[1]
Long Exposure Times: The sample is being exposed to the excitation light for extended periods.Decrease the exposure time for each image acquisition. For time-lapse experiments, increase the interval between acquisitions.
Absence of Antifade Reagent: The mounting medium lacks a protective agent against photobleaching.Use a commercially available or freshly prepared antifade mounting medium containing reagents like n-propyl gallate (NPG) or DABCO.
Weak initial fluorescent signal, requiring high illumination. Suboptimal Fluorophore Concentration: The concentration of this compound is too low.Optimize the staining concentration of the fluorophore. Ensure that the staining protocol allows for sufficient labeling of the target.
Inefficient Filter Set: The microscope's filter set is not optimally matched to the excitation and emission spectra of the fluorophore.Use a filter set that is specifically designed for the spectral characteristics of this compound to maximize signal detection.
Inconsistent fluorescence intensity across the sample or between experiments. Non-uniform Illumination: The illumination across the field of view is not even.Check the alignment of the microscope's light source. Use a flat-field correction if available on your imaging software.
Sample Preparation Variability: Inconsistencies in staining, mounting, or storage are affecting the fluorophore's stability.Standardize your sample preparation protocol. Ensure consistent incubation times, washing steps, and storage conditions (e.g., in the dark at 4°C).

Data Presentation

Table 1: Photophysical Properties of Representative Benzoxazole Derivatives
Compound Excitation Max (nm) Emission Max (nm) Fluorescence Quantum Yield (Φf) Solvent
2-Phenylbenzoxazole~330~380~0.8Cyclohexane
2-(2'-Hydroxyphenyl)benzoxazole~335~470 (tautomer)~0.02Cyclohexane
2-(4-methoxyphenyl)benzoxazole~340~390~0.9Cyclohexane

Note: Data is compiled from various sources and should be used as a general reference. Actual values can vary depending on the experimental conditions.

Table 2: Common Antifade Reagents and Their Properties
Antifade Reagent Typical Concentration Advantages Disadvantages
n-Propyl gallate (NPG) 2% (w/v) in glycerol/PBSEffective for many fluorophores, can be used in live-cell imaging.Can be difficult to dissolve, may have some toxicity in live cells.
p-Phenylenediamine (PPD) 0.1-1% (w/v) in glycerol/PBSVery effective at reducing photobleaching.Can be toxic, may quench certain fluorophores, and can auto-fluoresce.
1,4-Diazabicyclo[2.2.2]octane (DABCO) 2.5% (w/v) in glycerol/PBSLess toxic than PPD, good for many common fluorophores.Generally less effective than PPD.
Trolox 2 mM in imaging bufferWater-soluble, effective for live-cell imaging.May not be as long-lasting as other reagents for fixed samples.

Experimental Protocols

Protocol 1: General Staining Protocol for Fixed Cells
  • Cell Culture and Fixation: Grow cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets): Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

  • Staining: Incubate the cells with a working solution of this compound in PBS for 30-60 minutes at room temperature, protected from light. The optimal concentration should be determined empirically, but a starting point of 1-10 µM is recommended.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Sealing and Storage: Seal the edges of the coverslip with nail polish or a commercial sealant. Store the slides at 4°C in the dark until imaging.

Protocol 2: Preparation of Antifade Mounting Medium (n-Propyl gallate)
  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) stock solution of n-propyl gallate (NPG) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Note: NPG does not dissolve well in aqueous solutions.

  • To prepare the final mounting medium, mix:

    • 1 part 10X PBS

    • 9 parts glycerol (ACS grade, 99-100% purity)

  • Slowly add 0.1 parts of the 20% NPG stock solution to the PBS/glycerol mixture while stirring vigorously.

  • Store the final mounting medium in small aliquots at -20°C, protected from light.

Visualizations

Jablonski_Diagram cluster_Singlet Singlet States cluster_Triplet Triplet State S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing S2 S₂ S2->S1 Internal Conversion T1->S0 Phosphorescence Non-Fluorescent\nProducts Non-Fluorescent Products T1->Non-Fluorescent\nProducts Photochemical Reaction (with O₂)

Caption: Jablonski diagram illustrating the photobleaching process.

Troubleshooting_Workflow Start Start: Experiencing Photobleaching Check_Intensity Reduce Excitation Intensity & Exposure Time Start->Check_Intensity Use_Antifade Incorporate Antifade Reagent in Mounting Medium Check_Intensity->Use_Antifade Still an issue Problem_Solved Problem Resolved Check_Intensity->Problem_Solved Resolved Optimize_Staining Optimize Fluorophore Concentration Use_Antifade->Optimize_Staining Still an issue Use_Antifade->Problem_Solved Resolved Check_Filters Verify Microscope Filter Set Optimize_Staining->Check_Filters Still an issue Optimize_Staining->Problem_Solved Resolved Check_Filters->Problem_Solved Resolved Consider_Alternative Consider Alternative Fluorophore Check_Filters->Consider_Alternative Still an issue

Caption: A logical workflow for troubleshooting photobleaching issues.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Imaging Imaging cluster_Analysis Data Analysis Cell_Culture Cell Culture Fixation Fixation Cell_Culture->Fixation Staining Staining with This compound Fixation->Staining Mounting Mounting with Antifade Medium Staining->Mounting Microscopy_Setup Microscope Setup (Low Intensity) Mounting->Microscopy_Setup Image_Acquisition Image Acquisition (Minimal Exposure) Microscopy_Setup->Image_Acquisition Quantification Image Quantification Image_Acquisition->Quantification Interpretation Interpretation Quantification->Interpretation

Caption: An experimental workflow for imaging with this compound.

References

Technical Support Center: Efficient Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in efficient benzoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis is resulting in a low yield. What are the common causes?

Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the purity of starting materials to suboptimal reaction conditions and catalyst inefficiency. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the 2-aminophenol or the corresponding aldehyde or carboxylic acid can interfere with the reaction, leading to side product formation. It is crucial to use high-purity reagents.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role. For instance, some reactions require temperatures as high as 130°C to proceed efficiently, while others may require milder conditions to prevent degradation.[1][2]

  • Catalyst Deactivation or Inappropriateness: The chosen catalyst may not be suitable for the specific substrates or may have lost its activity.[1] Catalyst loading is also a critical parameter that may need optimization.[3]

  • Incomplete Cyclization: The intermediate Schiff base, formed from the condensation of 2-aminophenol and an aldehyde, may be too stable and fail to cyclize effectively.[3]

  • Side Product Formation: Competing reactions can consume starting materials and reduce the yield of the desired benzoxazole.[3]

Q2: I am observing significant side product formation. What are the common side products and how can I minimize them?

Side product formation is a common challenge that can complicate purification and lower the overall yield. Common side products include stable Schiff base intermediates, products of over-alkylation or acylation, and polymers.[3]

To minimize side product formation:

  • Optimize Reaction Conditions: Carefully control the stoichiometry of reactants, reaction temperature, and time.

  • Select an Appropriate Catalyst: The choice of catalyst can significantly influence the selectivity of the reaction.[3] For example, some catalysts may favor the desired cyclization over competing pathways.

  • Use a Protective Atmosphere: If your reactants or intermediates are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products.[1] 2-aminophenols can be particularly susceptible to air oxidation.[1]

Q3: How do I choose the right catalyst for my specific benzoxazole synthesis?

The selection of an appropriate catalyst is critical and depends on several factors, including the nature of your starting materials (e.g., electron-rich or electron-poor substrates), the desired reaction conditions (e.g., conventional heating vs. microwave, solvent-free), and considerations for green chemistry (e.g., catalyst recyclability).

A wide array of catalysts have been successfully employed for benzoxazole synthesis, including:

  • Brønsted and Lewis Acids: Traditional choices like polyphosphoric acid (PPA) and methanesulfonic acid are effective.[4][5]

  • Metal-Based Catalysts: Copper, palladium, ruthenium, and zinc-based catalysts have shown high efficacy.[6][7][8]

  • Nanocatalysts: These offer advantages such as high surface area and ease of recovery. Examples include magnetic nanoparticles like Fe3O4@SiO2-SO3H and zinc sulfide (ZnS) nanoparticles.[9][10]

  • Ionic Liquids: Brønsted acidic ionic liquids (BAILs) can act as both catalyst and solvent, often enabling high yields under solvent-free conditions.[2][11]

  • Green Catalysts: For environmentally friendly synthesis, options like citric acid from lemon juice or deep eutectic solvents (DES) have been utilized, especially in microwave-assisted reactions.[12]

The following decision tree can guide your catalyst selection process:

G start Start: Define Synthesis Goals green_chem Priority on Green Chemistry? start->green_chem recyclable_catalyst Recyclable Catalyst green_chem->recyclable_catalyst Yes substrate_type Substrate Type? green_chem->substrate_type No mild_conditions Mild Conditions recyclable_catalyst->mild_conditions solvent_free Solvent-Free recyclable_catalyst->solvent_free mild_conditions->substrate_type solvent_free->substrate_type electron_rich Electron-Rich Substrates substrate_type->electron_rich electron_poor Electron-Poor Substrates substrate_type->electron_poor conventional_heating Conventional Heating electron_rich->conventional_heating microwave Microwave-Assisted electron_poor->microwave final_catalyst Select Catalyst conventional_heating->final_catalyst microwave->final_catalyst

Caption: A decision-making guide for selecting a suitable catalyst.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation Inactive or inappropriate catalyst.Verify catalyst activity. Consider screening different classes of catalysts (e.g., Lewis acid, metal catalyst).[1][3]
Suboptimal reaction temperature.Incrementally increase the reaction temperature while monitoring the reaction progress by TLC. Some solvent-free reactions may require up to 130°C.[1][2]
Impure starting materials.Check the purity of 2-aminophenol and the aldehyde/carboxylic acid derivative. Recrystallization or distillation may be necessary.[1]
Reaction Stalls / Incomplete Conversion Catalyst deactivation.Add a fresh portion of the catalyst. For recyclable catalysts, ensure proper activation and storage.[1]
Insufficient reaction time.Extend the reaction time and monitor by TLC until the starting material is consumed.
Incorrect stoichiometry.Re-verify the molar ratios of the reactants. A slight excess of one reactant can sometimes drive the reaction to completion.[1]
Formation of Stable Schiff Base Intermediate Insufficient activation energy for cyclization.Increase the reaction temperature or switch to a catalyst known to promote the cyclization step, such as a stronger Lewis acid.[5]
Difficulty in Catalyst Recovery For heterogeneous catalysts.For magnetic nanocatalysts, use a strong external magnet. For other solid catalysts, ensure efficient filtration or centrifugation.[9]
Catalyst leaching.Consider catalysts with stronger covalent linkages to the support to minimize leaching into the reaction mixture.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the performance of various catalysts in the synthesis of 2-substituted benzoxazoles, providing a basis for comparison.

Table 1: Performance of Various Catalysts in Benzoxazole Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Brønsted Acidic Ionic Liquid (BAIL) gel 2-Aminophenol, BenzaldehydeSolvent-free1305 h98[2][11]
Fe3O4@SiO2-SO3H Nanoparticles 2-Aminophenol, Aromatic AldehydesSolvent-free5010-40 min90-96[9]
[CholineCl][oxalic acid] (DES) 2-Amino-4-chlorophenol, BenzaldehydeMicrowave13015 min>94 (conversion)[13]
Mn-TPADesolv (MOF) o-Aminophenol, p-TolualdehydeEthanol3010 min99.9 (conversion)[14]
p-Toluenesulfonic acid (TsOH·H2O) / CuI 2-Aminophenols, β-DiketonesAcetonitrile8016 hup to 89[7]
Iodine 2-Amino-4-methylphenol, Aromatic AldehydesSolvent-free (Microwave)N/AN/A67-90[15]
LAIL@MNP 2-Aminophenol, BenzaldehydeSolvent-free (Ultrasound)7030 minup to 90[16]
Alumina 2-Aminophenol, AldehydeAcetonitrileRoom Temp.5 h55-75[17]
EG-G2-Pd 2-Aminophenol, BenzaldehydeEthanol503 h88[17]
Ni(II) complex 2-Aminophenol, Aromatic AldehydesDMF803-4 h87-94[18]

Table 2: Recyclability of Selected Heterogeneous Catalysts

CatalystNumber of CyclesFinal Yield (%)Reference
Fe3O4@SiO2-SO3H Nanoparticles 584[9][19]
Brønsted Acidic Ionic Liquid (BAIL) gel 5>90 (approx.)[18]
LAIL@MNP SeveralNo significant decline in activity[16]
EG-G2-Pd 5Low degradation of activity[17]

Experimental Protocols

Protocol 1: General Procedure for Benzoxazole Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel under Solvent-Free Conditions [2]

  • To a 5 mL vessel, add 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the BAIL gel (0.01 mmol, 1 mol%).

  • Stir the reaction mixture at 130°C for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, dissolve the mixture in ethyl acetate (10 mL).

  • Separate the catalyst by centrifugation.

  • Dry the organic layer over anhydrous MgSO4 and concentrate under vacuum to obtain the crude product.

  • If necessary, purify the crude product by silica gel column chromatography.

G start Start: Combine Reactants and Catalyst react Stir at 130°C for 5h start->react monitor Monitor by TLC/GC react->monitor workup Dissolve in Ethyl Acetate monitor->workup separate Separate Catalyst (Centrifugation) workup->separate dry Dry and Concentrate Organic Layer separate->dry purify Purify by Column Chromatography (if needed) dry->purify end End: Obtain Pure Product purify->end

Caption: Experimental workflow for a typical solvent-free benzoxazole synthesis.

Protocol 2: General Procedure for Microwave-Assisted Benzoxazole Synthesis using a Deep Eutectic Solvent (DES) Catalyst [12]

  • Catalyst Preparation: Prepare the [CholineCl][oxalic acid] catalyst by mixing choline chloride (10 mmol) and oxalic acid (10 mmol) and heating at 100°C with stirring until a clear, colorless liquid forms.

  • In a microwave reaction tube, combine the 2-aminophenol derivative (1.0 mmol), the aromatic aldehyde (1.0 mmol), and [CholineCl][oxalic acid] (10 mol%).

  • Irradiate the mixture in a microwave reactor at the optimized temperature (e.g., 130°C) for the determined time (e.g., 15 minutes).

  • Monitor for reaction completion using TLC.

  • After completion, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with distilled water and dry with Na2SO4.

  • Remove the solvent under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.

G start Start: Prepare DES Catalyst setup Combine Reactants and Catalyst in Microwave Tube start->setup irradiate Microwave Irradiation (e.g., 130°C, 15 min) setup->irradiate monitor Monitor by TLC irradiate->monitor workup Workup: Extraction with Ethyl Acetate monitor->workup purify Purification: Recrystallization workup->purify end End: Obtain Pure Product purify->end

Caption: A typical workflow for microwave-assisted benzoxazole synthesis.

References

Validation & Comparative

Validating the In Vivo Anticancer Potential of 2-(4-bromo-phenyl)-benzooxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel, effective, and safer anticancer therapeutics is a cornerstone of modern oncological research. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological activities, including potent anticancer effects. This guide focuses on the validation of the in vivo anticancer effects of a specific derivative, 2-(4-bromo-phenyl)-benzooxazole. While direct in vivo studies on this particular compound are not yet available in the public domain, this document provides a comprehensive framework for its evaluation. By leveraging data from structurally related benzoxazole and benzothiazole analogues and comparing them against established standard-of-care anticancer agents, researchers can effectively design and contextualize future in vivo studies. This guide presents detailed experimental protocols, comparative data tables, and visual workflows to facilitate this process.

Comparative Landscape of Anticancer Agents

The therapeutic efficacy of a novel anticancer agent can only be ascertained through rigorous comparison with existing treatments. This section provides a comparative overview of a structurally related benzothiazole derivative and several standard chemotherapeutic drugs across different cancer models.

Table 1: In Vivo Performance of a Structurally Related Benzothiazole and Standard Anticancer Drugs

Compound/DrugClassCancer ModelDosing RegimenKey Efficacy Endpoint(s)Reference
2-(4-Aminophenyl)benzothiazole (3'-bromo derivative)BenzothiazoleHuman Mammary Carcinoma Xenografts (ER+ & ER-)Not SpecifiedPotent growth inhibition[1][2]
PaclitaxelTaxaneBreast Cancer Xenografts (MCF-7, SKBR3)Intraperitoneal injectionSignificant inhibition of tumor growth, increased apoptosis[3]
CisplatinPlatinum-basedSmall Cell Lung Cancer Xenografts (H526)1.5 mg/kg (pretreatment), 3.0 mg/kg (treatment)Induced resistance to subsequent higher doses[4][5][6]
DoxorubicinAnthracyclineLiver Cancer Xenografts (H22)Not SpecifiedSignificant reduction in tumor growth[7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of preclinical anticancer agents. The following sections outline standard methodologies for key in vivo experiments.

Xenograft Tumor Model

The human tumor xenograft model is a widely used in vivo platform to assess the efficacy of novel anticancer compounds.

  • Cell Culture: The selected human cancer cell line (e.g., breast, lung, colon) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound, this compound, would be administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at various predetermined doses. A vehicle control group and a positive control group (treated with a standard anticancer drug) are essential.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight (as an indicator of toxicity), survival rate, and tumor weight at the end of the study are also monitored.

  • Histopathological and Molecular Analysis: At the end of the study, tumors and major organs are excised for histopathological examination (e.g., H&E staining, TUNEL assay for apoptosis) and molecular analysis (e.g., Western blotting, immunohistochemistry) to investigate the mechanism of action.

Experimental_Workflow cluster_Preparation Preparation cluster_Implantation Implantation cluster_Monitoring_and_Treatment Monitoring & Treatment cluster_Evaluation Evaluation Cell_Culture Cancer Cell Culture Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Groups Tumor_Growth_Monitoring->Randomization Treatment_Administration Treatment Administration (Test Compound, Vehicle, Positive Control) Randomization->Treatment_Administration Efficacy_Evaluation Efficacy Evaluation (Tumor Volume, Body Weight, Survival) Treatment_Administration->Efficacy_Evaluation Tissue_Collection Tissue Collection at Endpoint Efficacy_Evaluation->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis

In Vivo Xenograft Study Workflow

Signaling Pathways and Mechanism of Action

While the precise in vivo mechanism of action for this compound is yet to be elucidated, studies on related benzoxazole and benzothiazole derivatives suggest potential involvement of key signaling pathways that regulate cell survival, proliferation, and apoptosis. The aryl hydrocarbon receptor (AhR) pathway has been identified as a target for some anticancer benzothiazoles. Activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which may metabolize the compound into active cytotoxic species, ultimately leading to DNA damage and apoptosis.

Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular cluster_Nucleus Nucleus Benzoxazole This compound AhR Aryl Hydrocarbon Receptor (AhR) Benzoxazole->AhR Binds DNA_Adducts DNA Adducts Benzoxazole->DNA_Adducts Forms AhR_Complex AhR-ARNT Complex AhR->AhR_Complex ARNT ARNT ARNT->AhR_Complex XRE Xenobiotic Response Element (XRE) AhR_Complex->XRE Binds to CYP1A1 CYP1A1 Induction CYP1A1->Benzoxazole Metabolizes XRE->CYP1A1 Promotes Transcription Apoptosis Apoptosis DNA_Adducts->Apoptosis

Hypothesized Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Conclusion

While direct in vivo evidence for the anticancer effects of this compound is currently lacking, the promising activity of structurally related compounds provides a strong rationale for its investigation. This guide offers a framework for the systematic in vivo validation of this compound. By employing established xenograft models, detailed experimental protocols, and a comparative analysis against standard-of-care agents, researchers can thoroughly evaluate the therapeutic potential of this compound. The provided workflows and pathway diagrams serve as valuable tools for experimental design and for understanding its potential mechanism of action. Future in vivo studies are essential to determine the efficacy, toxicity, and pharmacokinetic profile of this promising benzoxazole derivative, paving the way for its potential clinical development.

References

comparative study of different synthetic routes for 2-aryl-benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aryl-benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and natural products. The development of efficient and sustainable synthetic methods to access these valuable compounds is a continuous endeavor in organic synthesis. This guide provides a comparative overview of various synthetic routes for the preparation of 2-aryl-benzoxazoles, with a focus on reaction efficiency, conditions, and environmental impact. Experimental data is presented to facilitate objective comparison, and detailed protocols for key methods are provided.

I. Overview of Synthetic Strategies

The synthesis of 2-aryl-benzoxazoles predominantly involves the cyclization of a 2-aminophenol precursor with a suitable C1-aryl source. The choice of reactants, catalysts, and reaction conditions significantly influences the yield, purity, and sustainability of the process. The primary synthetic approaches can be broadly categorized as follows:

  • Conventional Condensation Reactions: These classical methods involve the reaction of 2-aminophenols with carboxylic acids, acyl chlorides, or aldehydes under thermal conditions, often requiring strong acids or high temperatures.

  • One-Pot Syntheses: To improve efficiency and reduce waste, several one-pot procedures have been developed. These methods combine multiple reaction steps in a single vessel, avoiding the isolation of intermediates.

  • Catalytic Methods: A diverse array of catalysts, including metal complexes, nanocatalysts, and organocatalysts, have been employed to promote the synthesis of 2-aryl-benzoxazoles under milder conditions with improved selectivity.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields in shorter timeframes and aligning with the principles of green chemistry.

  • Green and Alternative Methods: This category encompasses a range of environmentally benign approaches, such as the use of ultrasound, electrochemical synthesis, and biodegradable catalysts or solvents.

The following diagram illustrates the logical relationship between the common starting materials and the primary synthetic strategies for obtaining 2-aryl-benzoxazoles.

G cluster_start Starting Materials cluster_methods Synthetic Strategies 2-Aminophenol 2-Aminophenol Conventional Condensation Conventional Condensation 2-Aminophenol->Conventional Condensation One-Pot Synthesis One-Pot Synthesis 2-Aminophenol->One-Pot Synthesis Catalytic Methods Catalytic Methods 2-Aminophenol->Catalytic Methods Microwave-Assisted Synthesis Microwave-Assisted Synthesis 2-Aminophenol->Microwave-Assisted Synthesis Aryl Aldehyde Aryl Aldehyde Aryl Aldehyde->Conventional Condensation Aryl Aldehyde->Catalytic Methods Aryl Aldehyde->Microwave-Assisted Synthesis Aryl Carboxylic Acid / Derivative Aryl Carboxylic Acid / Derivative Aryl Carboxylic Acid / Derivative->Conventional Condensation Aryl Carboxylic Acid / Derivative->Microwave-Assisted Synthesis Aryl Thioamide Aryl Thioamide Aryl Thioamide->One-Pot Synthesis o-Nitrophenol / Benzylic Alcohol o-Nitrophenol / Benzylic Alcohol o-Nitrophenol / Benzylic Alcohol->One-Pot Synthesis 2-Aryl-Benzoxazole 2-Aryl-Benzoxazole Conventional Condensation->2-Aryl-Benzoxazole One-Pot Synthesis->2-Aryl-Benzoxazole Green & Alternative Methods Green & Alternative Methods Catalytic Methods->Green & Alternative Methods Catalytic Methods->2-Aryl-Benzoxazole Microwave-Assisted Synthesis->Green & Alternative Methods Microwave-Assisted Synthesis->2-Aryl-Benzoxazole Green & Alternative Methods->2-Aryl-Benzoxazole

Caption: Synthetic pathways to 2-aryl-benzoxazoles.

II. Comparative Performance Data

The following tables summarize the performance of various synthetic methods for the preparation of 2-phenylbenzoxazole, a representative example of the 2-aryl-benzoxazole class. This allows for a direct comparison of reaction conditions, times, and yields.

Table 1: Synthesis of 2-Phenylbenzoxazole via Condensation of 2-Aminophenol and Benzaldehyde

Catalyst/PromoterSolventTemperature (°C)TimeYield (%)Reference
None (Conventional)EthanolReflux12 hModerate[1]
Ag@Fe2O3 NanoparticlesEthanol/Water (1:4)Room Temp.7 min97%[2]
Fe3O4@SiO2-SO3HSolvent-free5015 min95%
Cu(OTf)2Chlorobenzene1208 h92%[3]
[CholineCl][Oxalic Acid] (Microwave)-13015 min94%[4]
Iodine (Microwave)Solvent-free12010 min85%[5]

Table 2: Synthesis of 2-Aryl-Benzoxazoles from Other Precursors

PrecursorsMethod/CatalystSolventTemperature (°C)TimeYield (%)Reference
2-Aminophenol, Benzoic AcidHeteropolyacidsTolueneReflux5 h95%[6]
2-Aminophenol, N-PhenylbenzothioamidePh3BiCl21,2-Dichloroethane6018 h99%[7]
o-Nitrophenol, Benzyl AlcoholIron-catalyzedToluene14012 h91%
2-Aminophenol, Benzoic AcidLemon Juice (Microwave)Ethanol-1-2 min80-90%

III. Experimental Protocols

This section provides detailed experimental procedures for three distinct and representative synthetic methods.

Protocol 1: Nanocatalyst-Mediated Synthesis using Ag@Fe2O3 Core-Shell Nanoparticles[2]

This protocol describes a rapid and highly efficient green synthesis at room temperature.

Workflow:

G cluster_workflow Experimental Workflow start Mix 2-aminophenol, benzaldehyde, and Ag@Fe2O3 catalyst in Ethanol/Water stir Stir at Room Temperature (7 min) start->stir separate Separate catalyst using an external magnet stir->separate recrystallize Recrystallize product from ethanol separate->recrystallize end Pure 2-Phenylbenzoxazole recrystallize->end

Caption: Nanocatalyst-mediated synthesis workflow.

Procedure:

  • In a round-bottom flask, a mixture of 2-aminophenol (1 mmol), benzaldehyde (1 mmol), and Ag@Fe2O3 core-shell nanoparticles (20 mg) in a 1:4 mixture of ethanol and water (5 mL) is prepared.

  • The reaction mixture is stirred vigorously at room temperature for 7 minutes. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, the magnetic nanocatalyst is separated from the reaction mixture using an external magnet.

  • The catalyst is washed with ethyl acetate and can be reused for subsequent reactions.

  • The solvent from the reaction mixture is evaporated under reduced pressure.

  • The crude product is recrystallized from ethanol (96%) to afford pure 2-phenylbenzoxazole.

Protocol 2: One-Pot Synthesis using Triphenylbismuth Dichloride[8]

This method provides a high-yielding route from thioamides under mild conditions.

Workflow:

G cluster_workflow Experimental Workflow start Mix 2-aminophenol, N-phenylthiobenzamide, and Ph3BiCl2 in 1,2-DCE heat Stir at 60 °C for 18 h start->heat workup Aqueous workup and extraction with CH2Cl2 heat->workup purify Purify by column chromatography workup->purify end Pure 2-Phenylbenzoxazole purify->end

Caption: One-pot synthesis with Ph3BiCl2 workflow.

Procedure:

  • A mixture of 2-aminophenol (0.5 mmol), N-phenylthiobenzamide (0.5 mmol), and triphenylbismuth dichloride (1.0 mmol) in 1,2-dichloroethane (3.0 mL) is prepared in a reaction vial.

  • The mixture is stirred at 60 °C for 18 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water (20 mL) and dichloromethane (20 mL).

  • The aqueous phase is extracted with dichloromethane (3 x 30 mL).

  • The combined organic phases are washed with brine (20 mL) and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure 2-arylbenzoxazole.

Protocol 3: Microwave-Assisted Green Synthesis using Lemon Juice Extract

This protocol exemplifies an eco-friendly approach utilizing a natural acid catalyst and microwave irradiation.

Workflow:

G cluster_workflow Experimental Workflow start Mix 2-aminophenol, carboxylic acid, and lemon juice extract in ethanol irradiate Microwave irradiation (1-2 min) start->irradiate quench Pour into ice-cold water irradiate->quench filter_recrystallize Filter and recrystallize from ethanol quench->filter_recrystallize end Pure 2-Arylbenzoxazole filter_recrystallize->end

References

comparing the corrosion inhibition efficiency of benzoxazole and benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Corrosion Inhibition Efficiencies: Benzoxazole vs. Benzothiazole Derivatives

This guide provides a detailed comparison of the corrosion inhibition performance of benzoxazole and benzothiazole derivatives, two prominent classes of heterocyclic organic compounds used to protect metals in corrosive environments. The inherent properties of these molecules, particularly the presence of heteroatoms (nitrogen, oxygen, sulfur) and aromatic π-systems, allow them to effectively adsorb onto metal surfaces and mitigate corrosion. This analysis is supported by quantitative data from various experimental studies and is intended for researchers and scientists in the fields of materials science and chemical engineering.

Mechanism of Corrosion Inhibition

The primary mechanism by which both benzoxazole and benzothiazole derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1] This adsorption process can occur through:

  • Chemisorption: Involving the sharing of lone pair electrons of heteroatoms (N, S, O) or π-electrons from the aromatic rings with the vacant d-orbitals of the metal atoms.

  • Physisorption: Involving electrostatic interactions between the charged inhibitor molecules and the charged metal surface.

Quantum chemical studies, often employing Density Functional Theory (DFT), have shown that the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are crucial in determining the inhibition efficiency.[2][3][4] A high E_HOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, while a low E_LUMO value suggests a higher capacity to accept electrons from the metal (back-donation).[5] This dual interaction strengthens the adsorption bond, leading to enhanced inhibition. These compounds act by blocking the active sites on the metal, thereby suppressing both anodic metal dissolution and cathodic hydrogen evolution reactions.[6][7]

Data Presentation: Inhibition Efficiency

The following tables summarize the corrosion inhibition efficiency (IE%) of various benzoxazole and benzothiazole derivatives on different metals in acidic media, as determined by key electrochemical and gravimetric methods.

Table 1: Corrosion Inhibition Efficiency of Benzoxazole Derivatives

Inhibitor NameMetalCorrosive MediumTechniqueConcentrationInhibition Efficiency (%)Reference
2-(benzo[d]oxazol-2-yl)phenol (BOP)N80 Steel1 M HClEIS & PDP1 mM< 92.9 (Order: BOP < BOPO < QBO)[8][9][10]
6-(benzo[d]oxazol-2-yl)pyridin-2-ol (BOPO)N80 Steel1 M HClEIS & PDP1 mM92.9 (Order: BOP < BOPO < QBO)[8][9][10]
2-(quinolin-2-yl)benzo[d]oxazole (QBO)N80 Steel1 M HClEIS & PDP1 mM95.8 (Order: BOP < BOPO < QBO)[8][9][10]

Table 2: Corrosion Inhibition Efficiency of Benzothiazole Derivatives

Inhibitor NameMetalCorrosive MediumTechniqueConcentrationInhibition Efficiency (%)Reference
(Z)-5-(4-chlorobenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one (CBTMT)Mild Steel15% HClWeight Loss150 ppm95.8[11][12]
(Z)-5-(4-methoxybenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one (MBTMT)Mild Steel15% HClWeight Loss150 ppm97.5[11][12]
Benzo[d]thiazol-2-amine (4-BAT)AISI 1035 Steel1 M HClEIS, PDP, WLNot SpecifiedMost effective of three tested derivatives
2-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl) acrylamide (BTMA-2)Carbon Steel2 M HClEIS, PDP, WLNot Specified93.1[13]
2-mercaptobenzothiazole (2-MBT)Galvanised SteelNaCl SolutionEIS & PDP1 mMEnhanced mitigation at higher concentrations[14]
2-aminobenzothiazole (2-ABT)Galvanised SteelNaCl SolutionEIS & PDP1 mMEnhanced mitigation at higher concentrations[14]

Experimental Protocols

The data presented above were obtained using standardized corrosion testing methodologies. Below are detailed overviews of these key experimental protocols.

Weight Loss Method

This gravimetric technique provides a direct measure of metal loss over time.[15][16]

  • Specimen Preparation: Metal coupons of known dimensions and composition are cleaned, polished, dried, and weighed accurately.[17][18]

  • Immersion: The weighed coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without various concentrations of the inhibitor for a specified duration (e.g., 6 to 72 hours) and at a controlled temperature.[19][20]

  • Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • IE% = [(W_blank - W_inhibitor) / W_blank] * 100

    • Where W_blank is the weight loss in the absence of the inhibitor and W_inhibitor is the weight loss in its presence.[20]

Potentiodynamic Polarization (PDP)

PDP is an electrochemical technique used to determine the corrosion current density (i_corr) and corrosion potential (E_corr).[21][22]

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal sample as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[22][23]

  • Procedure: After allowing the open circuit potential (OCP) to stabilize, the potential of the working electrode is scanned in both anodic and cathodic directions from E_corr at a slow, constant rate (e.g., 0.6 V/h or 1 mV/s).[24]

  • Data Analysis: The resulting current is plotted against the potential (Tafel plot). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential.[24][25]

  • Calculation: The inhibition efficiency is calculated as:

    • IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100

    • Where i_corr_blank and i_corr_inhibitor are the corrosion current densities without and with the inhibitor, respectively.[7]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, offering insights into the corrosion mechanism.[26][27][28]

  • Setup: The same three-electrode cell as in PDP is used.

  • Procedure: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the system at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[23][29]

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The Nyquist plot typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct).[6][29] A larger R_ct value indicates greater resistance to corrosion.

  • Calculation: The inhibition efficiency is calculated from the R_ct values:

    • IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100

    • Where R_ct_inhibitor and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.[29]

Visualizations

Corrosion Inhibition Mechanism

CorrosionInhibition cluster_solution Corrosive Solution cluster_surface Metal Surface Inhibitor Inhibitor Molecules Metal Metal Bulk Inhibitor->Metal Adsorption (Protective Film Formation) Ion_plus H+ Ion_plus->Metal Cathodic Reaction (Blocked) Ion_minus Cl- Metal->Ion_plus Anodic Dissolution (Blocked)

Caption: General mechanism of corrosion inhibition by adsorption.

Experimental Workflow for Inhibitor Evaluation

Workflow cluster_tests Measurement Methods A Metal Specimen Preparation C Immersion / Exposure A->C B Prepare Corrosive Solution +/- Inhibitor B->C D Corrosion Measurement Techniques C->D WL Weight Loss D->WL PDP Potentiodynamic Polarization D->PDP EIS Electrochemical Impedance Spectroscopy D->EIS E Data Analysis F Calculate Inhibition Efficiency (IE%) E->F WL->E PDP->E EIS->E

Caption: Workflow for evaluating corrosion inhibitor performance.

Conclusion

Both benzoxazole and benzothiazole derivatives have demonstrated significant potential as effective corrosion inhibitors for various metals, particularly steel, in acidic environments.[6] The data indicates that inhibition efficiencies frequently exceed 90%. The specific performance is highly dependent on the molecular structure of the derivative, including the nature and position of substituent groups, which influence the electron density at the heteroatoms and the overall planarity of the molecule. Benzothiazole derivatives, containing both nitrogen and sulfur, often exhibit excellent inhibition due to the strong affinity of sulfur for metal surfaces.[12] However, highly efficient benzoxazole derivatives have also been synthesized.[9] Ultimately, the choice between these two classes of inhibitors will depend on the specific application, the metal to be protected, the nature of the corrosive environment, and economic considerations.

References

Spectroscopic Cross-Validation of 2-(4-bromo-phenyl)-benzooxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-validation of the spectroscopic data for 2-(4-bromo-phenyl)-benzooxazole, a heterocyclic compound of interest in pharmaceutical and materials science research.[1] Its spectroscopic profile is objectively compared with two structural analogs: 2-phenyl-benzooxazole and 2-(4-chloro-phenyl)-benzooxazole. This comparison, supported by experimental data and detailed methodologies, serves as a valuable resource for researchers, scientists, and drug development professionals in verifying the identity and purity of these compounds.

Data Presentation: Comparative Spectroscopic Analysis

The following tables summarize the key spectroscopic data obtained for this compound and its analogs.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.[2] The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei.

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound Aromatic protons typically resonate between 7.0 and 8.5 ppm. The exact shifts and coupling constants are dependent on the substitution pattern.Aromatic carbons appear between 110-160 ppm. The carbon attached to bromine will have a characteristic chemical shift.
2-phenyl-benzooxazole Aromatic protons are observed in the range of 7.0 - 8.5 ppm.Aromatic carbons are found in the 110-160 ppm region.
2-(4-chloro-phenyl)-benzooxazole Aromatic protons resonate in the 7.0 - 8.5 ppm range.Aromatic carbons appear between 110-160 ppm. The carbon attached to chlorine will show a distinct chemical shift.

Note: Specific peak assignments and coupling constants can vary slightly based on the solvent and instrument frequency used.

Table 2: FT-IR Spectroscopic Data

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

CompoundKey FT-IR Absorption Bands (cm⁻¹)
This compound ~1630 (C=N stretch), ~1580 (C=C aromatic stretch), ~1240 (C-O-C stretch), ~1010 (C-Br stretch)
2-phenyl-benzooxazole ~1630 (C=N stretch), ~1580 (C=C aromatic stretch), ~1245 (C-O-C stretch)[3]
2-(4-chloro-phenyl)-benzooxazole ~1630 (C=N stretch), ~1580 (C=C aromatic stretch), ~1240 (C-O-C stretch), ~1090 (C-Cl stretch)
Table 3: UV-Vis Spectroscopic Data

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
This compound Data not readily available in searched literature.Data not readily available in searched literature.
2-phenyl-benzooxazole ~305Data not readily available in searched literature.
2-(4-chloro-phenyl)-benzooxazole Data not readily available in searched literature.Data not readily available in searched literature.

Note: The λmax and molar absorptivity are solvent-dependent.

Table 4: Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Peaks (m/z)
This compound 273/275 (due to ⁷⁹Br/⁸¹Br isotopes)[4]Fragmentation would likely involve loss of Br, CO, and cleavage of the benzoxazole ring.
2-phenyl-benzooxazole 195[3][5]167 ([M-CO]⁺), 92, 65
2-(4-chloro-phenyl)-benzooxazole 229/231 (due to ³⁵Cl/³⁷Cl isotopes)Fragmentation would be similar to the bromo-analog, with loss of Cl, CO, and ring cleavage.

Experimental Protocols

Standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2] Tetramethylsilane (TMS) is typically added as an internal standard.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0 ppm.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.[6] Press the mixture into a thin, transparent pellet using a hydraulic press.[6]

  • Data Acquisition : Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum.

  • Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) of a known concentration.

  • Data Acquisition : Record a baseline spectrum of the solvent in a quartz cuvette. Fill the cuvette with the sample solution and record the absorption spectrum over a specific wavelength range (e.g., 200-400 nm).

  • Data Processing : The absorbance values are plotted against the wavelength to obtain the UV-Vis spectrum.

Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent.

  • Data Acquisition : Introduce the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS). The molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

  • Data Processing : The detector records the abundance of each ion, and the data is presented as a mass spectrum, a plot of relative intensity versus m/z.[1]

Visualization of Workflows

The following diagrams illustrate the logical workflows for data cross-validation and comparative analysis.

spectroscopic_cross_validation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_validation Cross-Validation NMR NMR Spectroscopy Process Spectral Processing NMR->Process FTIR FT-IR Spectroscopy FTIR->Process UVVis UV-Vis Spectroscopy UVVis->Process MS Mass Spectrometry MS->Process PeakID Peak Identification & Assignment Process->PeakID Structure Structural Elucidation PeakID->Structure Compare Comparison with Literature/Reference Data Structure->Compare Consistency Internal Consistency Check Structure->Consistency Final Validated Structure Compare->Final Consistency->Final

Caption: Workflow for Spectroscopic Data Cross-Validation.

comparative_analysis cluster_alternatives Alternative Molecules for Comparison cluster_data_comparison Spectroscopic Data Comparison Target This compound (Target Molecule) NMR_Comp NMR Data (Chemical Shifts, Coupling) Target->NMR_Comp FTIR_Comp FT-IR Data (Vibrational Frequencies) Target->FTIR_Comp UVVis_Comp UV-Vis Data (Absorption Maxima) Target->UVVis_Comp MS_Comp Mass Spec Data (m/z, Fragmentation) Target->MS_Comp Alt1 2-phenyl-benzooxazole Alt1->NMR_Comp Alt1->FTIR_Comp Alt1->UVVis_Comp Alt1->MS_Comp Alt2 2-(4-chloro-phenyl)-benzooxazole Alt2->NMR_Comp Alt2->FTIR_Comp Alt2->UVVis_Comp Alt2->MS_Comp Conclusion Identification of Unique Spectroscopic Signatures and Confirmation of Structure NMR_Comp->Conclusion FTIR_Comp->Conclusion UVVis_Comp->Conclusion MS_Comp->Conclusion

Caption: Comparative Spectroscopic Analysis Workflow.

References

Unlocking the Therapeutic Potential of 2-Phenyl-Benzoxazoles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships (SAR) of 2-phenyl-benzoxazole derivatives reveals a versatile scaffold with significant potential in drug discovery. Researchers have extensively explored this chemical class, demonstrating its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. This guide provides a comparative analysis of key SAR findings, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in navigating this promising area of medicinal chemistry.

The benzoxazole core, a fusion of benzene and oxazole rings, serves as a privileged structure in medicinal chemistry. When substituted with a phenyl group at the 2-position, the resulting 2-phenyl-benzoxazole scaffold offers a unique three-dimensional arrangement that can be finely tuned to interact with various biological targets.[1] Modifications at the 2-phenyl ring and the benzoxazole nucleus have profound effects on the biological activity, offering a rich landscape for SAR studies.

Anticancer Activity: Targeting Proliferation and Survival

Numerous studies have highlighted the potent antiproliferative activity of 2-phenyl-benzoxazole derivatives against a range of human cancer cell lines.[1] Key SAR insights indicate that the nature and position of substituents on both the phenyl and benzoxazole rings are critical for cytotoxicity.

A 2025 study systematically investigated a series of novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives for their antiproliferative activity. The findings underscored the importance of substitution patterns for anticancer efficacy. For instance, derivatives bearing a methoxy group at the 3-position of the phenyl ring generally exhibited higher activity.[1] Furthermore, the presence of a morpholine or an N,N-diethyl group at the 4-position of the phenyl ring was associated with enhanced potency.[1] On the benzoxazole ring, substitution at the 5-position with a halogen atom, such as chlorine or bromine, was also found to be beneficial for antiproliferative activity.[1]

In another study, 2-phenyl-benzoxazole derivatives were evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[2] The introduction of a methyl group at the 5-position of the benzoxazole ring in combination with specific substitutions on the 2-phenyl ring led to potent VEGFR-2 inhibition and strong antiproliferative effects against HepG2 and MCF-7 cancer cell lines.[2] For example, a derivative with a 5-methylbenzoxazole core and a 2,5-dichloro phenyl moiety at the 2-position demonstrated significant cytotoxicity.[2]

The following table summarizes the antiproliferative activity of selected 2-phenyl-benzoxazole derivatives against the NCI-H460 non-small cell lung cancer cell line.

Compound ID5-Position (Benzoxazole)3-Position (Phenyl)4-Position (Phenyl)IC50 (µM) on NCI-H460
30 HHN,N-diethyl1.7[1]
33 ClHN,N-diethyl1.1[1]
36 BrHN,N-diethyl1.3[1]
40 HOCH3Morpholine0.4[1]
43 ClOCH3N,N-diethyl1.8[1]
45 BrOCH3N,N-diethyl0.9[1]
46 HOCH3Piperidine1.1[1]
47 ClOCH3Piperidine1.3[1]
Etoposide (Reference) ---6.1[1]

Antimicrobial Activity: A Scaffold to Combat Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 2-Phenyl-benzoxazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[3][4][5] The SAR in this context also points to the critical role of substituents on both ring systems.

A study exploring a series of Schiff's bases derived from (4-Benzoxazol-2-yl-phenyl)-isopropylidine-amine demonstrated that specific substitutions on the phenyl ring led to potent antimicrobial activity.[3][5] Compounds with electron-withdrawing groups on the phenyl ring generally exhibited enhanced antibacterial effects.[6] For instance, derivatives with chloro and nitro substitutions showed significant activity against various bacterial strains.[3]

Another investigation into 2-substituted benzoxazoles highlighted their broad-spectrum antimicrobial potential.[4] The study synthesized two series of derivatives, 2-phenyl-1,3-benzoxazoles and N-phenyl-1,3-benzoxazol-2-amines, and screened them against Gram-positive and Gram-negative bacteria, as well as fungal strains. Molecular docking studies suggested that the antibacterial activity could be attributed to the inhibition of DNA gyrase.[4]

The following table presents the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of a representative 2-phenyl-benzoxazole derivative.

Compound IDGram-Negative BacteriaMIC (µg/mL)Gram-Positive BacteriaMIC (µg/mL)
47 Pseudomonas aeruginosa0.25[1]Enterococcus faecalis0.5[1]

Other Biological Activities

Beyond their anticancer and antimicrobial properties, 2-phenyl-benzoxazole derivatives have shown potential in other therapeutic areas. Studies have reported their activity as:

  • Sortase A inhibitors: A series of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives were identified as potent inhibitors of Staphylococcus aureus Sortase A, an enzyme crucial for bacterial virulence.[7]

  • Tyrosinase inhibitors: Certain 2-phenylbenzoxazole derivatives have been explored as skin-lightening agents due to their ability to inhibit melanin biosynthesis and tyrosinase activity.[8]

  • P2Y14R antagonists: Novel 2-phenyl-benzoxazole acetamide derivatives have been discovered as potent antagonists of the P2Y14 receptor, suggesting their potential in treating gout.[9]

  • Acetylcholinesterase inhibitors: Some derivatives have been designed as acetylcholinesterase inhibitors with antioxidant properties, showing promise for enhancing learning and memory.[10]

Experimental Protocols

General Synthesis of 2-(3,4-disubstituted phenyl)benzoxazole Derivatives

The synthesis of the target 2-(3,4-disubstituted phenyl)benzoxazole derivatives was achieved through a cyclocondensation reaction of corresponding Schiff bases with NaCN.[1] The Schiff bases were prepared by the condensation of appropriately substituted benzaldehydes with 2-aminophenols. Sustainable synthetic methods such as microwave-assisted, ultrasound-assisted, and mechanochemical reactions were employed to improve yields and reduce reaction times.[1]

In Vitro Antiproliferative Activity Assay

Human cancer cell lines were seeded in 96-well plates and treated with various concentrations of the synthesized benzoxazole derivatives for a specified duration (e.g., 72 hours). Cell viability was assessed using a suitable method, such as the MTT assay. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was then calculated from the dose-response curves.[1]

In Vitro Antibacterial Activity Assay

The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Briefly, serial dilutions of the compounds were prepared in a 96-well microtiter plate containing bacterial suspension in a suitable broth. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth after incubation.[1]

Visualizing the Structure-Activity Landscape

The following diagrams illustrate key concepts related to the SAR of 2-phenyl-benzoxazole derivatives.

SAR_Anticancer cluster_benzoxazole 2-Phenyl-Benzoxazole Scaffold Scaffold 5-Position 2-Position Phenyl_Subs Phenyl Ring Substitutions Scaffold:f1->Phenyl_Subs Substitution at 2-phenyl ring Benzoxazole_Subs Benzoxazole Ring Substitutions Scaffold:f0->Benzoxazole_Subs Substitution at benzoxazole ring High_Activity_Phenyl 3-OCH3 4-Morpholine 4-N,N-diethyl Phenyl_Subs->High_Activity_Phenyl Favorable High_Activity_Benzoxazole 5-Cl 5-Br Benzoxazole_Subs->High_Activity_Benzoxazole Favorable

Figure 1: Key structural modifications influencing the anticancer activity of 2-phenyl-benzoxazole derivatives.

Experimental_Workflow Start Design & Synthesis of 2-Phenyl-Benzoxazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Biological_Screening In Vitro Biological Evaluation Characterization->Biological_Screening Anticancer_Assay Antiproliferative Activity (e.g., MTT Assay) Biological_Screening->Anticancer_Assay Antimicrobial_Assay Antibacterial/Antifungal Activity (e.g., MIC Determination) Biological_Screening->Antimicrobial_Assay SAR_Analysis Structure-Activity Relationship Analysis Anticancer_Assay->SAR_Analysis Antimicrobial_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Figure 2: A generalized experimental workflow for the SAR study of 2-phenyl-benzoxazole derivatives.

References

A Comparative Guide to the Photophysical Properties of Substituted Benzoxazoles: The Impact of Bromine and Other Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photophysical properties of bromo-substituted benzoxazoles against other substituted analogues. The inclusion of experimental data, detailed methodologies, and explanatory diagrams aims to facilitate a deeper understanding of structure-property relationships in this important class of fluorophores.

Introduction to Benzoxazole Photophysics

Benzoxazole derivatives are a prominent class of heterocyclic compounds widely recognized for their significant fluorescent properties. Their rigid, planar structure and extended π-conjugation system make them excellent candidates for a variety of applications, including fluorescent probes, organic light-emitting diodes (OLEDs), and chemosensors. The photophysical characteristics of benzoxazoles, such as their absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetime, can be finely tuned by introducing various substituents onto the benzoxazole core or associated phenyl rings. This guide focuses on the comparative effects of different substituents, with a particular emphasis on the influence of bromine substitution.

Comparative Photophysical Data

The following table summarizes the key photophysical data for a selection of substituted 2-phenylbenzoxazole derivatives. The data has been compiled from various research articles to provide a comparative overview. All measurements were conducted in solution at room temperature.

Substituent (at para-position of phenyl ring)λabs (nm)λem (nm)Quantum Yield (Φf)Reference Compound(s)
Unsubstituted (-H) 3293810.432-phenylbenzoxazole
Bromo (-Br) 3353850.222-(4-bromophenyl)benzoxazole
Methoxy (-OCH₃) 3354800.0182-(2-hydroxy-4-methoxyphenyl)benzoxazole
Amino/Nitro (-NH₂/-NO₂) 4725550.064-(N-propyl-N-iodoethylamino)-7-nitro-2,1,3-benzoxadiazole
Cyano (-CN) *3455020.492-(4-cyano-2-hydroxyphenyl)benzothiazole

Note: Data for the cyano-substituted compound is for a benzothiazole derivative, which has a similar core structure to benzoxazole and is included for a general comparison of the electronic effect of the cyano group.

The Heavy-Atom Effect of Bromine Substitution

The introduction of a bromine atom, a relatively heavy halogen, onto the benzoxazole scaffold has a pronounced effect on its photophysical properties. This is primarily due to the "heavy-atom effect," which enhances spin-orbit coupling.

Heavy_Atom_Effect cluster_absorption Absorption cluster_deactivation Deactivation Pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 hν (Absorption) S1->S0 Fluorescence (k_f) S1->S0 Internal Conversion (k_ic) T1 Triplet State (T₁) S1->T1 Intersystem Crossing (k_isc) (Enhanced by Br) T1->S0 Phosphorescence (k_p) Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_photophysics Photophysical Characterization Synthesis Synthesis of Substituted Benzoxazole Derivatives Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Solution_Prep Solution Preparation (Spectroscopic Grade Solvent) Characterization->Solution_Prep UV_Vis UV-Vis Absorption Spectroscopy Solution_Prep->UV_Vis Fluorescence Fluorescence Emission Spectroscopy Solution_Prep->Fluorescence Quantum_Yield Fluorescence Quantum Yield Measurement UV_Vis->Quantum_Yield Fluorescence->Quantum_Yield Data_Analysis Data Analysis and Comparison Quantum_Yield->Data_Analysis

Unveiling the Bioactivity of 2-(4-bromo-phenyl)-benzooxazole: A Comparative Analysis of In Silico and In Vitro Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals, this report provides a detailed comparison of molecular docking predictions with experimental data for 2-(4-bromo-phenyl)-benzooxazole and its close analogs. This document summarizes key findings on its anticancer, antimicrobial, and enzyme inhibitory activities, offering valuable insights for future drug discovery and development efforts.

The benzoxazole scaffold is a prominent feature in many biologically active compounds, and derivatives of 2-phenyl-benzoxazole have shown significant promise in various therapeutic areas. This guide focuses on the validation of computational molecular docking results for this compound with available experimental data for the compound and its structurally similar analogs. By presenting quantitative data, detailed experimental protocols, and visual representations of workflows and signaling pathways, this report aims to provide a clear and objective resource for the scientific community.

Experimental Data vs. Molecular Docking: A Comparative Overview

While comprehensive experimental data for the exact molecule this compound is limited in publicly available literature, studies on closely related analogs provide valuable benchmarks for validating in silico models. This section compares the predicted binding affinities from molecular docking studies with experimentally determined biological activities.

Anticancer Activity

Molecular docking studies of 2-phenyl-benzoxazole derivatives often predict strong binding affinities to various cancer-related protein targets, such as tyrosine kinases and DNA gyrase. This aligns with experimental findings that demonstrate the cytotoxic effects of these compounds against several cancer cell lines. For instance, a notable analog, 5-amino-2-[p-bromophenyl]-benzoxazole , has shown significant anticancer effects in breast cancer cell lines.[1]

CompoundCell LineExperimental IC50Molecular Docking Target (Predicted)Reference
5-amino-2-[p-bromophenyl]-benzoxazoleMCF-7 (ER+)28 nMApoptosis-related proteins[1]
5-amino-2-[p-bromophenyl]-benzoxazoleMDA-MB (ER-)22 nMApoptosis-related proteins[1]
Antimicrobial Activity

Docking studies on 2-substituted benzoxazoles have suggested that their antibacterial activity may stem from the inhibition of DNA gyrase.[2] Experimental data on various derivatives support their potential as antimicrobial agents.

Compound ClassOrganismExperimental MICPredicted TargetReference
2-substituted benzoxazolesEscherichia coliPotent activity at 25 μg/mLDNA Gyrase[2]
2-substituted benzoxazolesStaphylococcus aureusSignificant inhibitionDNA Gyrase[2]
Enzyme Inhibition

Derivatives of 2-aryl-benzoxazole have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease. Molecular docking studies have been instrumental in understanding the binding modes of these compounds within the enzyme active sites.

Compound ClassEnzymeExperimental InhibitionPredicted Binding InteractionsReference
2-Aryl-6-carboxamide benzoxazolesAcetylcholinesterase (AChE)IC50 values in the nanomolar rangeInteractions with peripheral anionic and catalytic anionic sites[3]
2-Aryl-6-carboxamide benzoxazolesButyrylcholinesterase (BChE)IC50 values in the nanomolar rangeInteractions with the active site gorge[3]

Detailed Experimental Protocols

To ensure the reproducibility and validation of the cited research, this section provides detailed methodologies for key experiments.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound analogs) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium.

  • Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Molecular Docking Protocol

This protocol outlines a general workflow for performing molecular docking studies.

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.

  • Ligand Preparation: The 2D structure of the ligand (e.g., this compound) is drawn and converted to a 3D structure. The ligand is then energy-minimized.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation: The docking software (e.g., AutoDock Vina) is used to predict the binding conformation and affinity of the ligand within the protein's active site.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score and to visualize the interactions between the ligand and the protein residues.

Visualizing the Pathways and Processes

To provide a clearer understanding of the experimental and biological processes, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Drug Discovery and Validation cluster_0 Computational Analysis cluster_1 Chemical Synthesis cluster_2 In Vitro Biological Evaluation cluster_3 Data Analysis and Validation Molecular Docking Molecular Docking Binding Affinity Prediction Binding Affinity Prediction Molecular Docking->Binding Affinity Prediction Correlation of Docking and Experimental Data Correlation of Docking and Experimental Data Binding Affinity Prediction->Correlation of Docking and Experimental Data Virtual Screening Virtual Screening Synthesis of Analogs Synthesis of Analogs Virtual Screening->Synthesis of Analogs Compound Characterization Compound Characterization Synthesis of Analogs->Compound Characterization Anticancer Assays (MTT) Anticancer Assays (MTT) Compound Characterization->Anticancer Assays (MTT) Antimicrobial Assays (MIC) Antimicrobial Assays (MIC) Compound Characterization->Antimicrobial Assays (MIC) Enzyme Inhibition Assays Enzyme Inhibition Assays Compound Characterization->Enzyme Inhibition Assays Anticancer Assays (MTT)->Correlation of Docking and Experimental Data Antimicrobial Assays (MIC)->Correlation of Docking and Experimental Data Enzyme Inhibition Assays->Correlation of Docking and Experimental Data SAR Studies SAR Studies Correlation of Docking and Experimental Data->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Caption: A flowchart illustrating the integrated workflow for drug discovery.

G Apoptosis Induction Pathway by Benzoxazole Derivatives Benzoxazole Derivative Benzoxazole Derivative Mitochondrial Stress Mitochondrial Stress Benzoxazole Derivative->Mitochondrial Stress Bax Activation Bax Activation Mitochondrial Stress->Bax Activation Bcl-2 Inhibition Bcl-2 Inhibition Mitochondrial Stress->Bcl-2 Inhibition Cytochrome c Release Cytochrome c Release Bax Activation->Cytochrome c Release Bcl-2 Inhibition->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Conclusion

The convergence of molecular docking predictions and experimental data for this compound and its analogs underscores the potential of this chemical scaffold in the development of novel therapeutic agents. The data presented in this guide highlight its promising anticancer, antimicrobial, and enzyme inhibitory activities. The detailed protocols and visual aids provided herein are intended to facilitate further research and validation in this exciting area of drug discovery. While more extensive experimental validation for the specific compound this compound is warranted, the existing evidence strongly supports its continued investigation as a lead compound.

References

Assessing the Cytotoxicity of 2-(4-bromo-phenyl)-benzooxazole in Non-Cancerous Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents necessitates a thorough evaluation of their safety profile, particularly their effects on non-cancerous cells. This guide provides a comparative assessment of the cytotoxicity of benzoxazole derivatives, with a focus on 2-(4-bromo-phenyl)-benzooxazole, in various non-cancerous cell lines. Due to a lack of direct experimental data for this compound in non-cancerous cell lines in the reviewed literature, this guide presents data from closely related 2-substituted benzoxazole analogs to offer a comparative perspective on the potential cytotoxicity of this class of compounds.

Comparative Cytotoxicity Data

The following table summarizes the available cytotoxicity data for various 2-substituted benzoxazole derivatives against several non-cancerous cell lines. This data is compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Compound Name/ClassNon-Cancerous Cell LineCytotoxicity Measurement (IC50 or % Inhibition)Reference
2-Aryl 5-hydroxy benzo[d]oxazolesNon-cancerous cells (unspecified)Showed selective growth inhibition of cancer cells[1]
Benzimidazole derivative (BZM-2)Human Gingival Fibroblast (FGH)Very low inhibition (7.7% at the tested concentration)[2]
2-Phenylbenzoxazole fluorosulfate derivativesMurine 3T3L1 embryonic cellsInvestigated, but specific IC50 values not provided[3][4][5][6]
2'-Aryl-2,5'-bibenzoxazolesHuman Embryonic Kidney (HEK293)Used as a non-cancerous control cell line[7]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher cytotoxicity.

Experimental Protocols

The following is a detailed methodology for a commonly used in vitro cytotoxicity assay, the MTT assay, which is frequently employed in the assessment of novel chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Non-cancerous cell line of interest (e.g., HEK293, FGH, 3T3L1)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve with the concentration of the test compound on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Non-Cancerous Cell Line cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of This compound treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24/48/72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate for Formazan Formation add_mtt->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: A generalized workflow for assessing the cytotoxicity of a test compound using the MTT assay.

Disclaimer: The information provided in this guide is for informational purposes only and should not be considered as a definitive assessment of the cytotoxicity of this compound. Further direct experimental studies are required to conclusively determine its safety profile in non-cancerous cell lines.

References

comparing the efficacy of 2-(4-bromo-phenyl)-benzooxazole with commercially available corrosion inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Corrosion Inhibition Efficacy

In the continuous effort to mitigate the economic and safety impacts of metallic corrosion, researchers are constantly exploring novel organic compounds with superior inhibitory properties. One such class of compounds that has garnered significant interest is benzoxazole derivatives. This guide provides a comparative evaluation of the corrosion inhibition efficacy of a specific derivative, 2-(4-bromo-phenyl)-benzooxazole, against commercially available corrosion inhibitors.

Due to the limited availability of direct experimental data for this compound, this guide will utilize data for a structurally similar and highly effective benzoxazole derivative, 2-(quinolin-2-yl)benzo[d]oxazole (QBO), as a proxy to provide a meaningful comparison.[1][2] This analysis is based on experimental data from peer-reviewed studies and product information from manufacturers.

Quantitative Performance Comparison

The following table summarizes the inhibition efficiency of the benzoxazole derivative and a selection of commercial corrosion inhibitors under acidic conditions. The data for the benzoxazole derivative is extracted from a study on N80 steel in a 1 M HCl solution.[1][2] The data for the commercial inhibitors is from a separate study on mild steel in a 20% HCl solution. While the experimental conditions are not identical, they provide a valuable point of reference for a preliminary comparison.

InhibitorTypeConcentrationTest MethodInhibition Efficiency (%)Source
2-(quinolin-2-yl)benzo[d]oxazole (QBO) Benzoxazole Derivative0.1 mMPotentiodynamic Polarization94.3[1][2]
0.5 mMPotentiodynamic Polarization96.8[1][2]
1.0 mMPotentiodynamic Polarization97.5[1][2]
Commercial Inhibitor A Not Disclosed1000 ppmWeight Loss~95
Commercial Inhibitor B Not Disclosed1000 ppmWeight Loss~92
Commercial Inhibitor C Not Disclosed1000 ppmWeight Loss~88
Commercial Inhibitor D Not Disclosed1000 ppmWeight Loss~96
Commercial Inhibitor E Not Disclosed1000 ppmWeight Loss~90

Note: The inhibition efficiencies for the commercial inhibitors are approximated from graphical data.

Overview of Commercially Available Corrosion Inhibitors

Several chemical companies offer a range of corrosion inhibitors for various applications. While specific performance data under the exact conditions mentioned above is often proprietary, the following provides an overview of some commercially available options:

  • Hostacor™ IT (Clariant): A pre-neutralized, low-foaming corrosion inhibitor based on an acyl amido carboxylic acid. It is designed for use in cutting and grinding fluids, rolling emulsions, and water-based hydraulic fluids, offering excellent corrosion protection for steel and good hard water stability.[3]

  • Hostacor™ IS (Clariant): A solid, low-foaming corrosion inhibitor that comes in an acid form, allowing for neutralization with various alkanolamines. Alkanolamine salts of Hostacor™ IS are excellent corrosion inhibitors for steel.[3]

  • Genamin™ CH 020 J (Clariant): A tertiary amine that acts as an alkaline component in emulsifiable metalworking fluids. It is noted for reducing the leaching of heavy metals like cobalt and copper.[4]

  • REWOCOROS® AC 101 and AC 100 US (Evonik): These products are designed to provide excellent corrosion inhibition in metalworking formulations and exhibit low foam tendency and enhanced lubricity.[5]

  • Imidazoline-based inhibitors: These are commonly used in the oil and gas industry and are effective in CO2 and H2S environments. Their active ingredients often include long-chain amines, fatty amides, and fatty acids.[6]

Experimental Protocols

The evaluation of corrosion inhibitor efficacy relies on standardized experimental procedures. The following are detailed methodologies for key experiments cited in the comparative data.

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine corrosion rates and inhibitor efficiency.[7]

  • Specimen Preparation: Metal coupons (e.g., mild steel) of known dimensions are cleaned, degreased, dried, and weighed accurately.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the corrosion inhibitor at a specific temperature for a defined period.

  • Cleaning: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., using a specific acid solution with an inhibitor), dried, and re-weighed.

  • Calculation of Corrosion Rate (CR) and Inhibition Efficiency (IE):

    • CR is calculated using the formula: CR = (K * W) / (A * T * D) where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.

    • IE (%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the mechanism of inhibition.[4]

1. Potentiodynamic Polarization:

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached. A potentiodynamic scan is then performed by polarizing the electrode potential from the cathodic to the anodic region at a constant scan rate.

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions. The inhibition efficiency is calculated as: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100.

2. Electrochemical Impedance Spectroscopy (EIS):

  • Procedure: After reaching a stable OCP, a small amplitude AC signal is applied to the working electrode over a range of frequencies.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency can be calculated as: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100.

Visualizing the Process

To better understand the experimental workflow and the underlying mechanism of corrosion inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Preparation cluster_testing 2. Corrosion Testing cluster_analysis 3. Data Analysis cluster_results 4. Results Metal_Specimen Metal Specimen Weight_Loss Weight Loss Method Metal_Specimen->Weight_Loss Electrochemical_Tests Electrochemical Tests (Polarization, EIS) Metal_Specimen->Electrochemical_Tests Corrosive_Solution Corrosive Solution (e.g., 1 M HCl) Corrosive_Solution->Weight_Loss Corrosive_Solution->Electrochemical_Tests Inhibitor_Solution Inhibitor Solution Inhibitor_Solution->Weight_Loss Inhibitor_Solution->Electrochemical_Tests Calculate_CR_IE Calculate Corrosion Rate & Inhibition Efficiency Weight_Loss->Calculate_CR_IE Electrochemical_Parameters Determine Electrochemical Parameters (icorr, Rct) Electrochemical_Tests->Electrochemical_Parameters Surface_Analysis Surface Characterization (SEM, etc.) Electrochemical_Tests->Surface_Analysis Comparison Compare Efficacy Calculate_CR_IE->Comparison Electrochemical_Parameters->Comparison Surface_Analysis->Comparison

Caption: Experimental workflow for evaluating corrosion inhibitor efficacy.

Corrosion_Inhibition_Mechanism cluster_corrosion Corrosion Process cluster_inhibition Inhibition Mechanism Metal_Surface Metal Surface (Anode) Corrosion Corrosion (Metal Dissolution) Metal_Surface->Corrosion Oxidation Corrosive_Environment Corrosive Environment (Cathode) Corrosive_Environment->Corrosion Reduction Inhibitor_Molecules Inhibitor Molecules Adsorption Adsorption on Metal Surface Inhibitor_Molecules->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Protective_Film->Metal_Surface Blocks Active Sites Protective_Film->Corrosive_Environment Barrier Effect

Caption: Simplified mechanism of corrosion inhibition by adsorption.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-(4-Bromo-phenyl)-benzooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-(4-Bromo-phenyl)-benzooxazole (CAS No: 3164-13-4). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The primary risks include skin and eye irritation.[1][2][3][4] Ingestion may also be harmful.[3][4] Therefore, a comprehensive Personal Protective Equipment (PPE) plan is mandatory for all personnel handling this compound.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a face shield.[5][6]Protects against splashes and dust that can cause serious eye irritation.[1][2][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.[1][5]Prevents skin contact, which can lead to irritation.[1][2][3][4][7]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator for dust should be used.[1]Minimizes inhalation of dust particles, which may cause respiratory tract irritation.[2][4]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following protocols is necessary to ensure safe handling of this compound at every stage of the experimental workflow.

Experimental Protocol for Handling this compound:

  • Preparation and Area Setup:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[5]

    • Verify that an emergency eyewash station and safety shower are accessible.[8]

    • Assemble all necessary equipment, such as glassware and spatulas, inside the fume hood.

  • Donning PPE:

    • Before handling the chemical, put on all required PPE as specified in Table 1.

  • Weighing and Transfer:

    • Perform all weighing and transferring of the solid compound within the chemical fume hood to contain any dust.[8]

    • Use a tared weigh boat or appropriate glassware for measurement.

    • Handle the compound with a clean spatula. Avoid generating dust.

    • Close the container securely immediately after use.[8][9]

  • Dissolution and Reaction:

    • Add the solvent to the solid in a controlled manner within the fume hood.

    • If heating is required, use a controlled heating source like a heating mantle. Avoid open flames.[8]

    • Conduct the entire experiment within the fume hood with the sash at a safe working height.[5]

  • Post-Experiment Cleanup:

    • Allow all equipment to cool to room temperature inside the fume hood.[8]

    • Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[5]

Disposal Plan

Proper waste management is critical to prevent environmental contamination and ensure compliance with safety regulations.

Table 2: Waste Disposal Protocol

Waste TypeDisposal ProcedureRationale
Solid Chemical Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.Prevents accidental exposure and ensures proper disposal.
Contaminated Labware (gloves, weigh boats, etc.) Place in a designated hazardous waste container immediately after use.Avoids cross-contamination and accidental exposure.
Liquid Waste (solutions and rinsates) As a halogenated organic compound, it must be collected in a designated "halogenated organic waste" container.[5] Do not mix with non-halogenated waste.[5]Ensures proper waste segregation for safe and compliant disposal.[5]

Workflow for Safe Handling

The following diagram outlines the logical progression of steps for the safe handling of this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_area Prepare Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh and Transfer don_ppe->weigh dissolve Dissolve/React weigh->dissolve decontaminate Decontaminate Glassware dissolve->decontaminate dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe end_op End of Operation remove_ppe->end_op start Start start->prep_area

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.